molecular formula C10H13N5O4 B150695 L-Adenosine

L-Adenosine

カタログ番号: B150695
分子量: 267.24 g/mol
InChIキー: OIRDTQYFTABQOQ-DEGSGYPDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Adenosine is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-DEGSGYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Enduring Legacy of L-Adenosine in Biochemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Adenosine, a ubiquitous purine (B94841) nucleoside, has journeyed from a curious "adenine compound" observed to slow heart rate to a pivotal signaling molecule at the forefront of biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with this compound research. We delve into its initial isolation and structural elucidation, the characterization of its four G protein-coupled receptors, and its multifaceted roles in physiology and pathophysiology, particularly under conditions of cellular stress such as hypoxia. This document consolidates key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways governed by adenosine (B11128), serving as a vital resource for professionals in the field.

A Historical Perspective: From Cardiac Extracts to a "Retaliatory Metabolite"

The story of this compound in biochemical research began in 1927 with the seminal observations of A.N. Drury and Albert Szent-Györgyi. They noted that extracts from cardiac tissues, when injected intravenously, induced a transient slowing of the heart rate.[1][2] Following purification, the active component was identified as an "adenine compound," which was later confirmed to be adenosine.[1] The fundamental structure of adenosine, a ribonucleoside composed of adenine (B156593) linked to a ribose sugar, was subsequently described in 1931.

Initial research predominantly focused on its cardiovascular effects, a legacy that continues with its clinical application in treating supraventricular tachycardia.[1] However, the understanding of adenosine's role expanded significantly with the proposition of it being a "retaliatory metabolite." This concept arose from the observation that adenosine is generated during conditions of cellular stress, such as hypoxia and ischemia, acting as a protective signal. It is now recognized as a ubiquitous endogenous molecule that influences nearly every aspect of cellular physiology.[3]

A paradigm shift in adenosine research occurred with the identification and cloning of its four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. This discovery provided the molecular basis for the diverse and sometimes opposing effects of adenosine and paved the way for the development of receptor-subtype-selective drugs.

The Biochemistry of this compound: Synthesis, Metabolism, and Regulation

This compound homeostasis is tightly regulated through a network of intracellular and extracellular pathways.

2.1. Sources of this compound:

  • Intracellular Production: Adenosine is primarily formed intracellularly from the dephosphorylation of adenosine monophosphate (AMP) by 5'-nucleotidases. This process is particularly active during periods of high energy demand or metabolic stress when ATP is catabolized to AMP.

  • Extracellular Production: In the extracellular space, adenosine is generated from the breakdown of released ATP and ADP. This conversion is mediated by a cascade of ecto-enzymes, principally CD39 (which hydrolyzes ATP/ADP to AMP) and CD73 (which dephosphorylates AMP to adenosine).[4]

2.2. Metabolism and Clearance:

Once formed, extracellular adenosine has a short half-life and is rapidly cleared from the extracellular space through two primary mechanisms:

  • Uptake: Equilibrative nucleoside transporters (ENTs) facilitate the transport of adenosine into the cell, down its concentration gradient.[1]

  • Enzymatic Degradation: Adenosine can be deaminated to inosine (B1671953) by adenosine deaminase (ADA) or phosphorylated back to AMP by adenosine kinase (AK).

Quantitative Data in this compound Research

The following tables summarize key quantitative parameters in this compound research, providing a reference for experimental design and data interpretation.

Table 1: Physiological and Pathophysiological Concentrations of this compound

ConditionTissue/FluidConcentrationReference(s)
RestHuman Skeletal Muscle Interstitium220 ± 100 nmol/L[5]
Exercise (Knee Extensor)Human Skeletal Muscle InterstitiumIncreased with work rate[4][5]
RestCanine Cardiac Muscle Interstitium100 - 220 nmol/L[5]
Ischemia/HypoxiaCanine Cardiac Muscle InterstitiumMarkedly increased[5]
IschemiaRat Kidney Interstitium366.5 ± 37.0 nM (from 161.7 ± 13.6 nM at rest)[6]
ReperfusionRat Kidney Interstitium549.8 ± 68.8 nM[6]
RestHuman Plasma127.8 ± 31.3 nM[6]

Table 2: Binding Affinities (Ki) of Selected Ligands for Human Adenosine Receptors

LigandReceptor SubtypeKi (nM)Reference(s)
Agonists
R-PIAA13.5 (final concentration used)[7]
CGS21680A2A10 (final concentration used)[7]
I-AB-MECAA30.34 (final concentration used)[7]
IB-MECAA3-
2-Cl-IB-MECAA3-
Antagonists
DPCPXA16 (concentration for association assay)
ZM-241,385A2A3 (concentration for association assay)
PSB-11A3-

Note: Some values in Table 2 represent concentrations used in specific assays rather than determined Ki values, as indicated. The provided search results contain numerous other Ki values for various novel compounds which can be found in the cited literature.

Key Experimental Protocols in this compound Research

The following sections provide detailed methodologies for fundamental experiments in the study of this compound.

4.1. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for measuring adenosine in plasma and other biological fluids.[7][8]

  • Sample Preparation (Plasma):

    • Collect 200 µL of plasma and deproteinate by adding 20 µL of 50% trichloroacetic acid.

    • Centrifuge the samples at 7800 x g for 5 minutes.

    • Transfer 150 µL of the clear supernatant to a new tube and neutralize with 20 µL of 3.3 N potassium hydroxide.

  • Derivatization (optional but enhances sensitivity):

    • Mix 100 µL of the prepared sample or standard with 50% aqueous chloroacetaldehyde.

    • Incubate the mixture at 80°C for 45 minutes, followed by 5 minutes at 4°C.

    • Centrifuge at 15,000 x g for 4 minutes.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 Series or equivalent.

    • Column: Chromolith® reverse-phase C18 column (100 x 4.6 mm, 2 µm particle size) or similar.

    • Mobile Phase: 0.2 M sodium phosphate (B84403) buffer (pH 6.0) with 5-25% methanol, run isocratically.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation at 233 nm and emission at 415 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of adenosine.

    • Calculate the ratio of the peak area of adenosine to the peak area of an internal standard (if used).

    • Determine the concentration of adenosine in the samples by comparing their peak area ratios to the standard curve.

4.2. Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific adenosine receptor subtype.[7][9]

  • Materials:

    • Membrane preparations from cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).

    • Radioligand specific for the receptor subtype (e.g., [³H]R-PIA for A1, [³H]CGS21680 for A2A, [¹²⁵I]I-AB-MECA for A3).

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a microplate or microcentrifuge tubes, add 50 µL of the test compound at various concentrations.

    • Add 50 µL of the radioligand at a concentration close to its Kd.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing a specified amount of protein, e.g., 20-22 µ g/tube ).

    • Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

    • To determine non-specific binding, include control tubes containing a high concentration of a non-labeled agonist or antagonist (e.g., 10 µM NECA).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.3. Cyclic AMP (cAMP) Functional Assay

This protocol measures the functional outcome of adenosine receptor activation by quantifying changes in intracellular cAMP levels.[9][10]

  • Principle:

    • A2A and A2B receptors are coupled to Gs protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

    • A1 and A3 receptors are coupled to Gi protein, and their activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated intracellular cAMP.

  • Materials:

    • Whole cells expressing the adenosine receptor subtype of interest.

    • Test compound (agonist or antagonist).

    • Reference agonist (e.g., NECA).

    • Forskolin (for A1 and A3 receptor assays).

    • Adenosine deaminase (to degrade endogenous adenosine).

    • Phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure (Agonist Mode for A2A/A2B Receptors):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Wash the cells with an appropriate buffer (e.g., DMEM with 50 mM HEPES).

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 10 µM rolipram) and adenosine deaminase (e.g., 3 units/mL) for a short period.

    • Add varying concentrations of the test compound (agonist).

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Procedure (Antagonist Mode):

    • Follow steps 1-3 above.

    • Pre-incubate the cells with varying concentrations of the test compound (antagonist).

    • Add a fixed concentration of a reference agonist (e.g., EC50 concentration).

    • Incubate and measure cAMP levels as described above.

  • Data Analysis:

    • For agonists, plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

    • For antagonists, determine the shift in the agonist dose-response curve to calculate the antagonist's potency (e.g., pA2 value).

Visualizing this compound Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of this compound.

5.1. Extracellular this compound Production Pathway

Extracellular_Adenosine_Production ATP Extracellular ATP/ADP CD39 CD39 (Ectonucleotidase) ATP->CD39  Hydrolysis AMP AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73  Dephosphorylation Adenosine This compound CD39->AMP CD73->Adenosine

Extracellular production of this compound from ATP/ADP.

5.2. This compound Receptor Signaling Pathways

Adenosine_Receptor_Signaling cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers A1 A1 Gi Gi/o A1->Gi A3 A3 A3->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Stimulation cAMP cAMP AC->cAMP Production Adenosine This compound Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Signaling pathways of the four this compound receptor subtypes.

Conclusion and Future Directions

From its serendipitous discovery to its current status as a key therapeutic target, this compound has proven to be a molecule of profound importance in biochemical research. Its role as a critical signaling molecule in response to cellular stress continues to be an active area of investigation, with implications for a wide range of pathologies, including cardiovascular diseases, cancer, and neurodegenerative disorders. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further unravel the complexities of adenosine signaling. Future research will likely focus on the development of more selective and potent adenosine receptor modulators, as well as on understanding the intricate cross-talk between adenosine signaling and other cellular pathways. The continued exploration of this "old drug" promises new discoveries and therapeutic innovations for years to come.

References

Endogenous Roles of L-Adenosine in Mammalian Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role as a homeostatic regulator and signaling molecule in virtually every mammalian tissue.[1] Generated predominantly from the metabolism of adenosine (B11128) triphosphate (ATP), its extracellular concentration rapidly increases in response to metabolic stress, such as hypoxia or ischemia, acting as a protective signal to mitigate cellular damage.[2][3] Adenosine exerts its pleiotropic effects by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are coupled to various intracellular signaling cascades, modulating a vast array of physiological processes. This technical guide provides a comprehensive overview of the core endogenous roles of this compound, its signaling pathways, quantitative data on receptor affinities and physiological concentrations, and detailed experimental protocols for its study.

Core Physiological Roles of this compound

This compound is a key modulator in numerous physiological systems, often acting to restore homeostasis.

1.1. Cardiovascular System: Adenosine is a potent regulator of cardiovascular function. It is a significant vasodilator, particularly in the coronary circulation, where it increases blood flow to meet myocardial oxygen demand.[4][5] This effect is primarily mediated by A2A receptors on vascular smooth muscle cells.[2] In cardiomyocytes, adenosine, acting through A1 receptors, has negative chronotropic (decreased heart rate), dromotropic (slowed atrioventricular conduction), and inotropic (reduced contractility) effects.[4] These actions collectively reduce myocardial oxygen consumption, providing a cardioprotective effect, especially during ischemia.

1.2. Central Nervous System (CNS): In the CNS, adenosine functions as a neuromodulator, generally exerting an inhibitory effect on neuronal activity. Through presynaptic A1 receptors, it inhibits the release of excitatory neurotransmitters like glutamate (B1630785) and acetylcholine.[6] Adenosine is also recognized as a key sleep-promoting factor; its extracellular concentration in the basal forebrain increases during prolonged wakefulness and decreases during sleep.[6][7] The stimulant effects of caffeine (B1668208) are primarily due to its action as a non-selective adenosine receptor antagonist.[8]

1.3. Immune System: Adenosine is a potent immunomodulator, typically exerting anti-inflammatory effects.[9] By activating A2A receptors on various immune cells, including T cells and macrophages, adenosine suppresses pro-inflammatory cytokine production and inhibits immune cell activation and trafficking.[9] This makes the adenosine signaling pathway a significant target for therapeutic intervention in inflammatory and autoimmune diseases.

1.4. Respiratory System: In the lungs, adenosine's effects are complex. It can cause bronchoconstriction in sensitive individuals, particularly those with asthma, an effect mediated by A1 and A2B receptors.[4][6] However, it also plays a role in regulating pulmonary blood flow and inflammation.

1.5. Renal and Hepatic Systems: In the kidneys, adenosine is involved in regulating renal blood flow and glomerular filtration rate through a process known as tubuloglomerular feedback. In the liver, it influences blood vessel constriction and glycogenolysis.[4]

This compound Signaling Pathways

Adenosine mediates its effects through four GPCR subtypes with distinct affinities for adenosine and different G protein coupling preferences.[2][6] A1 and A2A receptors are high-affinity receptors, whereas A2B and A3 receptors are considered low-affinity.[8]

2.1. A1 and A3 Receptor Signaling: The A1 and A3 receptors primarily couple to inhibitory G proteins (Gαi/o).[2][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][10] In some cellular contexts, Gβγ subunits released from Gαi/o can activate other effectors, such as phospholipase C (PLC) and inwardly rectifying potassium channels.

2.2. A2A and A2B Receptor Signaling: Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gαs).[2][6] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[10][11] PKA then phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression.[11] The A2B receptor can also couple to Gαq, activating the PLC pathway.[8]

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi Gαi/o A1_A3->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits PLC PLC Gi->PLC Activates (via Gβγ) cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib PKA_inhib ↓ PKA cAMP_inhib->PKA_inhib IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG A2A_A2B A2A / A2B Receptor Gs Gαs A2A_A2B->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA_stim ↑ PKA cAMP_stim->PKA_stim CREB CREB PKA_stim->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates Adenosine This compound Adenosine->A1_A3 Adenosine->A2A_A2B

Adenosine Receptor Signaling Pathways.

Quantitative Data

The following tables summarize key quantitative data for this compound and its receptors.

Table 1: Binding Affinities (Ki) of this compound for Human Receptor Subtypes

Receptor SubtypeReported Ki for Adenosine (nM)Reference(s)
A110 - 30[8]
A2A10 - 30[8]
A2B> 1000[8]
A3~1000 (rat)[8]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

Table 2: Endogenous Adenosine Concentrations in Human Tissues and Fluids

Tissue/FluidConditionConcentration (nM)MethodReference(s)
Venous PlasmaBasal13 ± 7LC-MS/MS with STOP solution[6][12]
Venous PlasmaHypoxia (with dipyridamole)50.7 ± 10.7HPLC with STOP solution[10]
Interstitial Fluid (Skeletal Muscle)Rest220 ± 100Microdialysis
Interstitial Fluid (Skeletal Muscle)Light Exercise1140 ± 540Microdialysis
Interstitial Fluid (Myocardium)Basal (canine)900 - 1300Microdialysis[13]
Brain (extracellular)Basal (estimated)50 - 200Microdialysis

Note: Measuring endogenous adenosine is challenging due to its rapid metabolism.[1] The use of a "STOP solution" containing enzyme and transporter inhibitors is crucial for accurate blood measurements.[1][6][14]

Experimental Protocols

Detailed methodologies are essential for the accurate study of adenosine signaling.

4.1. Protocol for Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for an adenosine receptor subtype (e.g., A1) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Cell membranes from cells or tissues expressing the adenosine receptor of interest.

  • Radioligand: A tritiated antagonist with high affinity and selectivity (e.g., [³H]DPCPX for A1).

  • Test Compound: The unlabeled compound for which the Ki is to be determined.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM NECA).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[4] Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add the following to a final volume of 200-250 µL:

    • 50 µL of membrane preparation (typically 20-50 µg protein).

    • 50 µL of a fixed concentration of radioligand (at a concentration close to its Kd).

    • 50 µL of increasing concentrations of the unlabeled test compound (typically spanning 8-10 log units).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[15]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

4.2. Protocol for cAMP Functional Assay

This assay measures the ability of a compound to modulate cAMP production following adenosine receptor activation (e.g., stimulation via A2A or inhibition via A1).

Materials:

  • Cells: A cell line stably expressing the human adenosine receptor of interest (e.g., HEK293-hA2AR).

  • Test Compound: Adenosine receptor agonist or antagonist.

  • Stimulation Buffer: Physiological buffer (e.g., HBSS or DMEM) containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 50 µM rolipram) to prevent cAMP degradation.[11][16]

  • Forskolin (B1673556) (for Gi-coupled receptors): To pre-stimulate adenylyl cyclase.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, LANCE).

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with buffer and pre-incubate them with the stimulation buffer containing the PDE inhibitor for 15-30 minutes.

  • Compound Addition:

    • For Gs-coupled receptors (Agonist mode): Add varying concentrations of the test agonist to the wells.

    • For Gi-coupled receptors (Agonist mode): Add a fixed, sub-maximal concentration of forskolin along with varying concentrations of the test agonist. The agonist will inhibit the forskolin-stimulated cAMP production.

    • For Antagonist mode: Pre-incubate the cells with varying concentrations of the test antagonist before adding a fixed concentration (e.g., EC80) of a known agonist.[17]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.[11]

  • Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit. Measure the intracellular cAMP concentration.[11]

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound.

    • For agonists, determine the EC50 (potency) and Emax (efficacy) values using non-linear regression.

    • For antagonists, determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Analysis start Start: Novel Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50/IC50) binding_assay->functional_assay Characterize Affinity animal_model Administer Compound to Animal Model functional_assay->animal_model Assess Functionality blood_collection Blood Collection (with STOP solution) animal_model->blood_collection microdialysis Tissue Microdialysis animal_model->microdialysis lcms LC-MS/MS Analysis (Quantify Adenosine Levels) blood_collection->lcms microdialysis->lcms data_analysis Pharmacodynamic/Pharmacokinetic Data Analysis lcms->data_analysis end End: Characterized Compound data_analysis->end

General Experimental Workflow.

Conclusion

This compound is a fundamental signaling molecule that fine-tunes mammalian physiology, acting as a crucial link between cellular metabolism and organ function. Its widespread effects, mediated by four distinct receptor subtypes, present both opportunities and challenges for drug development. A thorough understanding of its complex signaling pathways, precise quantification of its physiological levels, and the application of robust experimental methodologies are paramount for researchers and scientists aiming to modulate this pathway for therapeutic benefit. The data and protocols provided in this guide serve as a foundational resource for professionals in the field to advance the understanding and therapeutic exploitation of this compound signaling.

References

L-Adenosine mechanism of action on purinergic receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of L-Adenosine on Purinergic Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an endogenous purine (B94841) nucleoside that plays a critical role in a vast array of physiological processes by modulating signaling through four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors, part of the P1 purinergic receptor family, exhibit differential affinity for adenosine (B11128) and couple to various G proteins, initiating diverse intracellular signaling cascades.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound on these receptors. It includes a detailed summary of binding affinities, an in-depth analysis of the associated signaling pathways, and protocols for key experimental assays used in their study.

This compound and Purinergic P1 Receptors

Extracellular adenosine is a crucial signaling molecule, with its concentration increasing in response to metabolic stress, such as hypoxia or ischemia.[3][4] Its effects are mediated through the A₁, A₂ₐ, A₂ₑ, and A₃ receptor subtypes. These receptors are distinguished by their affinity for adenosine, their tissue distribution, and the specific G proteins they activate, leading to varied and sometimes opposing physiological outcomes.[5]

Quantitative Pharmacology of this compound

The four receptor subtypes display a wide range of affinities for adenosine. The A₁ and A₂ₐ receptors are considered high-affinity receptors, activated by physiological concentrations of adenosine (in the nanomolar range), while the A₂ₑ and A₃ receptors are low-affinity receptors, typically requiring micromolar concentrations for activation, often associated with pathological conditions.[6][7][8]

Table 1: this compound Binding Affinities and Potencies at Human Purinergic Receptor Subtypes

Receptor SubtypeG Protein CouplingAffinity (Ki / Kd)Potency (EC₅₀)Reference(s)
A₁ Gᵢ/Gₒ~10-70 nM-[7][9]
A₂ₐ Gₛ, Gₒₗf~10-150 nM-[7][9]
A₂ₑ Gₛ, Gᵩ, Gᵢ>1 µM (~5.1 µM)~24 µM[7][9][10][11]
A₃ Gᵢ, Gᵩ~1 µM (~6.5 µM)~0.76-3.6 µM[7][9][12]

Note: Affinity (Ki/Kd) and potency (EC₅₀) values can vary depending on the tissue, cell line, and experimental conditions used.

Signaling Pathways of Purinergic Receptors

The activation of adenosine receptors by this compound initiates distinct downstream signaling cascades determined by the specific G protein subtype to which the receptor is coupled.

A₁ Receptor Signaling

Primarily coupled to Gᵢ and Gₒ proteins, A₁ receptor activation is generally inhibitory.[13][14]

  • Adenylyl Cyclase Inhibition: The Gαᵢ subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14][15]

  • Ion Channel Modulation: The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[13] They also inhibit N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx and neurotransmitter release.[14][15]

  • Phospholipase C Activation: A₁ receptors can also activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[13][14] This mobilizes intracellular calcium and activates Protein Kinase C (PKC).

  • MAPK Pathway: Activation can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK, as well as activating the PI3K/Akt pathway, influencing cell proliferation and survival.[16]

A1_Signaling cluster_membrane Plasma Membrane A1R A₁ Receptor G_protein Gᵢ/Gₒ Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α) PLC Phospholipase C G_protein->PLC activates (βγ) K_channel K⁺ Channel G_protein->K_channel activates (βγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits (βγ) cAMP cAMP AC->cAMP IP3_DAG IP₃ + DAG PLC->IP3_DAG Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Adenosine This compound Adenosine->A1R binds ATP ATP ATP->cAMP AC PKA ↓ PKA Activity cAMP->PKA PIP2 PIP₂ PIP2->IP3_DAG PLC PKC PKC Activation IP3_DAG->PKC

Caption: A₁ Receptor Signaling Pathway.
A₂ₐ Receptor Signaling

The A₂ₐ receptor couples to the Gₛ protein, leading to stimulatory effects.[17][18]

  • Adenylyl Cyclase Activation: The Gαₛ subunit activates adenylyl cyclase, resulting in a significant increase in intracellular cAMP levels.[17][19]

  • PKA and CREB Activation: Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[17][19][20] This leads to the transcription of various genes involved in inflammation, immune response, and neuronal function.

  • Other Pathways: A₂ₐ activation can also influence other pathways, including the PI3K/Akt pathway and MAPK signaling, contributing to processes like cell survival and differentiation.[18][21]

A2A_Signaling cluster_membrane Plasma Membrane A2AR A₂ₐ Receptor G_protein Gₛ Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates (α) cAMP cAMP AC->cAMP Adenosine This compound Adenosine->A2AR binds ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates A2B_Signaling cluster_Gs Gₛ Pathway cluster_Gq Gᵩ Pathway Adenosine This compound A2BR A₂ₑ Receptor Adenosine->A2BR Gs Gₛ Protein A2BR->Gs Gq Gᵩ Protein A2BR->Gq AC Adenylyl Cyclase Gs->AC stimulates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA PLC Phospholipase C Gq->PLC stimulates IP3_DAG ↑ IP₃ + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC A3_Signaling cluster_Gi Gᵢ Pathway cluster_Gq Gᵩ Pathway Adenosine This compound A3R A₃ Receptor Adenosine->A3R Gi Gᵢ Protein A3R->Gi Gq Gᵩ Protein A3R->Gq AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PLC Phospholipase C Gq->PLC stimulates IP3_DAG ↑ IP₃ + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix Mix Membranes, Radioligand, & Competing Ligand prep_membranes->mix prep_ligands Prepare Radioligand & Competing Ligand prep_ligands->mix incubate Incubate to Equilibrium mix->incubate filtrate Vacuum Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve calculate->plot determine Determine IC₅₀ & Kᵢ plot->determine

References

L-Adenosine Activated Intracellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core intracellular signaling pathways activated by L-Adenosine. Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, plays a critical role in regulating a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] The activation of these receptors initiates a cascade of intracellular events that modulate cellular function. This document details these pathways, presents quantitative data for key interactions, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex signaling networks.

Adenosine Receptors and G Protein Coupling

This compound initiates its effects by binding to four receptor subtypes with differing affinities. The A1 and A2A receptors exhibit high affinity for adenosine, while the A2B and A3 receptors have a lower affinity.[3] These receptors are coupled to heterotrimeric G proteins, which act as molecular switches to propagate the signal intracellularly.

  • A1 and A3 Receptors: These receptors predominantly couple to inhibitory G proteins (Gαi/o).[4][5] Activation of Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (camp) levels.[4][6]

  • A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gαs).[4][5] Activation of Gαs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP concentration.[4][7]

The differential coupling of adenosine receptors to G proteins forms the primary branching point for downstream signaling events.

Core Signaling Pathways

The cAMP-Dependent Pathway

The most well-characterized signaling pathway activated by adenosine involves the modulation of intracellular cAMP levels. This second messenger, in turn, regulates the activity of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[8][9]

  • PKA Activation: Increased cAMP levels, following A2A or A2B receptor activation, lead to the binding of cAMP to the regulatory subunits of PKA.[8] This causes the dissociation and activation of the catalytic subunits, which then phosphorylate a multitude of downstream target proteins on serine and threonine residues, altering their activity.[8]

  • PKA Inhibition: Conversely, A1 and A3 receptor activation leads to a decrease in cAMP levels, reducing PKA activity.[4]

cluster_membrane Plasma Membrane A2A_A2B A2A / A2B Receptors Gs Gαs A2A_A2B->Gs Activates A1_A3 A1 / A3 Receptors Gi Gαi A1_A3->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates EPAC->Downstream Activates L_Adenosine This compound L_Adenosine->A2A_A2B L_Adenosine->A1_A3 cluster_membrane Plasma Membrane A1_A2B_A3 A1 / A2B / A3 Receptors Gq Gαq A1_A2B_A3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Effectors PKC->Downstream Phosphorylates L_Adenosine This compound L_Adenosine->A1_A2B_A3 cluster_membrane Plasma Membrane AR Adenosine Receptors G_protein G Protein AR->G_protein Activates PI3K PI3K G_protein->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits Downstream Downstream Effectors mTOR->Downstream GSK3b->Downstream L_Adenosine This compound L_Adenosine->AR cluster_membrane Plasma Membrane AR Adenosine Receptors G_protein G Protein AR->G_protein Activates Ras Ras G_protein->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression L_Adenosine This compound L_Adenosine->AR cluster_workflow PI3K Activity Assay Workflow A 1. Cell Treatment and Lysis Treat cells with adenosine receptor agonists and lyse to obtain protein extracts. B 2. Immunoprecipitation (Optional) Immunoprecipitate PI3K from the cell lysates. A->B C 3. Kinase Reaction Incubate the lysate or immunoprecipitated PI3K with PIP2 substrate and ATP. B->C D 4. Detection of PIP3 or ADP Quantify the amount of PIP3 produced using an ELISA-based method or the amount of ADP using a luminescence-based assay. C->D E 5. Data Analysis Determine the change in PI3K activity relative to control conditions. D->E cluster_workflow p-ERK Western Blot Workflow A 1. Cell Treatment and Lysis Treat cells with adenosine receptor agonists for various times and lyse in buffer containing phosphatase inhibitors. B 2. Protein Quantification Determine the protein concentration of each lysate. A->B C 3. SDS-PAGE Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. B->C D 4. Protein Transfer Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). C->D E 5. Immunoblotting Block the membrane and probe with primary antibodies against phospho-ERK and total ERK. D->E F 6. Detection Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate. E->F G 7. Data Analysis Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal. F->G

References

L-Adenosine vs D-Adenosine fundamental biochemical differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128), a purine (B94841) nucleoside composed of an adenine (B156593) molecule attached to a ribose sugar, is a critical signaling molecule in numerous physiological processes. Its effects are mediated through four G protein-coupled receptors (A1, A2A, A2B, and A3) and its metabolic fate is governed by enzymes such as adenosine kinase and adenosine deaminase.[1][2] Naturally occurring adenosine exists as D-Adenosine, owing to the chirality of the D-ribose sugar. Its enantiomer, L-Adenosine, possesses the same chemical formula but a mirror-image three-dimensional structure. This fundamental difference in stereochemistry profoundly impacts its interaction with the chiral environment of biological systems, leading to significant biochemical distinctions. This guide provides a detailed exploration of these differences, focusing on receptor binding, enzymatic activity, and metabolic pathways. While quantitative data for this compound is sparse in scientific literature, this document extrapolates its expected behavior based on the well-established principles of stereoselectivity in biological macromolecules.

Core Biochemical Differences: A Stereochemical Perspective

The chirality of drug molecules is a critical determinant of their pharmacological activity. Enzymes and receptors are themselves chiral macromolecules, composed of L-amino acids, creating specific three-dimensional binding pockets. This inherent chirality leads to stereoselective interactions, where one enantiomer of a ligand may bind with high affinity and elicit a biological response, while the other enantiomer binds weakly or not at all.

In the context of adenosine, D-Adenosine is the endogenous ligand for which adenosine receptors and metabolizing enzymes have evolved. Consequently, a high degree of stereoselectivity is observed, with D-Adenosine being strongly favored over its L-enantiomer.

Receptor Binding Affinity

The binding of adenosine to its receptors is a highly specific interaction. The intricate network of hydrogen bonds, hydrophobic interactions, and steric complementarity within the receptor's binding pocket is optimized for the three-dimensional structure of D-Adenosine.

D-Adenosine: As the endogenous agonist, D-Adenosine binds to all four receptor subtypes with high affinity, although the specific affinity varies between subtypes.[1]

Table 1: Comparative Binding Affinities (Ki) of Adenosine Enantiomers at Human Adenosine Receptors

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
D-Adenosine ~30~30>1000~1000
This compound Not ReportedNot ReportedNot ReportedNot Reported

Note: The Ki values for D-Adenosine are approximate and can vary depending on the experimental conditions. The lack of reported data for this compound is indicative of its low affinity and/or lack of investigation.

Enzymatic Activity and Metabolism

The metabolic pathways of adenosine are tightly regulated by adenosine kinase and adenosine deaminase, both of which exhibit a high degree of substrate specificity.

Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine to inosine.[3] This process is crucial for the regulation of adenosine levels.

D-Adenosine: D-Adenosine is the natural substrate for ADA. The enzyme's active site is exquisitely shaped to accommodate the D-ribose configuration, facilitating the catalytic reaction with high efficiency. The Km value for D-adenosine with human ADA is in the micromolar range, indicating a high affinity.[4]

This compound: The stereospecificity of ADA suggests that this compound is a very poor substrate, if it is a substrate at all. The inverted stereochemistry of the ribose ring would likely prevent proper orientation within the active site, hindering the enzymatic deamination. Consequently, the Km for this compound is expected to be significantly higher, and the Vmax substantially lower, than for D-Adenosine. This resistance to deamination is a common feature of L-nucleosides.

Adenosine Kinase (ADK)

Adenosine kinase is a crucial enzyme in the salvage pathway of purines, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP).[5] This is the primary route for clearing adenosine under normal physiological conditions.

D-Adenosine: D-Adenosine is readily phosphorylated by ADK, with a low micromolar Km value, reflecting the enzyme's high affinity for its natural substrate.[6]

This compound: Similar to adenosine deaminase, adenosine kinase is expected to be highly stereoselective. The phosphorylation of this compound is likely to be significantly less efficient than that of D-Adenosine. However, some kinases have been shown to phosphorylate L-nucleosides, albeit with lower efficiency.[7] The resulting L-AMP would be a novel metabolite with an unclear biological role and would not be a substrate for the enzymes of the standard purine metabolic pathway.

Table 2: Comparative Enzyme Kinetics of Adenosine Enantiomers

SubstrateEnzymeKmVmax
D-Adenosine Adenosine Deaminase (human)~50 µMReported[4]
This compound Adenosine DeaminaseNot Reported (Expected to be very high)Not Reported (Expected to be very low)
D-Adenosine Adenosine Kinase (human)~0.4 µMReported[6]
This compound Adenosine KinaseNot Reported (Expected to be very high)Not Reported (Expected to be very low)

Signaling Pathways and Physiological Effects

The physiological effects of adenosine are a direct consequence of its interaction with adenosine receptors and its subsequent metabolism.

D-Adenosine: Activation of adenosine receptors by D-Adenosine triggers a cascade of intracellular signaling events. For instance, A1 and A3 receptor activation typically leads to the inhibition of adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase, increasing cAMP levels.[1] These signaling pathways mediate a wide range of physiological responses, including vasodilation, neurotransmission modulation, and anti-inflammatory effects.[8]

This compound: Due to its expected poor affinity for adenosine receptors, this compound is unlikely to elicit direct physiological effects through these pathways at normal concentrations. However, some L-nucleoside analogs have been shown to possess biological activity, suggesting that this compound might have off-target effects or could be metabolized to active compounds, although this has not been demonstrated.[7]

D-Adenosine Signaling Pathways cluster_A1A3 A1/A3 Receptors cluster_A2A2B A2A/A2B Receptors A1A3 A1/A3 Gi Gi A1A3->Gi Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A2B A2A/A2B Gs Gs A2A2B->Gs Activates AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase D_Adenosine D-Adenosine D_Adenosine->A1A3 D_Adenosine->A2A2B

Caption: D-Adenosine signaling through its receptors.

Experimental Protocols

The characterization of the biochemical differences between L- and D-Adenosine would involve a series of standard in vitro assays.

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific adenosine receptor subtype.

Competitive Radioligand Binding Assay Workflow start Start prep Prepare receptor membrane homogenate start->prep incubate Incubate membranes with radioligand and varying concentrations of L- or D-Adenosine prep->incubate filter Separate bound and free radioligand (e.g., filtration) incubate->filter measure Quantify bound radioactivity filter->measure analyze Analyze data to determine IC50 and Ki measure->analyze end End analyze->end Adenosine Deaminase Activity Assay Workflow start Start prepare Prepare reaction mixture (buffer, ADA enzyme) start->prepare add_substrate Add L- or D-Adenosine (substrate) prepare->add_substrate monitor Monitor decrease in absorbance at 265 nm over time add_substrate->monitor calculate Calculate initial velocity (V0) monitor->calculate analyze Determine Km and Vmax from multiple substrate concentrations calculate->analyze end End analyze->end Coupled Adenosine Kinase Assay Workflow start Start prepare Prepare reaction mixture with coupling enzymes (PK, LDH), PEP, NADH, ATP, and ADK start->prepare add_substrate Add L- or D-Adenosine (substrate) prepare->add_substrate monitor Monitor decrease in absorbance at 340 nm over time add_substrate->monitor calculate Calculate initial velocity (V0) monitor->calculate analyze Determine Km and Vmax calculate->analyze end End analyze->end

References

The Role of L-Adenosine in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-Adenosine, a purine (B94841) nucleoside, is a fundamental component of nucleic acids and a critical signaling molecule in cellular energy homeostasis. Arising from the catabolism of adenosine (B11128) triphosphate (ATP), its levels dynamically reflect the cell's energetic state. This technical guide provides an in-depth examination of the core functions of this compound in energy metabolism. We will explore its metabolic pathways, its pivotal role in activating the master energy sensor AMP-activated protein kinase (AMPK), and its complex influence on mitochondrial function. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual diagrams of critical pathways to offer a comprehensive resource for professionals in metabolic research and drug development.

Introduction: this compound as a Metabolic Sentinel

In the landscape of cellular biochemistry, energy is the universal currency, and adenosine triphosphate (ATP) is its primary denomination.[1] The processes of life require a constant flux of energy, derived from the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP).[2] this compound (hereafter referred to as adenosine, as it is the biologically active isomer) emerges from this metabolic cascade, primarily through the dephosphorylation of AMP.[3] Its concentration, both inside and outside the cell, serves as a real-time indicator of metabolic stress and energy demand.[4][5]

Under conditions of high energy expenditure, hypoxia, or ischemia, ATP consumption accelerates, leading to a rapid increase in AMP and subsequently, adenosine concentrations.[4][6] This accumulation triggers adaptive responses aimed at restoring energy balance. Adenosine orchestrates these responses through two primary mechanisms:

  • Extracellular Signaling: Acting on four distinct G protein-coupled receptors (A1, A2A, A2B, and A3), extracellular adenosine modulates a wide array of physiological processes, including vasodilation, neurotransmission, and inflammation.[3][7]

  • Intracellular Signaling: Following transport into the cell, adenosine directly influences the intracellular nucleotide pool, most notably by being converted back to AMP, thereby activating key energy-sensing pathways.[8][9]

This guide focuses on the intracellular role of adenosine as a direct regulator of cellular energy metabolism, a function of profound interest for understanding metabolic diseases and developing novel therapeutics.[10]

The Metabolism of this compound

The cellular concentration of adenosine is tightly regulated by a network of enzymes and transporters that govern its synthesis, degradation, and salvage.

2.1. Synthesis from ATP Catabolism Extracellular adenosine is primarily generated from the sequential hydrolysis of ATP released from cells during metabolic stress or injury.[11] This process is mediated by a cascade of cell surface ectonucleotidases.[12]

  • CD39 (E-NTPDase1) converts ATP and ADP to AMP.[11][12]

  • CD73 (Ecto-5'-nucleotidase) dephosphorylates AMP to produce adenosine.[11][12]

2.2. Intracellular Regulation and Fate Once transported into the cell via Equilibrative Nucleoside Transporters (ENTs), adenosine faces two main metabolic fates:[13]

  • Phosphorylation (Salvage Pathway): Adenosine kinase (ADK) phosphorylates adenosine to regenerate AMP.[14][15] This is a critical step for its energy-sensing function and helps maintain the adenine (B156593) nucleotide pool.[14]

  • Deamination (Degradation): Adenosine deaminase (ADA) irreversibly converts adenosine to inosine, which is further metabolized to hypoxanthine, xanthine, and ultimately uric acid.[6][14]

This metabolic hub ensures that adenosine levels are dynamically controlled to meet the cell's physiological needs.

Adenosine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext CD39 AMP_ext AMP ADP_ext->AMP_ext CD39 Ado_ext Adenosine AMP_ext->Ado_ext CD73 Ado_int Adenosine Ado_ext->Ado_int ENTs AMP_int AMP Ado_int->AMP_int Adenosine Kinase (ADK) Inosine Inosine Ado_int->Inosine Adenosine Deaminase (ADA) note3 Salvage Pathway note2 Degradation Pathway note1 ATP Release (Stress/Injury)

Caption: Metabolic pathways of this compound synthesis and fate.

Core Function: Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a heterotrimeric serine/threonine kinase that acts as a master regulator of cellular energy homeostasis.[16] It is activated by rising AMP levels (and a corresponding decrease in ATP), effectively sensing a low-energy state.[17] Extracellular adenosine is a potent, physiological activator of the AMPK signaling pathway.[8][18]

The activation mechanism proceeds as follows:

  • Transport: Extracellular adenosine is transported into the cell via nucleoside transporters such as CNT2.[8][18]

  • Phosphorylation: Intracellular adenosine is rapidly phosphorylated by adenosine kinase (ADK) to AMP.[8][19]

  • AMP:ATP Ratio Shift: This conversion increases the intracellular AMP concentration, thereby raising the AMP:ATP ratio.[8][9]

  • AMPK Activation: The elevated AMP levels allosterically activate AMPK and promote its phosphorylation on threonine 172 of the catalytic α subunit by upstream kinases (like LKB1), leading to full enzymatic activation.[19]

Once activated, AMPK orchestrates a metabolic switch: it phosphorylates numerous downstream targets to turn off ATP-consuming anabolic pathways (e.g., synthesis of cholesterol, lipids, and proteins) and turn on ATP-producing catabolic pathways (e.g., fatty acid oxidation and glucose uptake).[8][17] A key downstream target is Acetyl-CoA Carboxylase (ACC), whose phosphorylation by AMPK inhibits lipid synthesis.[8]

AMPK_Activation Ado_ext Extracellular Adenosine Transporter Nucleoside Transporter (e.g., CNT2) Ado_ext->Transporter Transport Ado_int Intracellular Adenosine Transporter->Ado_int ADK Adenosine Kinase (ADK) AMP ↑ AMP ADK->AMP Phosphorylation Ratio ↑ AMP:ATP Ratio AMP->Ratio ATP ↓ ATP ATP->Ratio AMPK AMPK (Inactive) AMPK_active AMPK (Active) Ratio->AMPK_active AMPK->AMPK_active Activation ACC ACC (Active) ACC_p P-ACC (Inactive) AMPK_active->ACC_p Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK_active->Catabolic Stimulation ACC->ACC_p Phosphorylation Anabolic Anabolic Pathways (e.g., Lipogenesis) ACC_p->Anabolic Inhibition

Caption: this compound-mediated activation of the AMPK signaling pathway.
Quantitative Data on AMPK Activation

Studies in various cell lines have quantified the dynamics of adenosine-induced AMPK activation.

Cell LineAdenosine Conc.Time to ActivationKey OutcomeReference
IEC-6 (Rat Intestinal)10 µMEvident at 1 minRapid phosphorylation of AMPK (Thr172)[8]
IEC-6 (Rat Intestinal)10 µM10 minIncreased phosphorylation of ACC[18]
FAO (Hepatoma)10 µM30 minIncreased phosphorylation of ACC[18]
HUVEC (Endothelial)25 µM5-15 minMaximal phosphorylation of AMPK[19]

The Role of this compound in Mitochondrial Function

Mitochondria are the powerhouses of the cell, responsible for the majority of ATP production through oxidative phosphorylation. Adenosine has demonstrated a dual, context-dependent role in modulating mitochondrial function.

4.1. Protective and Bioenergetic Effects Under conditions of oxidative stress, adenosine can exert protective effects, improving mitochondrial health and energy output. A study on fibroblasts from a Friedreich's ataxia (FA) patient, a disease characterized by mitochondrial dysfunction, showed that adenosine pre-treatment could mitigate damage.[20][21][22]

  • Improved Mitochondrial Membrane Potential (MMP): Adenosine restored MMP in stressed cells, indicating healthier, more functional mitochondria.[21][22]

  • Enhanced ATP Production: Adenosine pre-treatment significantly restored cellular ATP levels that were depleted by oxidative stress.[20]

  • Promoted Mitochondrial Biogenesis: Adenosine increased the ratio of key mitochondrial proteins (SDH-A/COX1), suggesting the generation of new mitochondria.[20]

Quantitative Effects of Adenosine on Mitochondrial Parameters

The following table summarizes data from a study where Friedreich's ataxia (FA) fibroblasts were subjected to oxidative stress with L-buthionine sulfoximine (B86345) (BSO).[20]

Treatment GroupCellular ATP Level (% of Control)Mitochondrial Biogenesis (SDH-A/COX1 Ratio, % of Control)
BSO-Treated74.83%Not Reported
BSO + Adenosine (200 µM)85.45%Not Reported
BSO + Adenosine (400 µM)Not Reported109.77%
BSO + Adenosine (600 µM)Not Reported108.32%

4.2. Detrimental Effects of Sustained Exposure In contrast to its acute protective effects, chronic or sustained high levels of adenosine can be detrimental to mitochondrial health. In lung endothelial cells, sustained adenosine exposure was found to increase mitochondrial reactive oxygen species (ROS), elevate mitochondrial fission, and decrease mitochondrial respiration.[23] This suggests that while acute adenosine signaling is an adaptive response, prolonged activation can lead to cellular injury and dysfunction. These effects were mediated by adenosine uptake through ENTs, not by surface receptor signaling.[23]

Key Experimental Protocols

This section details common methodologies used to investigate the role of adenosine in cellular energy metabolism.

Quantification of Adenosine in Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like adenosine from biological samples.[24]

Objective: To measure the concentration of adenosine in a tissue sample.

Methodology:

  • Sample Collection: Immediately snap-freeze resected tissue in liquid nitrogen to halt metabolic activity. Store at -80°C.[24]

  • Homogenization: Weigh frozen tissue and homogenize in a cold methanol-based buffer, often containing a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine) for accurate quantification.[24][25]

  • Metabolite Extraction: Precipitate proteins by incubating the homogenate at -20°C, then centrifuge at high speed (e.g., 15,000 x g) at 4°C. Collect the supernatant.[24]

  • Sample Preparation: Dry the supernatant using a vacuum concentrator and reconstitute the extract in a mobile phase-compatible solvent (e.g., 5% acetonitrile).[24]

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 HPLC column.[24]

    • Separate metabolites using a gradient of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., 0.1% formic acid in acetonitrile) mobile phases.[24]

    • Detect and quantify adenosine and the internal standard using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[24]

  • Data Analysis: Generate a standard curve using known concentrations of an adenosine analytical standard. Calculate the adenosine concentration in the sample by normalizing its peak area to the internal standard's peak area and comparing it to the standard curve.[24]

LCMS_Workflow start 1. Tissue Collection (Snap Freeze) homogenize 2. Homogenization (with Internal Standard) start->homogenize extract 3. Metabolite Extraction (Protein Precipitation & Centrifugation) homogenize->extract dry 4. Supernatant Drying (Vacuum Concentrator) extract->dry reconstitute 5. Reconstitution (in Mobile Phase) dry->reconstitute inject 6. LC-MS/MS Analysis (Separation & Detection) reconstitute->inject analyze 7. Data Analysis (Standard Curve & Quantification) inject->analyze

Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Western Blot Analysis of AMPK and ACC Phosphorylation

Objective: To determine the activation state of the AMPK pathway by measuring the phosphorylation of AMPK and its substrate, ACC.

Methodology:

  • Cell Treatment: Culture cells (e.g., IEC-6, FAO) and treat with adenosine for specified times and concentrations. Include untreated controls.[8]

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) onto a polyacrylamide gel and separate the proteins by size using electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AMPK (Thr172) or anti-phospho-ACC).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Repeat the process on the same membrane (after stripping) or a parallel membrane for total protein levels (anti-AMPK, anti-ACC) and a loading control (e.g., anti-β-actin) to normalize the data.[8]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal or the loading control.[8]

Measurement of Mitochondrial Membrane Potential (MMP)

Objective: To assess mitochondrial health by measuring the electrochemical potential across the inner mitochondrial membrane.

Methodology:

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and apply experimental treatments (e.g., oxidative stressor with or without adenosine pre-treatment).[21]

  • Dye Loading: Incubate cells with a fluorescent cationic dye that accumulates in mitochondria depending on their membrane potential (e.g., TMRE or JC-1).

  • Signal Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity of treated groups to that of control groups. A decrease in fluorescence indicates mitochondrial depolarization and dysfunction.[26]

Conclusion and Therapeutic Implications

This compound is a pivotal regulator of cellular energy metabolism, acting as a direct link between ATP consumption and the activation of restorative metabolic pathways. Its primary intracellular role is mediated through its conversion to AMP and the subsequent activation of the master energy sensor, AMPK. This activation triggers a systemic shift away from energy-consuming processes towards energy-producing ones, thereby maintaining cellular homeostasis. Furthermore, adenosine plays a significant, albeit complex, role in modulating mitochondrial function, offering protection against acute stress but potentially contributing to dysfunction with chronic exposure.

For drug development professionals, the adenosine-AMPK axis represents a promising therapeutic target. Modulating adenosine levels or targeting its downstream signaling components could offer novel strategies for treating metabolic disorders such as type 2 diabetes and obesity, where cellular energy sensing is often dysregulated.[7][27] The detailed understanding of its metabolic pathways and the robust experimental protocols available to study its effects provide a solid foundation for the exploration and development of new therapeutic agents that harness the power of this fundamental metabolic sentinel.

References

L-Adenosine as a Precursor for Nucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of L-adenosine's role as a precursor in nucleotide synthesis, with a particular focus on the salvage pathway. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the biochemical pathways, quantitative data, and experimental methodologies relevant to this process. The guide covers the core concepts of de novo and salvage pathways for purine (B94841) synthesis, delves into the specifics of this compound metabolism, and presents detailed protocols for key experimental assays. Furthermore, it includes quantitative data on enzyme kinetics and nucleotide pool analysis, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate comprehension and application in a laboratory setting.

Introduction: The Dual Pathways of Purine Nucleotide Synthesis

Purine nucleotides, the fundamental building blocks of nucleic acids and essential molecules in cellular energy transfer and signaling, are synthesized through two primary routes: the de novo pathway and the salvage pathway.[1]

  • De Novo Synthesis: This pathway constructs purine nucleotides from simple precursor molecules such as amino acids (glycine, glutamine, and aspartate), ribose-5-phosphate, CO2, and one-carbon units.[1] It is a multi-step, energy-intensive process that is particularly active in proliferating cells to meet the high demand for nucleic acid synthesis.[2]

  • Salvage Pathway: In contrast, the salvage pathway recycles pre-existing purine bases and nucleosides that are products of nucleic acid degradation.[1][3] This pathway is more energy-efficient than de novo synthesis and is crucial in tissues with limited or absent de novo synthesis capabilities.[3]

This compound, a naturally occurring purine nucleoside, serves as a key substrate for the salvage pathway, where it is converted into adenosine (B11128) monophosphate (AMP) and subsequently integrated into the cellular nucleotide pool.

The Central Role of this compound in the Salvage Pathway

The primary mechanism for the utilization of this compound in nucleotide synthesis is its phosphorylation to this compound monophosphate (L-AMP) by the enzyme adenosine kinase (ADK).[4] This reaction is a critical entry point into the purine salvage pathway.

Enzymatic Conversion of this compound

Adenosine Kinase (ADK): This ubiquitous enzyme catalyzes the transfer of a gamma-phosphate group from ATP to the 5'-hydroxyl group of adenosine, yielding AMP and ADP.[5] The activity of ADK is crucial for maintaining the intracellular and extracellular concentrations of adenosine.

The reaction can be summarized as: this compound + ATP --(Adenosine Kinase, Mg2+)--> L-AMP + ADP

Downstream Metabolism of L-AMP

Once formed, L-AMP can be further phosphorylated to this compound diphosphate (B83284) (L-ADP) and this compound triphosphate (L-ATP) by adenylate kinase and other nucleotide diphosphate kinases, respectively. L-ATP can then be incorporated into RNA. For incorporation into DNA, the ribose sugar must first be reduced to deoxyribose, a reaction catalyzed by ribonucleotide reductase acting on ADP.

Quantitative Data

Kinetic Parameters of Adenosine Kinase

The efficiency of this compound as a precursor is largely determined by the kinetic properties of adenosine kinase. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of the enzyme's affinity for the substrate.[6]

EnzymeSubstrateKm (µM)Vmax (µM/min)ActivatorsInhibitors
Adenosine KinaseAdenosine1.73 - 7.52Varies with activator concentrationPhosphoribosyl pyrophosphate (PRPP), Phosphoenolpyruvate (PEP), Creatine Phosphate (CP)5-Chlorotubercidin, 5-Iodotubercidin, ABT-702

Data compiled from multiple sources, specific values can vary based on experimental conditions.[7][8]

Intracellular Nucleotide Concentrations

The analysis of intracellular nucleotide pools provides insight into the relative contributions of the de novo and salvage pathways. HPLC is a common method for quantifying these pools.

Cell TypeConditionAMP (pmol/10^6 cells)ADP (pmol/10^6 cells)ATP (pmol/10^6 cells)
HeLa CellsPurine-rich medium~150~900~1800
HeLa CellsPurine-depleted medium~200~950~1900

These are representative values; actual concentrations can vary significantly between cell types and culture conditions.[9]

Signaling Pathways and Experimental Workflows

Adenosine Salvage Pathway

Salvage_Pathway cluster_salvage Salvage Pathway L_Adenosine This compound AMP L-AMP L_Adenosine->AMP Adenosine Kinase ATP ATP ADP ADP ADP_pool L-ADP AMP->ADP_pool Adenylate Kinase ATP_pool L-ATP ADP_pool->ATP_pool NDP Kinases DNA DNA ADP_pool->DNA Ribonucleotide Reductase DNA Polymerase RNA RNA ATP_pool->RNA RNA Polymerase

Caption: this compound Salvage Pathway.

Experimental Workflow for Adenosine Kinase Assay

AK_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Adenosine Kinase - this compound (Substrate) - ATP - Assay Buffer - Inhibitor (optional) start->prepare_reagents reaction_setup Set up reaction mixture in 96-well plate prepare_reagents->reaction_setup incubation Incubate at 37°C for a defined time reaction_setup->incubation stop_reaction Stop reaction incubation->stop_reaction detection Detect ADP formation (e.g., luminescence, fluorescence) stop_reaction->detection data_analysis Analyze data to determine enzyme activity detection->data_analysis end End data_analysis->end

Caption: Adenosine Kinase Assay Workflow.

Experimental Workflow for HPLC Analysis of Nucleotides

HPLC_Workflow start Start cell_culture Culture cells under desired conditions start->cell_culture cell_lysis Lyse cells and extract nucleotides (e.g., with trichloroacetic acid) cell_culture->cell_lysis neutralization Neutralize extract cell_lysis->neutralization hplc_analysis Inject sample into HPLC system neutralization->hplc_analysis separation Separate nucleotides on a C18 column hplc_analysis->separation detection Detect nucleotides by UV absorbance (254 nm) separation->detection quantification Quantify peaks against standards detection->quantification end End quantification->end

Caption: HPLC Analysis of Nucleotides Workflow.

Experimental Protocols

Adenosine Kinase Activity Assay

This protocol is based on the principle of measuring the amount of ADP produced, which is directly proportional to the ADK activity.[5]

Materials:

  • Purified adenosine kinase

  • This compound solution

  • ATP solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well microplate

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Reagent Preparation: Prepare working solutions of this compound, ATP, and adenosine kinase in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound solution

    • ATP solution

    • Test compound (inhibitor or vehicle control)

  • Enzyme Addition: Initiate the reaction by adding the adenosine kinase solution to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions of the chosen ADP detection kit.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the enzyme activity, and in the case of inhibitor screening, determine the IC50 values.

HPLC Analysis of Intracellular Nucleotides

This protocol describes a method for the extraction and quantification of intracellular nucleotides using reversed-phase ion-pair HPLC.[10]

Materials:

Procedure:

  • Cell Harvesting: Harvest cultured cells by trypsinization or scraping, wash with ice-cold PBS, and count the cells.

  • Nucleotide Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 10% TCA.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble nucleotides.

  • TCA Removal:

    • Add a solution of 0.5 M trioctylamine in 1,1,2-trichlorotrifluoroethane to the supernatant.

    • Vortex and centrifuge to separate the phases.

    • Collect the aqueous upper phase containing the nucleotides.

  • HPLC Analysis:

    • Inject a known volume of the nucleotide extract onto the C18 column.

    • Elute the nucleotides using a gradient of mobile phase B into mobile phase A.

    • Monitor the absorbance at 254 nm.

  • Quantification:

    • Identify the nucleotide peaks based on the retention times of the standards.

    • Quantify the amount of each nucleotide by comparing the peak area to a standard curve.

    • Normalize the results to the cell number.

In Vitro Transcription Assay for Incorporation of this compound Analogs

This protocol can be adapted to assess the incorporation of this compound or its analogs into RNA transcripts.[11]

Materials:

  • Linear DNA template with a T7 promoter

  • T7 RNA polymerase

  • Ribonucleotide solution (ATP, GTP, CTP, UTP)

  • This compound triphosphate (or analog)

  • Transcription buffer (e.g., 40 mM Tris-HCl, pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

  • Denaturing polyacrylamide gel

  • Urea

  • TBE buffer

  • Loading dye

  • Autoradiography or fluorescence imaging system (if using labeled nucleotides)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Transcription buffer

    • RNase inhibitor

    • Ribonucleotide solution (with or without standard ATP)

    • This compound triphosphate (or labeled analog)

    • Linear DNA template

  • Enzyme Addition: Add T7 RNA polymerase to initiate transcription.

  • Incubation: Incubate at 37°C for 2-4 hours.

  • Reaction Termination: Stop the reaction by adding a loading dye containing formamide (B127407) and EDTA.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide/urea gel.

    • Run the gel until the desired separation is achieved.

  • Visualization:

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) or visualize by autoradiography if a radiolabeled precursor was used.

    • Analyze the size and quantity of the RNA transcript to determine the efficiency of incorporation.

This compound Analogs in Drug Development

The enzymes of the purine salvage pathway, particularly adenosine kinase, are attractive targets for drug development. This compound analogs can be designed to act as either substrates or inhibitors of these enzymes, with potential therapeutic applications in antiviral, anticancer, and anti-inflammatory treatments. The ability of these analogs to be incorporated into nascent nucleic acid chains can lead to chain termination, a mechanism exploited by many antiviral drugs.

Conclusion

This compound is a vital precursor for nucleotide synthesis via the salvage pathway, offering an energy-efficient alternative to the de novo synthesis route. A thorough understanding of the enzymes involved, their kinetics, and the methods to quantify their activity and products is paramount for researchers in cellular biology and drug development. The protocols and data presented in this guide provide a solid foundation for investigating the role of this compound in nucleotide metabolism and for the development of novel therapeutics targeting this essential pathway.

References

A Comprehensive Technical Guide to the Natural Sources and Endogenous Production of L-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in a vast array of physiological and pathophysiological processes.[1][2][3] It functions as a key signaling molecule in the central nervous, cardiovascular, and immune systems, modulating neurotransmission, cardiac function, and inflammation.[2][3][4] Adenosine (B11128) exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] Furthermore, as a fundamental component of adenosine triphosphate (ATP), it is central to cellular energy transfer.[3][5] Given its profound biological influence, a thorough understanding of its origins—both from external sources and through internal production—is paramount for research and therapeutic development. This guide provides an in-depth examination of the natural sources of adenosine and the intricate pathways of its endogenous synthesis and regulation.

Natural Sources of this compound

Adenosine is a fundamental building block of nucleic acids (DNA and RNA) and is therefore present in virtually all plant and animal-based foods.[5][6] As a purine, its dietary intake contributes to the body's purine pool. While the body endogenously synthesizes the majority of its required adenosine, dietary sources can supplement this pool.

Foods rich in nucleic acids are consequently higher in adenosine. These include:

  • Meats and Fish: Organ meats such as liver and kidney are particularly rich in purines.[5][6][7] Grass-fed meat, pasture-raised poultry, and various types of fish like salmon and sardines are also significant sources.[5][6][7]

  • Vegetables and Legumes: A variety of vegetables and legumes, including soya bean products, contribute to dietary adenosine intake.[5][6]

  • Grains and Yeasts: Cereal grains and baker's yeast are notable sources of adenosine.[5]

  • Other Sources: Nuts, seeds, and sea vegetables like spirulina also contain adenosine.[5][6][7]

It is important to note that while these foods provide adenosine, its direct bioavailability and impact on systemic levels, relative to endogenous production, is an area of ongoing research.

Endogenous Production of this compound

The body tightly regulates adenosine concentrations through complex synthesis, transport, and metabolic pathways. Adenosine is produced both inside and outside the cell, with distinct enzymatic cascades governing each environment, particularly under conditions of metabolic stress, inflammation, or hypoxia.[8][9]

Intracellular Adenosine Production

Inside the cell, adenosine can be generated through three primary pathways:

  • Hydrolysis of Adenosine Monophosphate (AMP): During periods of high energy consumption or metabolic stress, ATP is hydrolyzed to ADP and then to AMP. Cytosolic 5'-nucleotidases (c-N5') then dephosphorylate AMP to form adenosine.[2][8][10] This pathway is a key indicator of the cell's energy status.[11]

  • S-adenosyl-L-homocysteine (SAH) Hydrolysis: In the transmethylation pathway, which is crucial for the methylation of proteins, lipids, and nucleic acids, S-adenosylmethionine (SAM) donates its methyl group, forming SAH. S-adenosyl-L-homocysteine hydrolase (SAHH) then reversibly cleaves SAH into adenosine and homocysteine.[8][10][12][13]

  • cAMP Degradation: Intracellular cyclic AMP (cAMP), a critical second messenger, can be hydrolyzed by phosphodiesterases (PDEs) to AMP, which can then be converted to adenosine by 5'-nucleotidases.[2]

Extracellular Adenosine Production

Extracellular adenosine is a potent signaling molecule, and its concentration is predominantly regulated by the activity of cell-surface enzymes known as ecto-enzymes.[14] This allows for rapid responses to cellular stress or damage.

  • The Canonical Pathway (ATP/ADP Hydrolysis): This is the principal mechanism for generating extracellular adenosine.[14] When cells are stressed, inflamed, or hypoxic, they release ATP into the extracellular space.[1][9] This extracellular ATP is sequentially hydrolyzed by two key ecto-enzymes:

    • Ecto-nucleoside triphosphate diphosphohydrolase-1 (CD39): This enzyme converts ATP and ADP to AMP.[8][13][15]

    • Ecto-5'-nucleotidase (CD73): This enzyme then dephosphorylates AMP to produce adenosine.[8][13][15]

  • The Extracellular cAMP-Adenosine Pathway: Intracellular cAMP can be transported out of the cell by ATP-binding cassette (ABC) transporters.[1][16] Once in the extracellular milieu, it is metabolized into adenosine by a two-step enzymatic process:

    • Ecto-phosphodiesterases (ecto-PDE): These enzymes convert extracellular cAMP to AMP.[1][16]

    • Ecto-5'-nucleotidase (CD73): As in the canonical pathway, CD73 converts the resulting AMP to adenosine.[1][16]

  • The Non-Canonical NAD+ Pathway: A third, less characterized pathway involves the metabolism of extracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). A series of ecto-enzymes, including CD38 and CD203a, can process NAD+ to AMP, which is then converted to adenosine by CD73.[1][13]

Regulation of Endogenous Adenosine Levels

The physiological effects of adenosine are tightly controlled by a balance between its production and its clearance from the intracellular and extracellular spaces.

  • Metabolism: Once produced, adenosine can be metabolized via two main enzymatic routes:

    • Adenosine Kinase (AK): This enzyme phosphorylates adenosine back to AMP, salvaging it for the cellular energy pool. This is the primary route of adenosine clearance under basal conditions.[8][10][15]

    • Adenosine Deaminase (ADA): This enzyme irreversibly deaminates adenosine to inosine (B1671953), which can then be further metabolized.[4][8][15] ADA plays a crucial role in preventing excessive adenosine accumulation, particularly in the immune system.[10]

  • Transport: The movement of adenosine across the cell membrane is mediated by bidirectional equilibrative nucleoside transporters (ENTs).[11][15][17] These transporters allow adenosine to move down its concentration gradient, either into or out of the cell, thus playing a key role in regulating the concentration of extracellular adenosine available for receptor signaling.[17]

Quantitative Data on Adenosine Concentrations

The quantification of adenosine in biological fluids is challenging due to its rapid metabolism.[18][19] However, advanced analytical techniques and specialized sample collection protocols have enabled more accurate measurements.

Biological MatrixSpeciesConcentration RangeMethodReference(s)
Human PlasmaHuman13 ± 7 nmol/LUPLC-MS/MS[18][20]
Human PlasmaHuman20.7 ± 2.5 nM (normoxia)HPLC-Fluorometric[19]
Human PlasmaHuman50.7 ± 10.7 nM (hypoxia)HPLC-Fluorometric[19]
BloodHuman0.005–2 µg/mLHILIC-MS/MS[21]
Murine TumorMouse0.019–37 µMLC-MS/MS[22]

Experimental Protocols

Accurate measurement of adenosine and the activity of its related enzymes is critical for research. Below are outlines of common experimental protocols.

Quantification of Adenosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for adenosine quantification due to its high sensitivity and specificity.[23]

Objective: To accurately quantify adenosine concentrations in biological samples such as plasma or tissue homogenates.

Materials:

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters)[23]

  • C18 reverse-phase HPLC column[23]

  • "STOP Solution" for blood collection (containing anticoagulants and enzyme inhibitors like dipyridamole, EHNA, and AMPCP)[18][24][25]

  • Ice-cold acetonitrile (B52724) or methanol[25]

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine or adenosine-d2)[24][25]

  • Adenosine analytical standard[23]

  • Centrifuge capable of >14,000 x g at 4°C[24][25]

Procedure:

  • Sample Collection (Plasma):

    • Collect whole blood directly into tubes pre-loaded with "STOP solution" to immediately halt enzymatic activity that alters adenosine levels.[18][25]

    • Mix gently and place on ice.

    • Centrifuge at 4°C to separate plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma or supernatant samples on ice.

    • To a defined volume of sample (e.g., 50 µL), add 3 volumes of ice-cold acetonitrile (e.g., 150 µL) containing a known concentration of the stable isotope-labeled internal standard.[24][25]

    • Vortex thoroughly for 1 minute to precipitate proteins.[24]

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.[24][25]

    • Carefully transfer the supernatant to a new tube for analysis.[25]

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a suitable gradient of mobile phases (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).[23]

    • Detect adenosine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.[23]

  • Quantification:

    • Generate a standard curve using known concentrations of adenosine spiked into a representative matrix (e.g., control plasma).[24]

    • Calculate the concentration of adenosine in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.[24]

Adenosine Deaminase (ADA) Activity Assay (Colorimetric)

This protocol is based on commercially available kits that measure the formation of inosine, which is then converted to uric acid and detected spectrophotometrically.[26]

Objective: To determine the enzymatic activity of ADA in samples such as cell/tissue lysates or serum.

Materials:

  • ADA Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich)[26][27] containing:

    • ADA Assay Buffer

    • ADA Substrate (Adenosine)

    • ADA Convertor

    • ADA Developer

    • Inosine Standard

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~293 nm[26]

  • Sample (e.g., cell lysate, tissue homogenate, serum)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of inosine standards by diluting the stock standard in ADA Assay Buffer according to the kit manufacturer's instructions.

    • Add the standards to separate wells of the 96-well plate.

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold ADA Assay Buffer.

    • Centrifuge to remove insoluble material and collect the supernatant.

    • Add the sample to the desired wells. For each sample, prepare a parallel "background control" well that will not receive the ADA substrate.

  • Reaction Mix Preparation:

    • Prepare a master mix for the reaction according to the kit protocol, typically containing ADA Assay Buffer, ADA Convertor, and ADA Developer.

    • Add the reaction mix to all standard and sample wells.

  • Initiate Reaction:

    • To the standard and sample wells, add the ADA Substrate.

    • To the sample background control wells, add an equal volume of ADA Assay Buffer instead of the substrate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

    • Measure the absorbance (OD 293 nm) of all wells in kinetic mode (measuring at multiple time points) or as an endpoint reading.

  • Calculation:

    • Subtract the reading from the zero inosine standard from all other standard readings. Plot the standard curve.

    • Subtract the sample background control reading from the corresponding sample reading.

    • Calculate the amount of inosine generated by the sample using the standard curve.

    • Express ADA activity as nmol/min/mg or U/mg of protein.[26]

S-adenosyl-L-homocysteine Hydrolase (SAHH) Activity Assay (Colorimetric)

This protocol measures the production of L-homocysteine (HCY) from the hydrolysis of SAH. The free thiol group of HCY is quantified using Ellman's reagent (DTNB).[28]

Objective: To determine the enzymatic activity of SAHH.

Materials:

  • S-adenosyl-L-homocysteine (SAH)

  • Purified SAHH enzyme or sample containing SAHH

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 8.0)[28]

  • Spectrophotometer capable of measuring absorbance at 412 nm[28]

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of SAH and DTNB in the phosphate buffer.

  • Reaction Setup:

    • In a cuvette or microplate well, prepare a reaction mixture containing phosphate buffer, a specific concentration of SAH (e.g., 50 µM), and DTNB (e.g., 150 µM).[28]

  • Initiate Reaction:

    • Initiate the reaction by adding a known amount of the SAHH enzyme or sample.[28]

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 412 nm continuously over time. This absorbance change corresponds to the formation of the TNB²⁻ chromophore as HCY reacts with DTNB.[28]

  • Calculation:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the time course.

    • Use the molar extinction coefficient of TNB²⁻ (13,700 M⁻¹cm⁻¹) to convert the rate into µmol of HCY produced per minute.[28]

    • Express the SAHH activity in Units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.[28]

Signaling Pathways and Experimental Workflows

Visualizing the complex pathways of adenosine metabolism and the workflows for its analysis is essential for a clear understanding.

Endogenous_Adenosine_Production Endogenous Adenosine Production Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP_ext ATP ADP_ext ADP ATP_ext->ADP_ext CD39 AMP_ext AMP ADP_ext->AMP_ext CD39 Ado_ext Adenosine AMP_ext->Ado_ext CD73 cAMP_ext cAMP cAMP_ext->AMP_ext ecto-PDE ATP_int ATP AMP_int AMP ATP_int->AMP_int Metabolic Stress Ado_int Adenosine AMP_int->Ado_int c-N5' Ado_int->Ado_ext Ado_int->AMP_int AK Inosine Inosine Ado_int->Inosine ADA ENT ENTs SAH S-adenosyl- homocysteine SAH->Ado_int SAHH cAMP_int cAMP cAMP_int->cAMP_ext cAMP_int->AMP_int PDE ABC ABC Transporter Stress Cell Stress / Hypoxia Stress->ATP_ext Release

Caption: Intracellular and extracellular pathways of adenosine synthesis and metabolism.

Adenosine_Quantification_Workflow Experimental Workflow for Adenosine Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis CollectBlood 1. Blood Collection (into 'STOP Solution') Centrifuge 2. Centrifugation (4°C) CollectBlood->Centrifuge Plasma 3. Plasma Isolation Centrifuge->Plasma Spike 4. Spike Internal Standard (e.g., ¹³C₅-Adenosine) Plasma->Spike Precipitate 5. Protein Precipitation (ice-cold acetonitrile) Spike->Precipitate Centrifuge2 6. Centrifugation (>14,000 x g, 4°C) Precipitate->Centrifuge2 Supernatant 7. Collect Supernatant Centrifuge2->Supernatant LCMS 8. LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Quantify 10. Quantify Adenosine (Peak Area Ratio) LCMS->Quantify StandardCurve 9. Generate Standard Curve StandardCurve->Quantify

Caption: General experimental workflow for adenosine quantification via LC-MS/MS.

References

L-Adenosine in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role as a neuromodulator in the central nervous system (CNS). It exerts its effects by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are differentially distributed throughout the brain and are coupled to various intracellular signaling cascades, leading to a wide range of physiological and pathophysiological effects. This technical guide provides an in-depth overview of the function of this compound in the CNS, with a focus on its signaling pathways, role in key neurological processes, and the experimental methodologies used to study its effects. Quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction

Adenosine's role in the CNS is primarily that of a homeostatic regulator and a neuromodulator, fine-tuning synaptic transmission and neuronal excitability.[1][2] Its extracellular concentration increases in response to metabolic stress, such as hypoxia or ischemia, and prolonged wakefulness, acting as a neuroprotective agent and a promoter of sleep.[3][4] The diverse functions of adenosine (B11128) are mediated by its four receptor subtypes, which have distinct affinities for adenosine and are coupled to different G-proteins, allowing for a complex and nuanced regulation of neuronal activity.[5] Understanding the intricate functions of adenosine in the CNS is crucial for the development of novel therapeutic strategies for a variety of neurological and psychiatric disorders, including epilepsy, Parkinson's disease, Alzheimer's disease, and sleep disorders.[4][6]

Adenosine Receptors in the CNS

There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. They belong to the G-protein coupled receptor (GPCR) superfamily and are distinguished by their affinity for adenosine, tissue distribution, and the signaling pathways they activate.[5]

  • A1 Receptors (A1R): These are the most abundant adenosine receptors in the CNS and have a high affinity for adenosine.[7] They are widely distributed, with high densities in the hippocampus, cerebral cortex, cerebellum, and thalamus.[7][8] A1Rs are primarily coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8]

  • A2A Receptors (A2AR): A2A receptors have a lower affinity for adenosine compared to A1 receptors and are highly expressed in the striatum, nucleus accumbens, and olfactory tubercle.[5][9] They are coupled to stimulatory G-proteins (Gs/olf), which activate adenylyl cyclase and increase intracellular cAMP levels.[8]

  • A2B Receptors (A2BR): These receptors have a low affinity for adenosine and are activated under conditions of high adenosine concentration, such as during inflammation or ischemia.[4] They are expressed at low levels in the brain, including on astrocytes and microglia.[3] A2BRs are coupled to Gs and Gq proteins.[7]

  • A3 Receptors (A3R): Similar to A2B receptors, A3 receptors have a low affinity for adenosine. They are expressed at low levels throughout the brain.[4] A3Rs are coupled to Gi and Gq proteins.[7]

Signaling Pathways

The activation of adenosine receptors triggers distinct intracellular signaling cascades that ultimately modulate neuronal function.

A1 Receptor Signaling

Activation of A1 receptors leads to a predominantly inhibitory effect on neuronal activity. This is achieved through several mechanisms initiated by the activation of Gi/o proteins.[7]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cAMP production and subsequent reduction in Protein Kinase A (PKA) activity.

  • Modulation of Ion Channels: The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and decreased neuronal excitability.[7] It can also inhibit voltage-gated Ca2+ channels, leading to a reduction in neurotransmitter release.[5]

  • Activation of Phospholipase C (PLC): A1Rs can also activate PLC, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which can modulate intracellular calcium levels and activate Protein Kinase C (PKC).[7][8]

A1_Signaling_Pathway Adenosine This compound A1R A1 Receptor Adenosine->A1R binds G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α) GIRK GIRK Channel G_protein->GIRK activates (βγ) Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits (βγ) PLC Phospholipase C G_protein->PLC activates (βγ) cAMP cAMP AC->cAMP K_ion GIRK->K_ion efflux Ca_ion Ca_channel->Ca_ion influx (blocked) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates PIP2 PIP2 PIP2->IP3 PIP2->DAG PKC PKC DAG->PKC activates

A1 Receptor Signaling Pathway
A2A Receptor Signaling

Activation of A2A receptors generally produces excitatory effects on neurons, often opposing the actions of A1 receptors. This is primarily mediated by the activation of Gs/olf proteins.[9]

  • Activation of Adenylyl Cyclase: The Gαs/olf subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[8] PKA can then phosphorylate various downstream targets, including transcription factors and ion channels, to modulate neuronal function.[9]

  • Interaction with other receptors: A2A receptors can form heteromers with other receptors, such as dopamine (B1211576) D2 receptors, leading to complex cross-talk and modulation of their respective signaling pathways.[9]

A2A_Signaling_Pathway Adenosine This compound A2AR A2A Receptor Adenosine->A2AR binds G_protein Gs/olf Protein A2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates (α) cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates Downstream Downstream Targets (e.g., CREB, Ion Channels) PKA->Downstream phosphorylates

A2A Receptor Signaling Pathway

Quantitative Data

Table 1: Adenosine Receptor Ligand Binding Affinities (Ki values in nM)
LigandReceptor SubtypeHuman Ki (nM)Rat Ki (nM)Reference
Agonists
AdenosineA1~70-[10]
A2A~150-[10]
A2B~5100-[10]
A3~6500-[10]
NECAA1-11[11]
A2A-14[11]
A3-113[12]
R-PIAA1-1.1[11]
A2A-2300[11]
A3-158[12]
CGS-21680A1->10,000[11]
A2A2221[11]
Antagonists
CaffeineA112,00025,000[11]
A2A4,00013,000[11]
TheophyllineA18,50011,000[11]
A2A13,00025,000[11]
DPCPXA10.460.77[11]
A2A1,4001,100[11]
ZM241385A12,300-
A2A0.5-
A2B77-
SCH 58261A11,100-
A2A1.2-

Note: Ki values can vary depending on experimental conditions (e.g., radioligand used, tissue preparation). The values presented here are representative.

Table 2: Extracellular Adenosine Concentrations in the CNS
ConditionBrain RegionSpeciesConcentration (nM)MethodReference
BaselineVariousRat/Mouse0.8 - 2100Microdialysis[1]
AnesthesiaVariousRat/MouseIncreased vs. awakeMicrodialysis[1]
High-grade GliomaTumor TissueHuman1560 ± 460Microdialysis
Control TissueHuman2990 ± 370Microdialysis

Experimental Protocols

In Vivo Microdialysis for Adenosine Measurement

This protocol outlines the general steps for measuring extracellular adenosine concentrations in the brain of a live animal.

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_analysis Analysis A1 Animal Anesthesia A2 Stereotaxic Surgery A1->A2 A3 Implantation of Guide Cannula A2->A3 A4 Animal Recovery (5-7 days) A3->A4 B1 Insert Microdialysis Probe A4->B1 B2 Perfuse with aCSF (1-2 µL/min) B1->B2 B3 Collect Dialysate Samples B2->B3 C1 HPLC Analysis B3->C1 C2 Quantify Adenosine Concentration C1->C2

In Vivo Microdialysis Experimental Workflow

Methodology:

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

  • Surgical Implantation: Drill a small hole in the skull above the target brain region. Implant a guide cannula and secure it with dental cement. Allow the animal to recover for 5-7 days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals.

  • Analysis: Analyze the adenosine concentration in the dialysate using high-performance liquid chromatography (HPLC).

Radioligand Binding Assay

This protocol is used to determine the affinity of a ligand for a specific adenosine receptor subtype.

Methodology:

  • Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]CGS21680 for A2AR) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of cAMP, providing information on its agonist or antagonist properties at A2A/A2B or A1/A3 receptors, respectively.[11]

Methodology:

  • Cell Culture: Culture cells stably expressing the adenosine receptor subtype of interest.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Ligand Stimulation: For an agonist assay, add varying concentrations of the test compound. For an antagonist assay, add a fixed concentration of a known agonist along with varying concentrations of the test compound.

  • Cell Lysis: Stop the reaction and lyse the cells.

  • cAMP Measurement: Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.[10]

Brain Slice Electrophysiology

This technique is used to study the effects of adenosine on synaptic transmission and neuronal excitability in a more intact neural circuit compared to cell culture.

Methodology:

  • Brain Slice Preparation: Rapidly dissect the brain and prepare acute slices (250-300 µm thick) of the desired region using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow the slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a period of time before transferring to room temperature.

  • Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Perform whole-cell patch-clamp or field potential recordings from neurons of interest.

  • Drug Application: Bath-apply adenosine or its receptor agonists/antagonists to the slice and record the changes in synaptic currents or neuronal firing.

Conclusion

This compound is a key modulator of neuronal function in the CNS, with its actions being critical for a wide array of physiological processes. The complexity of the adenosine system, with its four receptor subtypes and diverse signaling pathways, presents both challenges and opportunities for therapeutic intervention. A thorough understanding of the quantitative aspects of adenosine signaling and the application of robust experimental methodologies are essential for advancing our knowledge in this field and for the successful development of novel drugs targeting the adenosine system for the treatment of neurological and psychiatric disorders.

References

Basic chemical and physical properties of L-Adenosine powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical and physical properties of L-Adenosine powder. The information herein is intended to support research, development, and quality control activities involving this critical nucleoside.

Chemical and Physical Properties

This compound is a naturally occurring purine (B94841) nucleoside. The following tables summarize its key chemical and physical characteristics.

Table 1: General Chemical Properties of this compound
PropertyValueReference
Chemical Name (2S,3S,4R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Molecular Formula C₁₀H₁₃N₅O₄[1]
Molecular Weight 267.24 g/mol [1]
CAS Number 3080-29-3
MDL Number MFCD01075784
Table 2: Physical Properties of this compound Powder
PropertyValueReference
Appearance White or almost white crystalline powder[1]
Melting Point 233 - 238 °C[1]
Solubility Insoluble in EtOH; insoluble in H₂O; ≥12.75 mg/mL in DMSO with gentle warming.[2]
Density (Predicted) 1.3382 g/cm³ (rough estimate)[3]
pKa A study on adenosine (B11128) modifications suggests the N1 position has a pKa value. A universally conserved adenosine in the ribosomal peptidyl transferase center has a pKa of 7.6 ± 0.2.[4][5]
UV Absorbance Maxima (λmax) 206 nm, 258 nm[6]
Optical Rotation [α]20/D -68 to -72º (c=2% in 5% NaOH)[1]
Storage Temperature 2 - 8 °C[1]
Table 3: Crystallographic Data for Adenosine
PropertyValueReference
Crystal System Monoclinic[7][8]
Space Group P2₁[7][8]
Cell Parameters a=4.8386(4) Å, b=10.2919(4) Å, c=11.8555(4) Å, β=99.298(5)°[7][8]
Volume 582.63(4) ų[7][8]

Experimental Protocols

The following are detailed methodologies for determining key physical properties of this compound powder.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of this compound powder using a capillary-based melting point apparatus.

  • Melting point apparatus

  • Sealed-end glass capillary tubes

  • Mortar and pestle

  • Spatula

  • Sample Preparation:

    • Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator.

    • Place a small amount of the powder on a clean, dry watch glass.

    • Use a spatula to crush the powder into a fine, uniform consistency with a mortar and pestle.[9]

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.[9]

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom.[9]

    • The packed sample height should be between 2-3 mm for accurate results.[10][11]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

    • If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.[9][12]

    • Decrease the heating rate to 1-2°C per minute to ensure accurate determination.[12]

    • Record the temperature at which the first droplet of liquid is observed (onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).

    • The melting point is reported as a range from the onset to the completion of melting.

  • Repeatability:

    • Perform the measurement at least twice with fresh samples to ensure reproducibility.[12]

Solubility Determination (Gravimetric Method)

This protocol describes a method to determine the solubility of this compound powder in a given solvent at a specific temperature.

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Micropipettes

  • Drying oven

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound powder (e.g., 10 mg) into a series of vials.

  • Solvent Addition and Equilibration:

    • Add a precise volume of the desired solvent (e.g., water, DMSO) to each vial.

    • Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet any undissolved solid.

  • Analysis of the Supernatant:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Transfer the supernatant to a pre-weighed, dry container.

    • Evaporate the solvent in a drying oven at a temperature that will not degrade the this compound.

  • Calculation:

    • Weigh the container with the dried residue.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the container.

    • Calculate the solubility in terms of mg/mL or other appropriate units.

Signaling Pathways

Adenosine exerts its physiological effects by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[13][14] These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.

Adenosine_Signaling_Pathways cluster_Adenosine Extracellular cluster_Receptors Cell Membrane cluster_G_Proteins G Proteins cluster_Effectors Effector Enzymes cluster_Second_Messengers Second Messengers cluster_Downstream Downstream Effects Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi_Go Gi/Go A1R->Gi_Go couples to Gs Gs A2AR->Gs couples to A2BR->Gs couples to Gq Gq A2BR->Gq also couples to A3R->Gi_Go couples to A3R->Gq also couples to AC Adenylyl Cyclase (AC) Gi_Go->AC inhibits Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3/DAG PLC->IP3_DAG PKA_down ↓ PKA Activity cAMP_down->PKA_down PKA_up ↑ PKA Activity cAMP_up->PKA_up Ca_release ↑ Ca²⁺ Release IP3_DAG->Ca_release PKC_activation ↑ PKC Activation IP3_DAG->PKC_activation

Caption: Adenosine receptor signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of this compound powder.

Characterization_Workflow cluster_Preparation Sample Preparation cluster_Physical_Tests Physical Characterization cluster_Chemical_Tests Chemical Characterization cluster_Data Data Analysis and Reporting Drying Drying of Powder Grinding Grinding to Uniform Size Drying->Grinding MeltingPoint Melting Point Determination Grinding->MeltingPoint Solubility Solubility Testing Grinding->Solubility XRD X-ray Diffraction (Crystal Structure) Grinding->XRD UV_Vis UV-Vis Spectrophotometry Grinding->UV_Vis Purity Purity Analysis (e.g., HPLC) Grinding->Purity Analysis Data Analysis MeltingPoint->Analysis Solubility->Analysis XRD->Analysis UV_Vis->Analysis Purity->Analysis Report Report Generation Analysis->Report

Caption: General workflow for this compound powder characterization.

References

An In-depth Technical Guide to the Acid-Base Properties of L-Adenosine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid-base properties of L-Adenosine, a fundamental purine (B94841) nucleoside critical to numerous biochemical processes. Understanding its ionization behavior is paramount for research in pharmacology, molecular biology, and drug development, as the protonation state of adenosine (B11128) dictates its solubility, membrane permeability, and interaction with biological targets such as receptors and enzymes.

Acid-Base Equilibria of this compound

This compound possesses several ionizable groups that contribute to its acid-base properties. The primary sites for protonation are the nitrogen atoms of the adenine (B156593) base, specifically N1, N3, and N7. The ribose hydroxyl groups can also be deprotonated under strongly alkaline conditions. At physiological pH (around 7.4), adenosine exists predominantly in its neutral form.[1][2]

The most significant ionization event in the acidic range is the protonation of the N1 position on the purine ring.[1][3] While all three ring nitrogens (N1, N3, N7) can be protonated, the N1 position is the most basic site.[3] The distribution of the monoprotonated species is dominated by the tautomer with the proton at N1 (approximately 96.1%), with minor contributions from N7-protonated (3.2%) and N3-protonated (0.7%) forms.[3]

The acid dissociation constants (pKa) quantify the tendency of these groups to ionize. The values can be described as macroscopic constants, which represent the overall equilibrium, and microscopic constants (microconstants), which refer to the ionization of a specific site.[3]

Ionizable GrouppKa Value (Macro)DescriptionReference
Adenine (N1-H⁺)~3.64Dissociation of a proton from the N1 position of the adenine ring. This is the primary basic site.[3]
Ribose (2'-OH)~12.45Dissociation of a proton from a ribose hydroxyl group under strongly basic conditions.[4]

Note: The pKa value for N1 protonation is the most physiologically relevant for understanding shifts from neutral to acidic environments. Values can vary slightly depending on experimental conditions like ionic strength and temperature.[3]

The following diagram illustrates the primary equilibrium of this compound in an acidic solution, corresponding to the protonation at the N1 position.

AdenosineEquilibrium Neutral Adenosine (Neutral) Protonated Adenosine-H⁺ (N1 Protonated) Neutral->Protonated pKa ≈ 3.64 Protonated->Neutral H_ion H⁺ c1 c2

Caption: Acid-base equilibrium of this compound at the N1 position.

Experimental Determination of pKa Values

Several robust experimental techniques are employed to determine the pKa values of molecules like adenosine. The most common methods are potentiometric titration and UV-Vis spectrophotometry.[5][6][7] NMR spectroscopy also provides a powerful, non-invasive alternative.[8]

Potentiometric titration involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[7][9] The pKa is determined from the inflection point of the resulting titration curve.[6][10]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]

  • Sample Preparation:

    • Prepare a ~1 mM solution of this compound in water.[9]

    • To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[9]

    • Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with pH measurements, especially when titrating with a base.[9]

  • Titration Procedure:

    • Place the adenosine solution in a temperature-controlled vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • If determining a basic pKa, first acidify the solution to ~pH 2 with a standardized acid (e.g., 0.1 M HCl).[10]

    • Add small, precise volumes of a standardized base (e.g., 0.1 M NaOH) incrementally.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12.[10]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The pKa value corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest portion of the curve (the inflection point).

    • Alternatively, the pKa can be determined by calculating the first or second derivative of the titration curve.

This method relies on the principle that the UV absorbance spectrum of a compound changes as it ionizes.[7][11] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be derived.[12] This technique is highly sensitive and requires less sample than potentiometry.[7]

Methodology:

  • Wavelength Selection:

    • Record the UV-Vis spectra of this compound in highly acidic (e.g., pH 1) and neutral/basic (e.g., pH 7) solutions to find the wavelength (λ) with the largest difference in absorbance between the protonated and neutral species.

  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values, typically spanning a range of ±2 pH units around the expected pKa (e.g., from pH 2 to pH 6 for adenosine's N1 pKa).

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).[11]

  • Measurement (96-Well Plate Format):

    • Dispense the prepared buffer solutions into the wells of a 96-well UV-transparent microplate.[11]

    • Add a small, fixed volume of the adenosine stock solution to each well, ensuring the final solvent concentration is low (e.g., ≤2% v/v) to avoid pKa shifts.[11]

    • Include blank wells containing only the buffers for background correction.

    • Measure the absorbance of the plate at the pre-determined wavelength using a microplate reader.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank values.

    • Plot the corrected absorbance (y-axis) against the pH of the buffers (x-axis).

    • Fit the data to the Henderson-Hasselbalch equation or a similar sigmoidal function. The pKa is the pH value at the inflection point of the curve.[6]

The following diagram outlines the logical flow for determining pKa values.

pKa_Workflow A Sample Preparation (Adenosine Solution, Buffers/Titrants) C Titration / pH Adjustment (Incremental addition of titrant or dissolution in buffers of varying pH) A->C B Instrument Calibration (pH Meter or Spectrophotometer) B->C D Data Acquisition (Record pH vs. Volume or Absorbance vs. pH) C->D E Data Processing (Plotting and Curve Fitting) D->E F pKa Determination (Identify Inflection Point) E->F

Caption: Generalized workflow for experimental pKa determination.

Relevance in Biological Systems and Drug Development

The acid-base properties of adenosine are crucial for its biological function and for the design of adenosine-based therapeutics.

  • Receptor Interaction: Adenosine signals through four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[13] At physiological pH, the neutral form of adenosine is the primary species that interacts with these receptors. The ability of the adenine ring to participate in hydrogen bonding is key to this binding, and this capacity is altered upon protonation.

  • Pathophysiological Conditions: In states of tissue injury, hypoxia, or inflammation, the extracellular pH can become acidic.[13][14] This localized acidosis can lead to a small but potentially significant increase in the proportion of protonated adenosine. While the neutral form still predominates, any change in the equilibrium could modulate receptor signaling and the overall physiological response to injury.[15]

  • Drug Design: For drug candidates targeting adenosine receptors, the pKa is a critical physicochemical parameter. It influences solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A compound's charge state at physiological pH affects its ability to cross cell membranes and its potential for off-target interactions. Modifying the pKa of adenosine analogs is a key strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.

The diagram below shows a simplified representation of adenosine activating the A₂ₐ receptor, a key pathway in regulating inflammation and blood flow.

Adenosine_Signaling cluster_membrane Cell Membrane A2A A₂ₐ Receptor G G Protein (Gs) A2A->G Activates AC Adenylyl Cyclase Ado Adenosine (Neutral) Ado->A2A Binds G->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory) PKA->Response Phosphorylates Targets

Caption: Simplified signaling cascade via the adenosine A₂ₐ receptor.

References

Methodological & Application

Synthesis and Purification of L-Adenosine Enantiomer: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis and subsequent purification of the L-enantiomer of adenosine (B11128). L-nucleosides, the mirror images of their naturally occurring D-counterparts, are of significant interest in drug development due to their potential for increased metabolic stability and unique biological activities.[1] This protocol outlines a synthetic route starting from L-ribose and employing a Vorbrüggen glycosylation, followed by a robust chiral High-Performance Liquid Chromatography (HPLC) method for the isolation of the L-adenosine enantiomer.

Adenosine Signaling Pathways

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2][3][4] These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The A1 and A3 receptors typically couple to Gi/o proteins, inhibiting adenylyl cyclase (AC) and decreasing cyclic AMP (cAMP) levels.[3] Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[3] Additionally, some adenosine receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway.[2][5]

AdenosineSignaling cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_secondmessenger Second Messengers A1 A1 Gi Gi/o A1->Gi A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs Gq Gq A2B->Gq A3 A3 A3->Gi A3->Gq AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG

Caption: Adenosine receptor signaling pathways.

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl groups of L-ribose, followed by the crucial N-glycosylation reaction with a protected adenine (B156593) derivative, and concludes with deprotection to yield the final product. The subsequent purification step is critical for isolating the desired β-anomer of this compound from any anomeric or regioisomeric impurities.

Synthesis of this compound via Vorbrüggen Glycosylation

The following protocol is a representative procedure based on the principles of the Vorbrüggen glycosylation for nucleoside synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

SynthesisWorkflow Start L-Ribose Step1 Protection of Hydroxyl Groups Start->Step1 Intermediate1 Protected L-Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose) Step1->Intermediate1 Step3 Vorbrüggen Glycosylation Intermediate1->Step3 Step2 Silylation of Adenine Derivative SilylatedAdenine Silylated N6-Benzoyladenine Step2->SilylatedAdenine SilylatedAdenine->Step3 Intermediate2 Protected this compound Step3->Intermediate2 Step4 Deprotection Intermediate2->Step4 End Crude this compound Step4->End

Caption: Workflow for the synthesis of this compound.

Materials:

Protocol:

  • Protection of L-Ribose:

    • Dissolve L-ribose in a mixture of pyridine and acetic anhydride.

    • Stir the reaction at room temperature until acetylation is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • To the resulting 1-O-acetyl-L-ribofuranose, add benzoyl chloride in pyridine and stir until benzoylation is complete.

    • Work up the reaction by washing with aqueous HCl, saturated sodium bicarbonate, and brine.

    • Purify the product (1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose) by silica gel chromatography.

  • Silylation of N6-Benzoyladenine:

    • In a flame-dried flask under an inert atmosphere, suspend N6-benzoyladenine in anhydrous acetonitrile.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until a clear solution is obtained.[6]

  • Vorbrüggen Glycosylation:

    • In a separate flame-dried flask, dissolve the protected L-ribose derivative in anhydrous acetonitrile and cool to 0 °C.

    • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

    • To this solution, add the freshly prepared silylated N6-benzoyladenine solution via cannula.

    • Stir the reaction at room temperature and monitor its progress by TLC.[6]

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude protected this compound in methanol.

    • Add a solution of sodium methoxide in methanol.

    • Stir the reaction at room temperature until deprotection is complete (monitor by TLC).

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

    • Purify the crude this compound by silica gel chromatography to remove major impurities before chiral HPLC.

Purification of this compound by Chiral HPLC

The separation of L- and D-adenosine enantiomers can be achieved using a chiral stationary phase (CSP). The following is a representative method that may require optimization depending on the specific column and HPLC system used.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based or protein-based).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile).

  • Mobile phase additives (e.g., trifluoroacetic acid, diethylamine).

Representative Chiral HPLC Protocol:

ParameterCondition
Column Chiralpak IA or similar polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol/Ethanol (e.g., 80:10:10, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL

Protocol:

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase or a compatible solvent.

  • Injection and Separation: Inject the sample onto the column and monitor the separation at 260 nm. The two enantiomers (L- and D-adenosine) should elute as separate peaks.

  • Fraction Collection: For preparative scale, collect the fraction corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fraction by analytical chiral HPLC to determine the enantiomeric excess (e.e.).

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. Actual results will vary depending on experimental conditions.

Table 1: Synthesis of this compound - Reaction Yields

StepProductStarting Material (mass)Product (mass)Yield (%)
1Protected L-Ribose5.0 g15.2 g85
2 & 3Protected this compound15.2 g12.5 g60
4Crude this compound12.5 g4.8 g70
Overall Crude this compound 5.0 g 4.8 g 35.7

Table 2: Chiral HPLC Purification of this compound

ParameterValue
Starting Material Crude this compound
Initial L:D Ratio ~50:50 (assuming non-stereoselective side reactions)
Retention Time (D-Adenosine) 12.5 min
Retention Time (this compound) 15.8 min
Collected Fraction This compound
Final Purity (by HPLC) >99%
Enantiomeric Excess (e.e.) >99%
Recovery Yield 85%

References

Preparing Stable L-Adenosine Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Adenosine, a ubiquitous purine (B94841) nucleoside, is a critical signaling molecule involved in a myriad of physiological and pathological processes. It exerts its effects through four G-protein coupled receptors (A1, A2A, A2B, and A3), making it a key target in drug development and a vital compound in cell biology research.[1] Accurate and reproducible in vitro studies rely on the correct preparation and storage of stable this compound stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of this compound for cell culture applications.

Physicochemical Properties and Solubility

This compound is a crystalline solid with a molecular weight of 267.2 g/mol .[2] Its solubility is a critical factor in the preparation of stock solutions. While soluble in aqueous buffers, organic solvents like Dimethyl Sulfoxide (DMSO) are often used to achieve higher stock concentrations.

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[2]
WaterSoluble, heating may be required[3]
1 M NH4OH50 mg/mL (with heat)[4]

Stability and Storage of this compound Solutions

The stability of this compound solutions is dependent on the solvent, storage temperature, and duration. For long-term storage, freezing is recommended to minimize degradation.

Table 2: Stability of this compound Solutions

ConcentrationSolvent/DiluentStorage TemperatureStability DurationReference
Solid--20°C≥ 4 years[2]
3 mg/mLUndiluted5°C14 days[5][6]
3 mg/mLUndiluted-15°C28 days[5][6]
0.75 mg/mL0.9% NaCl or 5% Dextrose25°C, 5°C, -15°C16 days[5][6]
50, 100, 220 µg/mL0.9% NaCl or 5% DextroseRoom Temp (23-25°C) or Refrigerated (2-8°C)At least 14 days[7]
10, 50 µg/mL0.9% NaCl or 5% DextroseRoom Temp (20-25°C) or Refrigerated (2-8°C)At least 14 days[8]
2 mg/mL0.9% NaClRoom Temp (20-25°C) or Refrigerated (2-8°C)Up to 14 days[9]
Stock Solution in DMSO--20°CUp to 3 months[10]
Aqueous Solution-Not Recommended for > 1 day-[2]

Adenosine (B11128) Signaling Pathway

Extracellular adenosine plays a crucial role in cell signaling by activating four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger downstream signaling cascades. The A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][12] Conversely, the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[11][12] These signaling events modulate a wide range of cellular functions.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A1R A1R Adenosine->A1R A3R A3R Adenosine->A3R A2AR A2AR Adenosine->A2AR A2BR A2BR Adenosine->A2BR Gi Gi A1R->Gi A3R->Gi Gs Gs A2AR->Gs A2BR->Gs AC_inhib Adenylyl Cyclase Gi->AC_inhib AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_dec cAMP ↓ AC_inhib->cAMP_dec cAMP_inc cAMP ↑ AC_stim->cAMP_inc Downstream_inhib Downstream Effects cAMP_dec->Downstream_inhib Downstream_stim Downstream Effects cAMP_inc->Downstream_stim

Caption: Adenosine Signaling Pathway.

Experimental Protocols

Materials
  • This compound powder (≥98% purity)[2]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution in DMSO, which is suitable for long-term storage and dilution into cell culture media.

Workflow Start Start Weigh 1. Weigh 26.72 mg of This compound powder Start->Weigh Transfer 2. Transfer to a sterile microcentrifuge tube Weigh->Transfer Add_DMSO 3. Add 1 mL of sterile DMSO Transfer->Add_DMSO Dissolve 4. Vortex thoroughly to dissolve Add_DMSO->Dissolve Check_Solubility Completely dissolved? Dissolve->Check_Solubility Sonicate 5. Optional: Sonicate or warm gently (37°C) Check_Solubility->Sonicate No Aliquot 6. Aliquot into smaller volumes Check_Solubility->Aliquot Yes Sonicate->Dissolve Store 7. Store at -20°C Aliquot->Store End End Store->End

Caption: Workflow for Preparing this compound Stock Solution.

Protocol Steps:

  • Calculate the required mass: To prepare a 100 mM (0.1 M) stock solution, use the following calculation:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 267.2 g/mol = 26.72 mg

  • Weighing: Accurately weigh 26.72 mg of this compound powder using a calibrated analytical balance.

  • Dissolving:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO.

    • Vortex the tube vigorously until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.[10][13]

  • Sterilization (Optional): If sterility is a major concern, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 months.[10] For longer-term storage, -80°C is recommended.

Preparation of Working Solutions in Cell Culture Medium

Directly adding the concentrated DMSO stock to aqueous cell culture medium can cause precipitation. Therefore, a serial dilution approach is recommended.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in sterile PBS or cell culture medium. For example, dilute the 100 mM stock 1:100 in medium to get a 1 mM solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[13][14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Quality Control

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or microbial contamination. If any particulates are observed, the solution should be warmed and vortexed to redissolve. If the precipitate does not dissolve, the stock should be discarded.

  • pH Measurement: For aqueous-based stock solutions, the pH should be checked to ensure it is within the physiological range suitable for cell culture (typically pH 7.2-7.4).

  • Functional Assay: The biological activity of the prepared this compound solution can be confirmed using a relevant functional assay, such as measuring cAMP levels in a responsive cell line.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when diluted in aqueous media, try vortexing, gentle warming (37°C), or sonication.[10] It is also crucial to ensure the final DMSO concentration is sufficiently low.

  • Cell Toxicity: If unexpected cell death is observed, verify the final DMSO concentration and consider preparing a fresh stock solution. The inherent toxicity of adenosine at higher concentrations in certain cell lines should also be considered.[15]

  • Variability in Results: Inconsistent results may be due to the degradation of adenosine in the cell culture medium, which can have a half-life ranging from 40 minutes to 3 hours depending on the cell line and culture conditions.[16] The presence of adenosine deaminase in some sera can also rapidly degrade adenosine.[15][17]

Conclusion

The preparation of stable and accurate this compound stock solutions is fundamental for reliable and reproducible cell-based assays. By following the detailed protocols and considering the stability and solubility data presented in this application note, researchers can confidently prepare high-quality this compound solutions for their experimental needs. Adherence to proper storage conditions and quality control measures will ensure the integrity and biological activity of the compound throughout the course of the study.

References

L-Adenosine handling and storage conditions for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for L-Adenosine

Abstract

This document provides detailed guidelines and protocols for the proper handling, storage, and laboratory use of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The protocols herein cover safety precautions, solution preparation, and a general workflow for experimental use, ensuring data integrity and laboratory safety.

Safety and Handling Precautions

This compound, while an endogenous nucleoside, requires careful handling in its pure form within a laboratory setting. Adherence to safety protocols is crucial to prevent exposure and ensure a safe working environment.[1]

1.1 Personal Protective Equipment (PPE) Appropriate PPE is mandatory when handling this compound, particularly in its solid, powdered form.[1]

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Safety glasses with side shields or chemical splash goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Laboratory coat, long pants, and closed-toe shoes.A fully buttoned lab coat should be worn.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves for tears before use. Wash hands thoroughly after removing gloves.[1][2]
Respiratory NIOSH/MSHA or EN 149 approved respirator.Necessary when handling the compound as a powder outside of a chemical fume hood or in poorly ventilated areas.[1]

1.2 Handling Procedures

  • Engineering Controls: Always handle solid this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[1]

  • Safe Handling: Avoid generating dust.[1] Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Wash thoroughly after handling.

  • Ignition Sources: Keep away from sources of ignition and take precautionary measures against static discharge.

1.3 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician if you feel unwell.[3][4]

Storage, Preparation, and Stability

Proper storage and solution preparation are critical for maintaining the integrity and stability of this compound for experimental use.

2.1 Storage Conditions this compound should be stored in tightly sealed containers. For solid powder, short-term storage at 2-8°C is recommended.[5][6]

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 24 monthsFor long-term storage. Ensure the vial is tightly sealed.[7]
2-8°CShort-termKeep in a dark place under an inert atmosphere.[6]
Stock Solution -80°CUp to 6 monthsRecommended for long-term solution stability.[8][9] Aliquot to prevent freeze-thaw cycles.[9]
-20°CUp to 1 monthProtect from light.[8][9]
Working Dilutions 2-8°C (Refrigerated)Days to weeksRecommended for short-term storage to minimize degradation.[8]
20-25°C (Room Temp)Up to 14-16 daysStable in various i.v. bags and syringes.[10][11][12]

2.2 Solution Preparation and Stability this compound is soluble in water; solubility increases with warming and a lower pH.[13][14] It is practically insoluble in alcohol.[13] For aqueous solutions, maintaining a neutral pH is generally advisable to minimize hydrolysis.[8]

Concentration & DiluentContainerTemperatureStability Duration
3 mg/mL (undiluted)Polypropylene Syringe25°C7 days[10][11]
5°C14 days[10][11]
-15°C28 days[10][11]
0.75 mg/mL in 0.9% NaCl or 5% DextrosePolypropylene Syringe / PVC Bag25°C, 5°C, -15°C16 days[10][11]
50, 100, 220 µg/mL in 0.9% NaCl or 5% DextrosePVC BagRoom Temp (23-25°C) or Refrigerated (2-8°C)At least 14 days[11][15]
2 mg/mL in 0.9% NaClPVC or Polyolefin BagRoom Temp (20-25°C) or Refrigerated (2-8°C)At least 14 days[12]

Studies have shown that adenosine (B11128) in aqueous solution is very stable at temperatures of 4°C, 22°C, and 37°C for up to six months, with an estimated shelf life at room temperature of at least 5 years.[8][16] The primary degradation product is adenine.[8]

Experimental Protocols

3.1 Protocol: Preparation of this compound Stock Solution (10 mM)

  • Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[7]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. (Molecular Weight: 267.24 g/mol ).

  • Dissolution: Add sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.2-7.4) to the powder to achieve a 10 mM concentration. For example, add 3.74 mL of solvent to 1 mg of this compound.

  • Solubilization: Vortex briefly. If needed, warm the solution gently (e.g., 37°C) to aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile, light-resistant container.

  • Aliquoting & Storage: Dispense the solution into single-use aliquots in sterile microcentrifuge tubes. Store aliquots at -20°C for up to one month or -80°C for up to six months.[7][9] Avoid repeated freeze-thaw cycles.[9]

3.2 Protocol: Preparation of Working Solutions for Cell Culture

  • Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Aseptically dilute the stock solution to the final desired concentration using pre-warmed cell culture medium or an appropriate assay buffer (e.g., HBSS).

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Do not vortex, as this can cause foaming of media containing serum.

  • Application: Use the freshly prepared working solution for your experiment on the same day.[7]

Diagrams and Workflows

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

G cluster_storage Storage Decision Tree cluster_handling Handling & Preparation start This compound Received solid Solid Powder? start->solid long_term_solid Store at -20°C in tightly sealed container solid->long_term_solid Long-Term (>1 month) short_term_solid Store at 2-8°C in dark, inert atmosphere solid->short_term_solid Short-Term (<1 month) prep Prepare Stock Solution? short_term_solid->prep prep->short_term_solid No stock_sol 1. Prepare in H2O or Buffer 2. Sterile Filter (0.22 µm) 3. Aliquot prep->stock_sol Yes store_stock Store Stock Aliquots stock_sol->store_stock long_term_stock Store at -80°C (up to 6 months) store_stock->long_term_stock Long-Term short_term_stock Store at -20°C (up to 1 month) store_stock->short_term_stock Short-Term

Caption: this compound Storage and Handling Decision Tree.

G prep_stock 1. Prepare this compound Stock Solution (e.g., 10 mM) prep_working 2. Prepare Working Solution in Assay Buffer/Medium prep_stock->prep_working treatment 4. Treat Cells with This compound Working Solution prep_working->treatment cell_prep 3. Prepare Cells (Plate and Culture) cell_prep->treatment incubation 5. Incubate for Defined Period treatment->incubation assay 6. Perform Downstream Assay (e.g., cAMP, qPCR, Western Blot) incubation->assay analysis 7. Data Collection and Analysis assay->analysis

Caption: General Experimental Workflow for this compound.

G Adenosine This compound (Extracellular) A1R Adenosine A1 Receptor (GPCR) Adenosine->A1R binds Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converted by Response Cellular Response (e.g., ↓ Neuronal Activity) cAMP->Response leads to

Caption: Simplified Adenosine A1 Receptor Signaling Pathway.

References

Application Notes: In Vitro Assays for L-Adenosine Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for key in vitro assays used to study the biological effects of L-Adenosine. The methodologies described herein are essential for characterizing the interaction of adenosine (B11128) with its receptors, elucidating downstream signaling pathways, and quantifying its impact on cellular functions.

Introduction to this compound Signaling

This compound is a ubiquitous purine (B94841) nucleoside that plays a critical role in regulating a wide array of physiological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are expressed in virtually all tissues and cells, making them important therapeutic targets for a variety of diseases.[1][2] The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP production.[5][6] The activation of these receptors triggers diverse downstream signaling cascades that can modulate cellular functions such as proliferation, migration, and apoptosis.[6][7][8]

This document details the following key in vitro assays:

  • Receptor Binding Assays: To determine the affinity of this compound and its analogs to specific receptor subtypes.

  • cAMP Functional Assays: To measure the functional consequence of receptor activation on the primary second messenger, cAMP.

  • Cell Proliferation and Viability Assays: To assess the impact of this compound on cell growth and survival.

This compound Signaling Pathways

The binding of this compound to its receptors initiates distinct intracellular signaling cascades. The diagram below illustrates the canonical pathways associated with Gi and Gs-coupled adenosine receptors.

Adenosine Signaling Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Adenosine This compound A1_A3_Receptor A1 / A3 Receptors Adenosine->A1_A3_Receptor binds A2A_A2B_Receptor A2A / A2B Receptors Adenosine->A2A_A2B_Receptor binds Gi Gi/o A1_A3_Receptor->Gi activates Gs Gs A2A_A2B_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PI3K_Akt PI3K/Akt Gi->PI3K_Akt activates Gs->AC stimulates ERK ERK Gs->ERK activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) PKA->Cellular_Response ERK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: this compound Signaling Pathways via Gi and Gs proteins.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize quantitative data for the binding affinities of various ligands to adenosine receptors and the functional effects of adenosine on cellular processes.

Table 1: Binding Affinities (Ki) of Selected Ligands for Human Adenosine Receptors
CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)Reference
Agonists
This compound29000---[9]
NECA141452029[10]
CGS-2168025002916000>10000[10]
R-PIA6.1 ± 1.1175 ± 31-507 ± 35[11]
Antagonists
DPCPX (8-CPX)0.4230050004000[10][12]
ZM-2413858300.41303600[10]
XAC1.263--[13]

Ki values represent the concentration of a ligand that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.

Table 2: Functional Cellular Effects of this compound
Cell LineAssay TypeEffect MeasuredConcentrationObserved EffectReference
A549 (Lung Carcinoma)Colony FormationProliferation50 µM~160% increase in colony formation rate[14]
A375 (Melanoma)Colony FormationProliferation50 µM~180% increase in colony formation rate[14]
A549 (Lung Carcinoma)Scratch Wound HealingMigration50 µM~140% increase in migration rate[14]
A375 (Melanoma)Scratch Wound HealingMigration50 µM~130% increase in migration rate[14]
A549 & A375Colony FormationProliferation>200 µMSignificant inhibition of colony formation[14]
HuCCA-1 (Cholangiocarcinoma)MTT AssayViabilityIC50 ~320 µM50% inhibition of cell viability[15]
RMCCA-1 (Cholangiocarcinoma)MTT AssayViabilityIC50 ~250 µM50% inhibition of cell viability[15]
KKU-055 (Cholangiocarcinoma)MTT AssayViabilityIC50 ~1000 µM50% inhibition of cell viability[15]

IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype by measuring its ability to compete with a known radiolabeled ligand.

Radioligand Binding Assay Workflow prep 1. Prepare Receptor Membranes (e.g., from CHO cells expressing human A1 receptor) setup 2. Set up Assay Plate (96-well) - Total Binding: Membranes + [3H]Radioligand - Non-Specific Binding: Membranes + [3H]Radioligand + High Conc. Unlabeled Ligand - Competition: Membranes + [3H]Radioligand + Test Compound (serial dilutions) prep->setup incubate 3. Incubate (e.g., 60-90 min at 25°C) to reach equilibrium setup->incubate filter 4. Rapid Filtration (Vacuum filter through GF/C filters) to separate bound from free radioligand incubate->filter wash 5. Wash Filters (3x with ice-cold wash buffer) to remove unbound radioligand filter->wash count 6. Scintillation Counting (Add cocktail, measure CPM) to quantify bound radioactivity wash->count analyze 7. Data Analysis - Calculate Specific Binding - Plot competition curve - Determine IC50 and calculate Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Membrane preparation containing the adenosine receptor of interest (e.g., from CHO or HEK293 cells stably expressing the receptor).[3]

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A).[3]

  • Test compound (unlabeled).

  • Unlabeled antagonist for non-specific binding (NSB) determination (e.g., 10 µM DPCPX).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Glass fiber filters (e.g., Whatman GF/C).

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor using standard homogenization and centrifugation protocols. Determine protein concentration using a BCA or Bradford assay.[1][16]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate to a final volume of 250 µL:[16]

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (at a concentration near its Kd).[16]

    • Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a saturating concentration of an unlabeled antagonist (e.g., 10 µM DPCPX), and 50 µL of radioligand.

    • Competition: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations (serial dilutions), and 50 µL of radioligand.[16]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1][16]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.[16]

  • Washing: Quickly wash the filters three to four times with ice-cold Wash Buffer to remove any unbound radioligand.[16]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (HTRF)

This protocol describes a method to measure changes in intracellular cAMP levels in response to adenosine receptor activation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. This is suitable for both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.

HTRF cAMP Assay Workflow plate_cells 1. Plate Cells (e.g., 10,000 cells/well in a 384-well plate) expressing the target adenosine receptor stimulate 2. Stimulate Cells Add test compound (this compound/analog) and incubate (e.g., 30 min at RT). For Gi assays, co-stimulate with Forskolin (B1673556). plate_cells->stimulate lyse_detect 3. Lyse Cells & Add HTRF Reagents Add cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor) in lysis buffer stimulate->lyse_detect incubate_detect 4. Incubate for Detection (60 min at Room Temperature, protected from light) lyse_detect->incubate_detect read_plate 5. Read Plate (HTRF-compatible reader) Measure emission at 665 nm and 620 nm incubate_detect->read_plate analyze 6. Data Analysis - Calculate 665/620 ratio and Delta F% - Generate standard curve - Determine cAMP concentration and EC50/IC50 read_plate->analyze

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Materials:

  • Cells expressing the target adenosine receptor (e.g., CHO-hA2AR).

  • HTRF cAMP Assay Kit (containing cAMP-d2, anti-cAMP Cryptate, cAMP standard, and lysis buffer).[17]

  • Test compound (this compound or analog).

  • Stimulation Buffer (e.g., HBSS or culture medium, often supplemented with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation).[18]

  • Forskolin (for Gi-coupled receptor assays).[19]

  • White, low-volume 384-well assay plates.

  • HTRF-compatible microplate reader.[20]

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a pre-optimized density (e.g., 2,500-10,000 cells/well) and culture overnight.[21]

  • Standard Curve Preparation: Prepare a serial dilution of the cAMP standard provided in the kit using the same stimulation buffer as the cells.

  • Cell Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • For Gs-coupled receptors (e.g., A2A, A2B): Add 5 µL of stimulation buffer containing the test compound at various concentrations.

    • For Gi-coupled receptors (e.g., A1, A3): Add 5 µL of stimulation buffer containing the test compound and a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to induce a measurable baseline of cAMP.[19]

    • Incubate the plate for 30 minutes at room temperature.[20]

  • Cell Lysis and HTRF Reagent Addition: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-Cryptate (donor), pre-diluted in lysis buffer according to the kit manufacturer's protocol, to each well (including standards).[20]

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.[20]

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[17]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.

    • Use the cAMP standard curve to convert the sample ratios to cAMP concentrations (pmol/well).

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists) value.[21]

Cell Proliferation / Viability Assay (MTT)

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. These enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

MTT Assay Workflow plate_cells 1. Seed Cells (e.g., 5,000-10,000 cells/well in a 96-well plate) and allow to adhere overnight treat_cells 2. Treat Cells Replace medium with fresh medium containing This compound at various concentrations plate_cells->treat_cells incubate_treat 3. Incubate (24, 48, or 72 hours) under standard culture conditions treat_cells->incubate_treat add_mtt 4. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution per well) incubate_treat->add_mtt incubate_mtt 5. Incubate for Formazan Formation (2-4 hours at 37°C) Viable cells convert yellow MTT to purple formazan add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals Add 100 µL of solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) incubate_mtt->solubilize read_plate 7. Read Absorbance (Microplate reader at 570 nm) solubilize->read_plate analyze 8. Data Analysis - Calculate % Viability relative to control - Plot dose-response curve - Determine IC50 or EC50 read_plate->analyze

Caption: Workflow for an MTT cell proliferation and viability assay.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound.

  • 96-well flat-bottom tissue culture plates.

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[5][7]

  • Solubilization Solution: e.g., DMSO or 0.04 M HCl in isopropanol.

  • Microplate reader capable of measuring absorbance at 570 nm.[22]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[22]

  • Treatment: Remove the medium and replace it with fresh medium containing this compound at a range of concentrations. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[5]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100.

    • Plot the % Viability against the log concentration of this compound.

    • Use non-linear regression to determine the IC50 (for inhibitory effects) or EC50 (for proliferative effects) value.

References

Application Note: Chiral Separation of L-Adenosine and D-Adenosine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of L-Adenosine and D-Adenosine. The separation of these enantiomers is critical in various fields, including drug development and metabolic research, due to their potentially different pharmacological and toxicological profiles. This method employs a polysaccharide-based chiral stationary phase (CSP), which provides excellent chiral recognition for a wide range of compounds, including nucleosides. The protocol described herein serves as a robust starting point for researchers and scientists requiring the accurate quantification of adenosine (B11128) enantiomers.

Introduction

Adenosine, a purine (B94841) nucleoside, plays a crucial role in numerous biochemical processes. It exists as two enantiomers, D-Adenosine, the naturally occurring form, and this compound, the unnatural enantiomer. The stereochemistry of nucleosides and their analogues can significantly impact their biological activity. Therefore, the ability to separate and quantify the individual enantiomers of adenosine is of paramount importance in pharmaceutical research and development for ensuring the stereochemical purity of drug substances. Chiral HPLC is a powerful technique for the separation of enantiomers, with polysaccharide-based chiral stationary phases being among the most versatile and widely used.

Experimental Protocol

This protocol provides a detailed methodology for the chiral separation of this compound and D-Adenosine using a polysaccharide-based chiral stationary phase.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel.

  • Solvents: HPLC grade n-Hexane, 2-Propanol (Isopropanol), and Ethanol.

  • Analytes: D-Adenosine and this compound standards.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the separation of this compound and D-Adenosine.

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Preparation
  • Prepare individual stock solutions of this compound and D-Adenosine in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a racemic mixture by mixing equal volumes of the this compound and D-Adenosine stock solutions to obtain a final concentration of 0.5 mg/mL for each enantiomer.

  • Filter the sample solutions through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure
  • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25°C and the UV detector wavelength to 260 nm.

  • Inject 10 µL of the prepared sample solution onto the column.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to this compound and D-Adenosine based on the injection of individual standards.

Data Presentation

The following table summarizes the expected retention times and resolution for the chiral separation of this compound and D-Adenosine based on typical performance of polysaccharide-based CSPs. Actual values may vary depending on the specific column batch and system configuration.

AnalyteRetention Time (min)Resolution (Rs)
This compoundtR1\multirow{2}{*}{> 1.5}
D-AdenosinetR2

Note: The elution order of L- and D-enantiomers on a chiral stationary phase can vary. It is essential to confirm the elution order by injecting individual enantiomeric standards.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (n-Hexane/2-Propanol 90:10) prep_sample Prepare Adenosine Samples (L, D, and Racemic Mixture) filter_sample Filter Samples (0.45 µm) prep_sample->filter_sample equilibrate Equilibrate Column (Chiralcel OD-H) filter_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject separate Isocratic Elution (1.0 mL/min, 25°C) inject->separate detect UV Detection (260 nm) separate->detect acquire Acquire Chromatogram detect->acquire analyze Identify & Quantify Peaks acquire->analyze

Caption: Experimental workflow for the chiral HPLC separation of L- and D-Adenosine.

Signaling Pathways and Logical Relationships

The chiral recognition mechanism on polysaccharide-based CSPs is a complex process involving multiple non-covalent interactions between the enantiomers and the chiral selector. These interactions create a transient diastereomeric complex, and the difference in the stability of these complexes for the two enantiomers leads to their separation.

Chiral_Recognition cluster_analyte cluster_interactions Chiral Recognition Interactions L_Ado This compound CSP Chiral Stationary Phase (Cellulose Derivative) L_Ado->CSP D_Ado D-Adenosine D_Ado->CSP H_Bond Hydrogen Bonding CSP->H_Bond Pi_Pi π-π Interactions CSP->Pi_Pi Dipole Dipole-Dipole Interactions CSP->Dipole Steric Steric Hindrance CSP->Steric Separation Enantiomeric Separation H_Bond->Separation Pi_Pi->Separation Dipole->Separation Steric->Separation

Caption: Logical relationship of interactions leading to chiral separation.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the baseline separation of this compound and D-Adenosine. The use of a polysaccharide-based chiral stationary phase is effective for the chiral recognition of these nucleoside enantiomers. This method can be readily implemented in quality control and research laboratories for the analysis of the enantiomeric purity of adenosine and its derivatives. Further optimization of the mobile phase composition and temperature may be performed to enhance resolution and reduce analysis time.

Application Notes and Protocols for the Quantification of L-Adenosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Adenosine is a ubiquitous purine (B94841) nucleoside that plays a pivotal role in cellular metabolism and signaling.[1] It is a key signaling molecule that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] Extracellular adenosine (B11128) concentrations are tightly regulated and increase significantly under conditions of cellular stress, such as ischemia or inflammation, where it typically exerts a protective effect.[1]

Accurate quantification of adenosine in biological matrices is essential for understanding its role in pathophysiology and for developing therapeutics that target its signaling pathways.[1] However, analyzing adenosine presents considerable challenges due to its rapid metabolism and low endogenous concentrations.[1] Enzymes present in biological samples can rapidly degrade or generate adenosine, leading to inaccurate measurements.[1][2] Therefore, meticulous sample collection and preparation are critical for reliable quantification.[3][4]

These application notes provide detailed protocols for the quantification of this compound in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.

This compound Signaling Pathway

Under conditions of metabolic stress, inflammation, or cellular injury, adenosine triphosphate (ATP) is released into the extracellular space.[1] This extracellular ATP is sequentially hydrolyzed to adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP) by the ectonucleotidase CD39.[1][5][6] Subsequently, ecto-5'-nucleotidase (CD73) converts AMP to adenosine.[1][5][6] Adenosine signaling is terminated by its uptake into cells via nucleoside transporters (ENTs) or by its enzymatic degradation to inosine (B1671953) by adenosine deaminase (ADA).[6][7] Extracellular adenosine exerts its effects by binding to its four receptor subtypes (A1, A2A, A2B, A3), which couple to different G proteins to modulate intracellular signaling cascades, primarily affecting adenylyl cyclase (AC) and phospholipase C (PLC) activity.[8][9][10]

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Ado Adenosine AMP->Ado Ino Inosine Ado->Ino A1R A1R Ado->A1R A2AR A2AR Ado->A2AR A2BR A2BR Ado->A2BR A3R A3R Ado->A3R ENT1 ENT1 Ado->ENT1 CD39_1 CD39 CD39_1->ADP CD39_2 CD39 CD39_2->AMP CD73 CD73 CD73->Ado ADA ADA ADA->Ino Gi Gαi/o A1R->Gi Gs Gαs A2AR->Gs A2BR->Gs Gq Gαq A2BR->Gq A3R->Gi A3R->Gq Ado_in Adenosine ENT1->Ado_in AC Adenylyl Cyclase Gi->AC Gs->AC PLC Phospholipase C Gq->PLC cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_Ca ↑ IP3 / Ca2+ PLC->IP3_Ca

Caption: this compound production, signaling, and clearance pathway.

Quantitative Analysis Methods

The choice of analytical method depends on the required sensitivity, specificity, and sample throughput. LC-MS/MS is considered the gold standard for its high sensitivity and specificity.[11]

Method 1: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity, making it the preferred method for quantifying low endogenous concentrations of adenosine.[11][12] The use of a stable isotope-labeled internal standard is crucial for accuracy and precision, as it compensates for matrix effects and variations during sample preparation and analysis.[3]

3.1.1. Experimental Protocol: LC-MS/MS

  • Sample Preparation (Plasma/Serum):

    • Blood Collection: Collect blood samples into tubes containing a "stop solution" to inhibit enzymatic activity.[3][4] A typical stop solution contains anticoagulants (e.g., EDTA) and a cocktail of enzyme inhibitors such as dipyridamole (B1670753) (ENT1 inhibitor), EHNA (adenosine deaminase inhibitor), and α,β-methylene-ADP (CD39/CD73 inhibitor).[13]

    • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine or adenosine-d2) to the plasma sample.[3][14]

    • Protein Precipitation: Add 3 volumes of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) to 1 volume of plasma.[3]

    • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

    • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[3]

  • LC-MS/MS Analysis:

    • LC System: Agilent 1100 series or equivalent.[14]

    • Column: C18 reverse-phase column (e.g., Luna C18(2), 3 µm, 150 x 2.0 mm).[3][14]

    • Mobile Phase A: 25 mM ammonium (B1175870) acetate (B1210297) in water.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Flow Rate: 0.2 mL/min.[14]

    • Gradient: Isocratic elution with 10% Mobile Phase B is often sufficient.[14]

    • Injection Volume: 10 µL.[14]

    • MS System: Triple quadrupole mass spectrometer (e.g., API 3000).[14]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[11]

    • MRM Transitions:

      • Adenosine: m/z 268 -> 136.[11]

      • Adenosine-d2 (IS): m/z 270 -> 136.[3]

3.1.2. LC-MS/MS Workflow

LCMS_Workflow start Start collection 1. Blood Collection (with Stop Solution) start->collection spike 2. Spike Internal Standard (IS) collection->spike precipitate 3. Protein Precipitation (Cold Acetonitrile) spike->precipitate centrifuge 4. Centrifugation (14,000 rpm, 4°C) precipitate->centrifuge transfer 5. Supernatant Transfer centrifuge->transfer inject 6. LC-MS/MS Injection transfer->inject analyze 7. Data Analysis (Quantification vs. IS) inject->analyze end End analyze->end

Caption: General workflow for this compound quantification by LC-MS/MS.
Method 2: HPLC-UV Quantification

HPLC with UV detection is a widely available and robust method for adenosine quantification, though it is generally less sensitive than LC-MS/MS.[15][16]

3.2.1. Experimental Protocol: HPLC-UV

  • Sample Preparation (Synovial Fluid/Urine):

    • Sample preparation is similar to LC-MS/MS, involving the use of a stop solution, protein precipitation (for protein-rich samples like synovial fluid), and centrifugation. For urine, simple dilution may be sufficient.[16]

    • A study on synovial fluid used an ODS (C18) column (250 x 4.6 mm, 5 µm).[16]

    • The mobile phase was an isocratic elution of a phosphate (B84403) buffer-acetonitrile mixture.[16]

    • UV detection was performed at 260 nm.[15][16]

  • HPLC Analysis:

    • Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm).[15]

    • Mobile Phase: Isocratic mixture of 93% deionized water and 7% acetonitrile.[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 25°C.[15]

    • Detection: UV at 260 nm.[15]

    • Injection Volume: 20 µL.

3.2.2. HPLC-UV Workflow

HPLC_Workflow start Start collection 1. Sample Collection (e.g., Urine, Synovial Fluid) start->collection prepare 2. Sample Preparation (Dilution/Protein Precipitation) collection->prepare centrifuge 3. Centrifugation prepare->centrifuge transfer 4. Supernatant Transfer centrifuge->transfer inject 5. HPLC-UV Injection transfer->inject analyze 6. Data Analysis (Peak Area vs. Standard Curve) inject->analyze end End analyze->end Enzymatic_Workflow start Start prepare 1. Prepare Standards, Samples, and Reagent Mixes start->prepare plate 2. Add Standards and Samples to 96-well Plate prepare->plate add_reagents 3. Add Reaction Mix (and Control Mix) to Wells plate->add_reagents incubate 4. Incubate at Room Temp add_reagents->incubate read 5. Read Fluorescence incubate->read analyze 6. Calculate Concentration (vs. Standard Curve) read->analyze end End analyze->end

References

Application Notes and Protocols for Utilizing L-Adenosine as a Ligand in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are implicated in a wide array of cellular responses, making them attractive targets for therapeutic intervention in cardiovascular, neurological, inflammatory, and oncological diseases. Understanding the interaction of this compound and its analogs with these receptors is fundamental for drug discovery and development.

This document provides detailed application notes and protocols for employing this compound as a ligand in receptor binding assays. It includes quantitative binding data, step-by-step experimental procedures for competitive radioligand binding assays, and visualizations of the associated signaling pathways to facilitate research in this field.

Data Presentation: this compound Binding Affinities

The affinity of this compound for its receptors varies across the four subtypes. The A₁ and A₂A receptors exhibit high affinity for adenosine (B11128), while the A₂B receptor has the lowest affinity. The A₃ receptor's affinity is intermediate.[1] This differential affinity is crucial for the nuanced physiological roles of adenosine. A summary of the binding affinities (Ki) for this compound at human adenosine receptor subtypes is presented below.

Receptor SubtypeBinding Affinity (Ki) for this compound
A₁ 10 - 30 nM[1]
A₂A 10 - 30 nM[1]
A₂B > 1 µM[1]
A₃ ~ 1 µM[1]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of this compound by measuring its ability to compete with a high-affinity radioligand for a specific adenosine receptor subtype.

1. Membrane Preparation:

  • Homogenize cultured cells (e.g., CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest) or tissue samples in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending it in fresh, ice-cold Lysis Buffer and repeating the high-speed centrifugation step.

  • Resuspend the final membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and determine the protein concentration using a suitable method (e.g., BCA assay).

  • Store the membrane preparations in aliquots at -80°C until use.

2. Radioligand Binding Assay Procedure:

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add a fixed concentration of the appropriate radioligand (e.g., [³H]DPCPX for A₁ receptors or [³H]CGS-21680 for A₂A receptors) and Assay Buffer.

    • Non-specific Binding (NSB): Add the same concentration of radioligand and a saturating concentration of a suitable unlabeled antagonist (e.g., 10 µM 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) for A₁ receptors).

    • Competition: Add the same concentration of radioligand and increasing concentrations of unlabeled this compound.

  • Add the prepared membrane suspension (typically 20-50 µg of protein per well) to each well. The final assay volume is typically 100-200 µL.

  • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Quickly wash the filters three to four times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.[2]

  • Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Visualizations

Activation of adenosine receptors by this compound initiates intracellular signaling cascades primarily through the modulation of adenylyl cyclase activity via different G proteins.

A₁ and A₃ Receptor Signaling

The A₁ and A₃ adenosine receptors predominantly couple to inhibitory G proteins (Gi/Go). Upon activation, the α-subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also modulate the activity of other effectors, such as ion channels.

A1_A3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine This compound Receptor A₁ / A₃ Receptor Adenosine->Receptor G_Protein Gi/Go Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP ↓ conversion ATP ATP ATP->AC Response Cellular Response (e.g., ↓ PKA activity) cAMP->Response

Caption: A₁ and A₃ receptor signaling cascade.

A₂A and A₂B Receptor Signaling

The A₂A and A₂B adenosine receptors couple to stimulatory G proteins (Gs). Activation of these receptors leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). The A₂B receptor can also couple to Gq proteins in some cell types, leading to the activation of phospholipase C (PLC).

A2A_A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine This compound Receptor A₂A / A₂B Receptor Adenosine->Receptor G_Protein Gs Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP ↑ conversion ATP ATP ATP->AC Response Cellular Response (e.g., ↑ PKA activity) cAMP->Response

Caption: A₂A and A₂B receptor signaling cascade.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical workflow for performing a competitive radioligand binding assay to determine the Ki of this compound.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Assay_Setup Set up Total, NSB, and Competition Wells Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, This compound Dilutions, and Buffers Reagent_Prep->Assay_Setup Incubation Incubate Plate (e.g., 60-120 min) Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Calc_IC50 Determine IC₅₀ Plot_Curve->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: Workflow for a competitive binding assay.

References

Application Notes and Protocols for L-Adenosine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological and pathophysiological processes. It exerts its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[1] Due to its diverse biological activities, including vasodilation, anti-inflammatory effects, and neuromodulation, this compound is a frequently studied compound in various animal models.[2] However, its extremely short half-life in circulation (less than 10 seconds in human blood) presents unique challenges for in vivo administration.[2][3]

These application notes provide detailed protocols and essential data for the effective administration of this compound in preclinical research settings, ensuring reproducibility and accurate interpretation of experimental results.

Data Presentation: Quantitative Dosing and Pharmacokinetic Parameters

Effective dose and pharmacokinetic parameters of this compound can vary significantly depending on the animal model, route of administration, and the biological system under investigation. The following tables summarize key quantitative data from various studies.

Table 1: Recommended Dosing of this compound in Various Animal Models

Animal ModelRoute of AdministrationDose RangeApplication/Observed EffectReference
Mouse Intraperitoneal (i.p.)5 - 200 mg/kgAntidepressant-like effects; dose-dependent elevation of PTZ-seizure threshold.[4][5]
Intracerebroventricular (i.c.v.)0.01 - 10 µ g/site Reduction of immobility time in the forced swim test.[4]
Rat Intravenous (i.v.)70 µmol/kgCardioprotection in a model of acute myocardial infarction.[6]
Dog Intravenous (i.v.) Bolus6 - 12 mgInduction of sinus rhythm in experimental ventricular tachycardia.[7]
Intravenous (i.v.) Infusion0.3 mg/kg/minDecrease in mean arterial blood pressure.[3]
Cat Intravenous (i.v.)3 mg/kgIncreased baseline optic nerve head blood flow.
Pig Intracoronary Bolus0.167 - 1 µg/kgInduction of hyperemia for coronary blood flow measurement.[8]
Goat Intravenous (i.v.) Infusion50 - 200 µg/kg/minEvaluation of cardiorespiratory parameters.[8]

Table 2: Pharmacokinetic and Administration Volume Guidelines

ParameterValue/GuidelineSpeciesNotesReference
Half-life (t½) < 10 seconds (in human blood)HumanExtremely rapid clearance necessitates rapid administration for systemic effects.[2][3]
Pharmacokinetics One-compartment modelRatDescribes the dynamics of labeled adenosine (B11128) in blood after IV injection.[9]
Max IV Bolus Volume 5 ml/kgMouse, RatGeneral guideline for intravenous bolus injections.[10]
Max IP Volume 10 ml/kgMouse, RatGeneral guideline for intraperitoneal injections.[11]
Max SC Volume 5-10 ml/kgMouse, RatGeneral guideline for subcutaneous injections.[10]
Max Oral Gavage Volume 10 ml/kgMouse, RatUsing the smallest volume possible is recommended to avoid distress.[10][12]

Signaling Pathways of this compound Receptors

This compound mediates its effects by binding to four distinct G-protein coupled receptors. The activation of these receptors triggers specific intracellular signaling cascades.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling (Gi/o-coupled) cluster_A2A_A2B A2A & A2B Receptor Signaling (Gs-coupled) A1_A3 A1 / A3 Receptors Gi Gi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA Activity cAMP_increase->PKA_stimulate LAdenosine This compound LAdenosine->A1_A3 LAdenosine->A2A_A2B

Canonical signaling pathways of this compound receptors.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

This protocol describes the preparation of a sterile this compound solution suitable for parenteral administration in animal models.

Materials:

  • This compound powder (molecular weight: 267.24 g/mol )

  • Sterile 0.9% Sodium Chloride Injection (Normal Saline) or 5% Dextrose Injection

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

  • pH meter (optional)

Procedure:

  • Vehicle Selection: 0.9% Sodium Chloride Injection is the most common vehicle. 5% Dextrose is also acceptable. Adenosine solutions in these vehicles are stable for at least 14 days at room and refrigerated temperatures.[5][7][13][14][15]

  • Calculation: Calculate the required amount of this compound powder based on the desired final concentration and volume.

    • Example: To prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of this compound powder.

  • Dissolution:

    • Aseptically add the calculated amount of this compound powder to a sterile vial.

    • Add the desired volume of sterile 0.9% saline or 5% dextrose.

    • Gently agitate or vortex until the powder is completely dissolved. Solubility can be increased by gentle warming.

  • Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial. This is a critical step to ensure the sterility of the injectate.

  • pH Check (Optional): The pH of adenosine in 0.9% saline is typically between 6.24 and 8.07.[13] For most applications, pH adjustment is not necessary. If required, use sterile HCl or NaOH for adjustment.

  • Storage: Store the final sterile solution at 2-8°C. While stable for up to 14 days, it is best practice to use freshly prepared solutions.[13][14]

Protocol 2: Intravenous (IV) Bolus Administration in Rodents

Due to the rapid clearance of adenosine, a fast bolus injection followed immediately by a saline flush is crucial to ensure the compound reaches systemic circulation.[16]

Materials:

  • Prepared sterile this compound solution (Protocol 1)

  • Sterile 0.9% Sodium Chloride for flush

  • Two sterile syringes (one for adenosine, one for flush)

  • Appropriate needle size (e.g., 26-28G for mouse tail vein)

  • Animal restrainer

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Animal Preparation: Acclimatize the animal to the experimental conditions. Place the mouse or rat in a suitable restrainer. If using the tail vein, warming the tail with a heat lamp can help with vein dilation.

  • Syringe Preparation:

    • Draw the calculated dose of this compound into one syringe.

    • Draw sterile saline (e.g., 50-100 µL for a mouse) into a second syringe.

  • Injection:

    • Identify the lateral tail vein.

    • Insert the needle of the adenosine-filled syringe into the vein.

    • Administer the this compound as a rapid bolus over 1-2 seconds.

    • Immediately withdraw the adenosine syringe and inject the saline flush with the second syringe into the same injection site to push the adenosine bolus into central circulation.

  • Post-Administration Monitoring: Observe the animal for any immediate adverse effects and monitor according to the specific experimental design.

Protocol 3: Intraperitoneal (IP) Administration in Rodents

IP injection is a common route for systemic administration when rapid peak concentration is not as critical as for IV bolus.

Materials:

  • Prepared sterile this compound solution (Protocol 1)

  • Sterile syringe and needle (e.g., 25-27G for a mouse)

Procedure:

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. Manual restraint by scruffing is common for mice.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant. This helps to avoid puncturing the cecum, bladder, or other internal organs.[11]

  • Injection:

    • Insert the needle at a 30-40° angle into the peritoneal cavity.[11]

    • Aspirate slightly by pulling back the plunger to ensure no fluid (urine, intestinal contents) or blood is drawn, which would indicate improper needle placement.[11]

    • If aspiration is clear, inject the solution smoothly.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for an in vivo study involving this compound administration.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Prep_Sol Prepare this compound Solution (Protocol 1) Administer Administer Vehicle or this compound (Protocol 2 or 3) Prep_Sol->Administer Animal_Acclimate Animal Acclimation (e.g., 7 days) Baseline Baseline Measurements (e.g., ECG, BP, Behavior) Animal_Acclimate->Baseline Grouping Randomize Animals into Control & Treatment Groups Baseline->Grouping Grouping->Administer Monitor Post-Administration Monitoring (Acute & Chronic Timepoints) Administer->Monitor Collect Data & Sample Collection (e.g., Blood, Tissue) Monitor->Collect Analyze Data Analysis (Biochemical, Histological, Statistical) Collect->Analyze Interpret Interpretation of Results Analyze->Interpret

Generalized workflow for this compound studies in animal models.

Conclusion

The successful administration of this compound in animal models hinges on careful preparation of dosing solutions and adherence to administration techniques appropriate for its rapid pharmacokinetics. The protocols and data provided herein offer a comprehensive guide for researchers to design and execute robust preclinical studies targeting the adenosinergic system. Investigators should always adhere to institution-specific animal care and use guidelines and consult with veterinary staff when planning experiments.

References

Application Notes: L-Adenosine in Cell Culture for Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction L-Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule, modulating a wide range of physiological and pathological processes.[1] In cell culture, this compound and its synthetic analogs are invaluable tools for investigating cellular signaling pathways. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2][3] These receptors are expressed in numerous cell types and are linked to various second messenger systems, making this compound a key molecule for studies in immunology, neuroscience, cardiology, and cancer research.[4][5]

Under conditions of cellular stress, such as hypoxia or inflammation, extracellular adenosine (B11128) levels can increase significantly, acting as a "retaliatory metabolite" to protect tissues from damage.[1][6] Understanding how this compound signals through its receptors provides insights into fundamental cellular processes and offers potential therapeutic targets for a variety of diseases.[4][5]

Adenosine Receptors and Key Signaling Pathways

This compound's effects are initiated by binding to one of its four receptor subtypes. These receptors are coupled to different heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades.

  • A1 and A3 Receptors (Gi/o-Coupled): The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o).[7][8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] They can also activate other pathways, including Phospholipase C (PLC), which leads to an increase in intracellular calcium, and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8][9]

  • A2A and A2B Receptors (Gs-Coupled): The A2A and A2B receptors couple to stimulatory G proteins (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[7][8] This rise in cAMP typically activates Protein Kinase A (PKA).[5] The A2B receptor, which has a lower affinity for adenosine, can also couple to Gq proteins, activating the PLC pathway, especially at higher adenosine concentrations found during tissue injury.[6][8][10]

Below are diagrams illustrating the primary signaling pathways initiated by this compound receptor activation.

Gi_Coupled_Adenosine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adenosine This compound Receptor A1 / A3 Receptor Adenosine->Receptor binds G_Protein Gi/o Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits PLC Phospholipase C (PLC) G_Protein->PLC activates MAPK MAPK/ERK Activation G_Protein->MAPK cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

A1/A3 (Gi-coupled) receptor signaling pathway.

Gs_Coupled_Adenosine_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adenosine This compound Receptor A2A / A2B Receptor Adenosine->Receptor binds G_Protein Gs Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Cellular_Response Cellular Response (e.g., Gene Expression) CREB->Cellular_Response

A2A/A2B (Gs-coupled) receptor signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds in various cell culture systems.

Table 1: this compound Concentrations and Observed Effects

Cell Type Concentration (µM) Observed Effect Reference
Porcine Coronary Artery Smooth Muscle Cells (CASMC) 1 - 100 Dose-dependent increase in ERK1/2 and JNK phosphorylation. [11]
Porcine Coronary Artery Smooth Muscle Cells (CASMC) 1 Peak activation of AKT phosphorylation. [11]
Human Monocytic THP-1 Cells 100 Increased expression of TLR2 and TLR4 after 3-24 hours. [12]
Mouse Embryonic Stem Cells 50 (Caffeine) Inhibition of adenosine receptors, reduced migration. [13]

| Schwann Cells (SCs) | 10 (CGS21680 - A2A agonist) | Significant increase in phospho-ERK1/2. |[14] |

Table 2: Binding Affinities (Ki) of Common Adenosine Receptor Ligands

Compound Receptor Subtype Ki (nM) Species Reference
Theophylline A1 11,500 Rat [15]
Theophylline A2A 4,540 Rat [15]
Theophylline A2B 13,300 Rat [15]
ZM-241385 (Antagonist) A2A 20 (IC₅₀) Rat [10]
MRS-1706 (Antagonist) A2B 10 (IC₅₀) Rat [10]

| XAC-BY630 (Antagonist) | A1 | ~209 (Kb) | CHO Cells |[9][16] |

Experimental Protocols

Detailed methodologies are provided for key experiments to study this compound signaling in cell culture.

Protocol 1: Measurement of Intracellular cAMP Levels

This protocol measures changes in intracellular cAMP in response to this compound, typically to assess A2A/A2B receptor stimulation or A1/A3 receptor inhibition of adenylyl cyclase.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A1 1. Seed cells in a multi-well plate A2 2. Culture until desired confluency (e.g., 24-48h) A1->A2 B1 3. Pre-incubate with PDE inhibitor (e.g., 100 µM IBMX) for 15-30 min A2->B1 B2 4. Add this compound or specific agonists/antagonists B1->B2 B3 5. Incubate for a defined period (e.g., 15 min) B2->B3 C1 6. Lyse cells to release intracellular contents B3->C1 C2 7. Perform cAMP detection assay (e.g., ELISA, HTRF) C1->C2 C3 8. Quantify cAMP concentration using a standard curve C2->C3 C4 9. Analyze and plot data C3->C4

Workflow for an intracellular cAMP measurement assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293, CHO, or primary cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Wash cells with serum-free media or HBSS. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, for 15-30 minutes at 37°C to prevent cAMP degradation.[15]

  • Stimulation:

    • For A2A/A2B stimulation: Add this compound or a specific agonist (e.g., NECA) at various concentrations.

    • For A1/A3 inhibition: First, stimulate adenylyl cyclase with an agent like Forskolin (e.g., 10 µM), then add this compound or a specific A1/A3 agonist to measure the inhibition of the forskolin-stimulated cAMP production.[15]

  • Incubation: Incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding the lysis buffer provided with the cAMP assay kit.

  • Detection: Measure cAMP levels using a competitive immunoassay kit (e.g., ELISA, HTRF) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in each sample and normalize to protein concentration if necessary. Plot the results as cAMP concentration versus agonist concentration.

Protocol 2: Western Blotting for MAPK/ERK Phosphorylation

This protocol is used to determine the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2 (p44/42) in response to this compound.

Western_Blot_Workflow A 1. Culture and serum-starve cells (e.g., 4-12h) B 2. Treat cells with this compound (e.g., 10 µM for 5-30 min) A->B C 3. Lyse cells in RIPA buffer with phosphatase inhibitors B->C D 4. Quantify protein concentration (e.g., BCA assay) C->D E 5. Perform SDS-PAGE to separate proteins by size D->E F 6. Transfer proteins to a PVDF or nitrocellulose membrane E->F G 7. Block membrane and incubate with primary antibodies (anti-phospho-ERK & anti-total-ERK) F->G H 8. Incubate with HRP-conjugated secondary antibody G->H I 9. Detect signal using ECL and an imaging system H->I J 10. Quantify band intensity and normalize phospho-ERK to total-ERK I->J

Workflow for Western Blot analysis of ERK phosphorylation.

Methodology:

  • Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal kinase activity, serum-starve the cells for 4-12 hours prior to the experiment.

  • Treatment: Stimulate cells with this compound (e.g., 1-100 µM) for various time points (e.g., 5, 10, 15, 30 minutes) at 37°C.[11] Include an untreated control.

  • Cell Lysis: Place the culture dish on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the ratio of p-ERK to total-ERK for each sample and compare it to the untreated control.[11]

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration following the activation of Gq-coupled adenosine receptors (e.g., A1, A3, or A2B).

Calcium_Imaging_Workflow A 1. Plate cells on glass-bottom dishes or coverslips B 2. Load cells with a calcium-sensitive dye (e.g., Fura-2/AM, Fluo-4/AM) in imaging buffer for 30-60 min A->B C 3. Wash cells to remove excess dye B->C D 4. Mount dish on a fluorescence microscope stage C->D E 5. Acquire baseline fluorescence reading for 1-2 minutes D->E F 6. Add this compound or agonist via perfusion or pipette E->F G 7. Continuously record fluorescence changes over time F->G H 8. Analyze data by calculating the change in fluorescence intensity or ratio (F/F₀) over time G->H

Workflow for intracellular calcium imaging.

Methodology:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2/AM or Fluo-4/AM) in a physiological salt solution (e.g., HBSS). Pluronic F-127 (0.02%) can be included to aid dye dispersal.

  • Incubation: Replace the culture medium with the loading buffer and incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.[13]

  • Washing: Wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye and allow for de-esterification of the dye inside the cells for another 15-30 minutes.[17]

  • Imaging:

    • Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging and a camera for rapid image acquisition.

    • Excite the dye at the appropriate wavelength (e.g., ~488 nm for Fluo-4; 340/380 nm for Fura-2).[18]

    • Record a baseline fluorescence level for 1-2 minutes.

  • Stimulation: Add this compound or a specific agonist to the dish while continuously recording.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Plot the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, plot the 340/380 nm emission ratio. For single-wavelength dyes, the data is often presented as a ratio of the fluorescence (F) to the initial baseline fluorescence (F₀).[18]

References

Application Notes and Protocols for Crystallization of L-Adenosine Receptor Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of L-Adenosine receptor complexes, a critical step in structure-based drug design and understanding receptor function. The following sections outline key protein engineering strategies, crystallization techniques, and the associated signaling pathways of the four this compound receptor subtypes (A1, A2A, A2B, and A3).

Introduction to this compound Receptor Crystallization

This compound receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are notoriously challenging to crystallize due to their inherent flexibility and instability in detergent solutions. Successful crystallization of these receptors in complex with ligands (agonists or antagonists) is crucial for elucidating the molecular basis of ligand recognition, receptor activation, and for facilitating the design of novel therapeutics.

Key strategies to overcome the challenges in adenosine (B11128) receptor crystallization include:

  • Protein Engineering: Introduction of thermostabilizing mutations and fusion of the receptor to stabilizing partners (e.g., T4 Lysozyme or apocytochrome b562RIL) to lock the receptor in a single, stable conformation.

  • Ligand Stabilization: Use of high-affinity ligands to stabilize the desired conformational state of the receptor.

  • Advanced Crystallization Techniques: Employment of specialized methods such as Lipidic Cubic Phase (LCP) crystallization, which provides a more native-like membrane environment for the receptor.

The Adenosine A2A receptor (A2AR) has been a model system for GPCR crystallization, and many of the protocols described herein are based on successful studies with this subtype.

Signaling Pathways of this compound Receptors

Understanding the signaling pathways of adenosine receptors is fundamental to interpreting the functional implications of their structures. Adenosine receptors are coupled to different G proteins, leading to distinct downstream cellular responses.

A1 and A3 Adenosine Receptor Signaling

The A1 and A3 adenosine receptors typically couple to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, the βγ subunits of the G protein can activate other effectors, such as phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3]

A1_A3_Signaling A1_A3 A1/A3 Receptor G_protein Gαi/oβγ A1_A3->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine Adenosine->A1_A3 ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA inhibits activation Cellular_Response_Inhibition Cellular Response (Inhibition) PKA->Cellular_Response_Inhibition PKA_active PKA (active) PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response_Activation Cellular Response (Activation) Ca2->Cellular_Response_Activation PKC->Cellular_Response_Activation

A1 and A3 Adenosine Receptor Signaling Pathway.
A2A and A2B Adenosine Receptor Signaling

The A2A and A2B adenosine receptors are coupled to stimulatory G proteins (Gαs).[1][4] Activation of these receptors leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels.[5] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[6] These receptors can also signal through other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[6][7]

A2A_A2B_Signaling A2A_A2B A2A/A2B Receptor G_protein Gαsβγ A2A_A2B->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway cAMP cAMP AC->cAMP Adenosine Adenosine Adenosine->A2A_A2B ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active Cellular_Response Cellular Response (Activation) PKA_active->Cellular_Response MAPK_pathway->Cellular_Response

A2A and A2B Adenosine Receptor Signaling Pathway.

Protein Engineering for Crystallization

To obtain diffraction-quality crystals, adenosine receptors often require modifications to enhance their stability and conformational homogeneity.

Thermostabilizing Mutations

Introducing specific point mutations can significantly increase the thermal stability of the receptor. These mutations are often identified through systematic alanine-scanning mutagenesis. For the A2A receptor, several thermostabilizing mutations have been identified that lock the receptor in either an antagonist-bound or agonist-bound conformation.[8] A single point mutation, S913.39K, has also been shown to confer significant thermostability to the A2A receptor.[9]

Fusion Partners

Fusing a soluble, stable protein to a flexible intracellular loop of the GPCR can provide a larger, more rigid entity that is more amenable to crystallization. Common fusion partners include T4 Lysozyme (T4L) and thermostabilized apocytochrome b562RIL (bRIL). These fusion partners not only aid in crystallization by providing additional crystal contacts but also can improve the expression and stability of the receptor.

Experimental Protocols

The following are generalized protocols for the expression, purification, and crystallization of this compound receptor complexes. Specific conditions will need to be optimized for each receptor-ligand complex.

Expression and Purification of A2A Adenosine Receptor

This protocol is adapted from methods used for the expression of A2AR in insect cells.[10]

  • Expression:

    • Recombinant baculovirus containing the A2AR construct (with any necessary mutations and fusion partners) is used to infect Spodoptera frugiperda (Sf9) insect cells.

    • Cells are grown in suspension culture and harvested by centrifugation 48-72 hours post-infection.

  • Membrane Preparation:

    • Cell pellets are resuspended in a hypotonic lysis buffer and homogenized.

    • Cell membranes are isolated by ultracentrifugation.

  • Solubilization:

    • Membranes are solubilized in a buffer containing a mild detergent, such as n-dodecyl-β-D-maltoside (DDM) or decyl-β-D-maltoside (DM), supplemented with cholesterol and the desired ligand.[10][11]

  • Affinity Chromatography:

    • The solubilized receptor is purified using an immobilized metal affinity chromatography (IMAC) resin (e.g., Talon resin) if the construct contains a polyhistidine tag.[11]

    • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • The receptor is eluted with a buffer containing a high concentration of imidazole.

  • Size-Exclusion Chromatography:

    • The eluted receptor is further purified by size-exclusion chromatography to remove aggregates and ensure a monodisperse sample.

    • The purified receptor is concentrated for crystallization trials.

Crystallization by Lipidic Cubic Phase (LCP)

LCP crystallization is the most successful method for obtaining high-resolution structures of GPCRs, including the A2A receptor.[12]

LCP_Workflow Start Purified Receptor (in detergent) Mix Mix with Molten Lipid (e.g., monoolein) Start->Mix LCP_Formation Formation of Lipidic Cubic Phase Mix->LCP_Formation Dispense Dispense Nanoliter Drops onto Glass Plate LCP_Formation->Dispense Overlay Overlay with Precipitant Solution Dispense->Overlay Incubate Incubate at Controlled Temperature (e.g., 20°C) Overlay->Incubate Crystals Crystal Growth (days to weeks) Incubate->Crystals Harvest Harvest Crystals for Diffraction Crystals->Harvest

Lipidic Cubic Phase (LCP) Crystallization Workflow.
  • Lipid Preparation:

    • A host lipid, typically monoolein, is often supplemented with cholesterol (e.g., 10% w/w).[13]

  • LCP Formation:

    • The purified, concentrated receptor solution is mixed with the molten lipid in a 2:3 (w/w) protein:lipid ratio using a syringe mixer to form the LCP.[12]

  • Crystallization Setup:

    • Nanoliter-volume drops of the protein-laden LCP are dispensed onto a glass sandwich plate using a crystallization robot.

    • Each drop is overlaid with a precipitant solution.

  • Incubation and Crystal Growth:

    • Plates are incubated at a constant temperature (e.g., 20°C).

    • Crystals typically grow to a usable size within a few days to a few weeks.[14]

Crystallization by Vapor Diffusion

While less common for GPCRs, vapor diffusion can be a viable alternative, especially for more stable receptor constructs.[15][16]

  • Crystallization Drop Setup:

    • A small volume (e.g., 1-2 µL) of the purified receptor is mixed with an equal volume of the reservoir solution on a coverslip (hanging drop) or a pedestal (sitting drop).

  • Reservoir:

    • The drop is equilibrated against a much larger volume of the reservoir solution, which contains a higher concentration of the precipitant.

  • Vapor Equilibration:

    • Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of protein and precipitant in the drop.

  • Crystal Formation:

    • As the solution in the drop becomes supersaturated, crystals may form.

In Meso Soaking of Ligands

This technique allows for the determination of multiple receptor-ligand complex structures from a single batch of crystals of the receptor with a "carrier" ligand.[17][18]

  • Crystal Preparation:

    • Crystals of the adenosine receptor are grown in LCP in the presence of a low-affinity, fast-off-rate carrier ligand (e.g., theophylline (B1681296) for A2AR).[17]

  • Soaking Solution:

    • A solution containing the desired high-affinity ligand at a concentration significantly higher than its binding affinity is prepared in a buffer compatible with the crystallization conditions.

  • Soaking:

    • The soaking solution is added directly to the LCP drop containing the crystals.

    • The incubation time can range from a few hours to overnight, allowing the high-affinity ligand to displace the carrier ligand in the crystal lattice.

  • Crystal Harvesting:

    • The soaked crystals are harvested and cryo-cooled for X-ray diffraction analysis.

Quantitative Data for A2A Adenosine Receptor Crystallization

The following tables summarize key quantitative data from successful crystallization experiments of the human A2A adenosine receptor.

Table 1: A2A Adenosine Receptor Constructs for Crystallization

Construct NameModificationsFusion PartnerPurposeReference
A2A-T4LC-terminal truncationT4 LysozymeInitial structural studies[14]
A2A-StaR2-bRIL9 thermostabilizing mutationsbRILHigh-resolution antagonist structures[18]
A2A-PSB1-bRILS913.39K mutationbRILEnhanced thermostability[9]
A2A-PSB2-bRILS913.39K, N154ECL2A mutationsbRILCo-crystallization with clinical candidates[19]
A2AR-mini-GsC-terminal truncation (residues 1-308)Engineered mini-GsActive state complex[10]

Table 2: Lipidic Cubic Phase Crystallization Conditions for A2A Receptor Complexes

LigandReceptor ConstructProtein Conc. (mg/mL)Lipid CompositionPrecipitant SolutionTemp (°C)Crystal Size (µm)Growth TimeReference
ZM241385A2A-T4L7090% Monoolein, 10% Cholesterol30% v/v PEG 400, 0.19 M Li2SO4, 100 mM Na citrate (B86180) pH 6.520100 x 10 x 510-14 days[14]
ZM241385A2AAR-BRIL-ΔC3054% Monoolein, 6% Cholesterol28% v/v PEG 400, 50-75 mM NaSCN, 100 mM Na citrate pH 4.8N/A30-505 days[12]
Theophylline (carrier)A2A-StaR2-bRILN/AMonoolein, 10% CholesterolN/A20~60 (length)N/A[17]
EtrumadenantA2A-PSB2-bRILN/AN/AN/AN/AN/AN/A[19]

Table 3: Vapor Diffusion Crystallization Conditions for A2AR-mini-Gs Complex

Receptor ConstructComplexDetergent for CrystallizationPrecipitant SolutionReference
A2AR (1-308)A2AR-mini-GsOctylthioglucoside (OTG)Details not specified, but vapor diffusion was successful[10]

Conclusion

The crystallization of this compound receptor complexes, while challenging, is an achievable and highly rewarding endeavor. The protocols and data presented here, largely derived from studies on the A2A receptor, provide a solid foundation for researchers entering this field. Success hinges on a multi-faceted approach that combines protein engineering, careful selection of ligands, and the application of advanced crystallization techniques like LCP. The resulting high-resolution structures will continue to be invaluable for understanding the fundamental biology of adenosine signaling and for the development of next-generation therapeutics targeting this important class of receptors.

References

Application Note: Adenosine Deaminase Assays Utilizing D-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) deaminase (ADA) is a critical enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[1][2][3] This function is vital for the development and maintenance of the immune system.[1] Altered ADA activity is associated with various pathological conditions, including severe combined immunodeficiency (SCID) and certain cancers.[1][2] Consequently, the accurate measurement of ADA activity is crucial for both basic research and clinical diagnostics.

This document provides a detailed guide for performing adenosine deaminase assays using its natural substrate, D-Adenosine. While the inquiry specified the use of L-Adenosine, extensive literature review reveals no evidence of this compound serving as a substrate for adenosine deaminase. The enzyme exhibits stereospecificity, meaning it selectively acts on the D-isomer of adenosine.[1] Therefore, all protocols and data presented herein pertain to the use of D-Adenosine.

Principle of the Assay

The activity of adenosine deaminase is typically determined by measuring the rate of production of inosine or ammonia (B1221849) from the deamination of adenosine. One common method involves a coupled enzymatic reaction where the inosine produced is further converted, leading to the generation of a chromogenic or fluorogenic product that can be quantified spectrophotometrically. A widely used approach relies on the following reaction cascade:

  • Adenosine Deaminase (ADA): Adenosine is converted to Inosine and Ammonia.

  • Purine Nucleoside Phosphorylase (PNP): Inosine is converted to Hypoxanthine and Ribose-1-phosphate.

  • Xanthine Oxidase (XOD): Hypoxanthine is oxidized to Uric Acid and Hydrogen Peroxide (H₂O₂).

  • Peroxidase (POD): In the presence of a suitable substrate (e.g., Amplex Red or a combination of 4-aminoantipyrine (B1666024) and a phenol), H₂O₂ produces a colored or fluorescent product.

The rate of increase in absorbance or fluorescence is directly proportional to the ADA activity in the sample.

Quantitative Data

The kinetic parameters of adenosine deaminase with its substrate D-Adenosine can vary depending on the source of the enzyme and the assay conditions. The following table summarizes representative kinetic data.

Enzyme SourceSubstrateKm (mM)Vmax (nmol NH₃·mg⁻¹·s⁻¹)Reference
Human lymphocyte-rich PBMCsD-Adenosine0.103 ± 0.0510.025 ± 0.001[4][5]
Murine ADAD-AdenosineNot specifiedkcat = 240 s⁻¹
Bovine ADAD-Adenosine0.053 ± 0.008Not specified[6]

Experimental Protocols

Materials and Reagents
  • Adenosine Deaminase (ADA) enzyme standard or sample (e.g., cell lysate, tissue homogenate, serum)

  • D-Adenosine (Substrate)

  • Potassium Phosphate Buffer (50 mM, pH 7.4)

  • Purine Nucleoside Phosphorylase (PNP)

  • Xanthine Oxidase (XOD)

  • Peroxidase (POD)

  • 4-Aminoantipyrine (4-AAP)

  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS) or similar peroxidase substrate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 550 nm

  • Incubator set to 37°C

Preparation of Reagents
  • Reaction Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.

  • Substrate Solution (10 mM Adenosine): Dissolve the appropriate amount of D-Adenosine in the Reaction Buffer.

  • Enzyme Mix: Prepare a cocktail containing PNP, XOD, and POD in Reaction Buffer. The final concentrations in the assay will depend on the specific activity of the commercial enzymes used.

  • Colorimetric Probe Mix: Prepare a solution containing 4-AAP and TOOS in Reaction Buffer.

Assay Protocol (Colorimetric Method)
  • Prepare Standards and Samples:

    • Prepare a standard curve using known concentrations of Inosine or an ADA standard.

    • Dilute samples (e.g., serum, cell lysates) in Reaction Buffer to ensure the ADA activity falls within the linear range of the assay.

  • Set up the Reaction Plate:

    • Add 10 µL of standard or sample to the appropriate wells of a 96-well plate.

    • For each sample, prepare a blank well containing the sample but no substrate to account for endogenous ammonia or other interfering substances.

  • Initiate the Reaction:

    • Prepare a master mix containing the Reaction Buffer, Enzyme Mix, and Colorimetric Probe Mix.

    • Add 180 µL of the master mix to each well.

  • Add Substrate:

    • Add 10 µL of the 10 mM Adenosine Substrate Solution to all wells except the blank wells. Add 10 µL of Reaction Buffer to the blank wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 550 nm at multiple time points (e.g., every 2 minutes for 30 minutes) in a kinetic mode. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each well by plotting absorbance versus time and determining the slope of the linear portion of the curve.

    • Subtract the rate of the blank from the rate of the corresponding sample.

    • Use the standard curve to convert the ΔA/min to ADA activity (e.g., in U/L, where 1 Unit is the amount of enzyme that catalyzes the conversion of 1 µmol of adenosine per minute).

Visualizations

Adenosine Signaling Pathway

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP ADO Adenosine AMP->ADO Inosine Inosine ADO->Inosine A1R A1R ADO->A1R A2AR A2AR ADO->A2AR A2BR A2BR ADO->A2BR A3R A3R ADO->A3R CD39 CD39 CD73 CD73 ADA ADA Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC - Gs->AC + cAMP cAMP AC->cAMP

Caption: Adenosine signaling pathway.

Experimental Workflow for ADA Assay

ADA_Assay_Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme Mix) plate_setup Set up 96-well Plate (Standards, Samples, Blanks) prep->plate_setup add_master_mix Add Master Mix (Buffer, Enzyme Mix, Probe) plate_setup->add_master_mix add_substrate Add Adenosine Substrate add_master_mix->add_substrate incubation Incubate at 37°C add_substrate->incubation measurement Measure Absorbance at 550 nm (Kinetic or Endpoint) incubation->measurement analysis Data Analysis (Calculate ΔA/min, Determine Activity) measurement->analysis Coupled_Enzyme_Reaction Adenosine Adenosine Inosine Inosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Uric_Acid Uric Acid + H₂O₂ Hypoxanthine->Uric_Acid Colored_Product Colored Product Uric_Acid->Colored_Product ADA ADA PNP PNP XOD XOD POD POD

References

Troubleshooting & Optimization

Technical Support Center: L-Adenosine Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-Adenosine stability in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results in experiments involving this compound are frequently linked to its instability in cell culture media. The primary cause of this instability is enzymatic degradation. Key factors include:

  • Adenosine (B11128) Deaminase (ADA): This enzyme is present in many cell types and is also found in serum, particularly fetal bovine serum (FBS), commonly used as a media supplement.[1] ADA rapidly converts adenosine to inosine (B1671953), rendering it inactive for its intended signaling purposes.[2] The activity of ADA can vary between different cell lines and serum batches, leading to variability in experimental outcomes.[3]

  • Temperature and pH: While generally stable in aqueous solutions at refrigerated and room temperatures, prolonged incubation at 37°C can accelerate degradation.[4] The pH of the culture medium can also influence the stability of adenosine.[5]

  • Ectonucleotidases: Cells can express surface enzymes (ecto-nucleotidases) that are involved in purine (B94841) metabolism. If your experimental system involves the addition of ATP, it can be converted to adenosine by these enzymes, leading to fluctuating and uncontrolled adenosine concentrations.[6]

Troubleshooting Steps:

  • Minimize Incubation Time: Plan experiments to minimize the time this compound is in the culture medium before analysis.

  • Use Freshly Prepared Solutions: Always prepare this compound solutions fresh for each experiment to avoid degradation during storage.[7]

  • Control for Serum Variability: If using FBS, be aware that ADA activity can vary between lots. Consider testing different batches or using a serum-free medium if your cell line permits.

  • Consider ADA Inhibitors: The use of an adenosine deaminase inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or coformycin, can prevent the degradation of adenosine.[2][6]

Q2: I am observing unexpected cytotoxicity in my cell cultures after adding this compound. Why is this happening?

While adenosine is a key signaling molecule, high concentrations can be toxic to some cell lines.[1] This cytotoxicity is often linked to the intracellular accumulation of adenosine phosphates, which can interfere with essential metabolic pathways, such as pyrimidine (B1678525) biosynthesis.[1]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range of this compound for your specific cell line.

  • Monitor Cell Viability: Use standard cell viability assays (e.g., MTT, trypan blue exclusion) to assess the health of your cultures at different adenosine concentrations and time points.

  • Consider Adenosine Uptake: The toxic effects are often dependent on the uptake of adenosine into the cells. You can investigate the use of adenosine transport inhibitors, like dipyridamole, to mitigate cytotoxicity if the experimental design allows.[8]

Q3: How can I accurately measure the concentration of this compound in my cell culture supernatant?

Accurate quantification of this compound is crucial for understanding its stability and effective concentration in your experiments. Several methods are available:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for separating and quantifying adenosine.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for highly sensitive and specific quantification of adenosine, especially at low concentrations.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a high-throughput and relatively simple method for adenosine quantification.[5]

  • Luciferase-Based Assays: These assays provide a highly sensitive method to quantify biologically active extracellular adenosine by measuring the activation of an adenosine receptor coupled to a luciferase reporter.

It is recommended to process samples quickly after collection to prevent degradation, and samples can be stored at -80°C for later analysis.[9]

Q4: Should I be concerned about this compound stability in serum-free media?

Even in the absence of serum, cells themselves can release adenosine deaminase into the culture medium, leading to the degradation of this compound. The rate of degradation will depend on the cell type and density. Therefore, it is still important to consider the stability of this compound in serum-free conditions and to take appropriate measures, such as minimizing incubation times and using freshly prepared solutions.

Data Presentation: this compound Stability

The stability of this compound is highly dependent on the experimental conditions. Below are tables summarizing available data on its degradation.

Table 1: Degradation of Adenosine Nucleotides in Cell Culture Medium

This table shows the percentage of remaining adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and adenosine after incubation in RPMI 1640 medium supplemented with 20% Fetal Bovine Serum (FBS) in the absence of cells. This demonstrates the enzymatic activity present in the serum-supplemented medium itself.

Time (hours)ATP (%)ADP (%)AMP (%)Adenosine (%)
0 100100100100
4 ~75~80~90~60
6 ~60~70~85~50
24 ~10~20~50~10
48 <5<10~20<5
72 <5<5<10<5

Data are estimated from the graphical representation in the cited source and are intended for comparative purposes.[7]

Table 2: Stability of Adenosine in Aqueous Solutions

This table provides an overview of the chemical stability of adenosine in simple aqueous solutions under different storage conditions, which can serve as a baseline for understanding its stability without enzymatic degradation.

ConcentrationDiluentStorage TemperatureDurationPercent RemainingReference
3 mg/mL-25°C7 daysStable[10]
3 mg/mL-5°C14 daysStable[10]
3 mg/mL--15°C28 daysStable[10]
0.75 mg/mL0.9% NaCl25°C, 5°C, -15°C16 daysStable[10]
0.75 mg/mL5% Dextrose25°C, 5°C, -15°C16 daysStable[10]
2 mg/mL0.9% NaClRoom Temp or 2-8°C14 days>90%[11]
50, 100, 220 µg/mL0.9% NaCl or 5% DextroseRoom Temp or 2-8°C14 days>98%[1][12]
10, 50 µg/mL0.9% NaCl or 5% DextroseRoom Temp or 2-8°C14 days99-101%[13]
Not SpecifiedAqueous Solution4°C, 22°C, 37°C6 monthsNo alteration[4]

Experimental Protocols

1. Protocol for Measuring Adenosine Deaminase (ADA) Activity in Cell Culture Supernatant

This colorimetric assay provides a method to determine the level of ADA activity in your cell culture supernatant or cell lysates.

  • Principle: ADA catalyzes the conversion of adenosine to inosine and an intermediate. This intermediate then reacts with a developer to produce a colored product that can be measured spectrophotometrically.

  • Materials:

    • Adenosine Deaminase Activity Assay Kit (e.g., Sigma-Aldrich MAK398 or similar)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 620 nm)

    • Cell culture supernatant or cell lysate samples

    • Phosphate (B84403) Buffered Saline (PBS)

  • Procedure:

    • Sample Preparation:

      • For cell culture supernatant, collect the medium and centrifuge to remove any cells or debris. The supernatant can be assayed directly or diluted with PBS if high activity is expected.

      • For cell lysates, wash cells with cold PBS and lyse them using the buffer provided in the assay kit or a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

    • Assay:

      • Follow the specific instructions provided with your chosen ADA activity assay kit.

      • Typically, this involves adding a specific volume of your sample (supernatant or lysate) to the wells of the microplate.

      • A reaction mixture containing the adenosine substrate and other reagents is then added to each well.

      • The plate is incubated at a specified temperature (e.g., 37°C) for a defined period.

      • The absorbance is then read using a microplate reader.

    • Calculation:

      • The ADA activity is calculated based on a standard curve generated using a known concentration of an inosine standard provided in the kit. The activity is typically expressed in units per milliliter (U/mL) or units per milligram of protein (U/mg) for cell lysates.

2. Protocol for Quantification of this compound by HPLC-UV

This protocol provides a general guideline for the quantification of this compound in cell culture media using HPLC with UV detection.

  • Principle: Adenosine is separated from other components in the sample by reverse-phase chromatography and detected by its characteristic UV absorbance.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Mobile phase: A mixture of a buffer (e.g., potassium phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for your system.

    • Adenosine standard for calibration curve

    • Cell culture supernatant samples

    • Syringe filters (0.22 µm)

  • Procedure:

    • Sample Preparation:

      • Collect cell culture supernatant and centrifuge to remove debris.

      • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Calibration Curve:

      • Prepare a series of adenosine standards of known concentrations in the same basal medium used for your cell cultures.

      • Inject each standard into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Sample Analysis:

      • Inject the prepared cell culture samples into the HPLC system.

    • Data Analysis:

      • Identify the adenosine peak in your sample chromatograms based on the retention time of the adenosine standard.

      • Quantify the concentration of adenosine in your samples by comparing the peak area to the calibration curve.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine This compound ADA_ext Adenosine Deaminase (ADA) Adenosine->ADA_ext Degradation A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Binding ATP ATP CD39 CD39 (Ectonucleotidase) ATP->CD39 Hydrolysis ADP ADP ADP->CD39 Hydrolysis AMP AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis CD39->ADP CD39->AMP CD73->Adenosine Inosine Inosine (Inactive) ADA_ext->Inosine G_protein Gs Protein A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Altered Gene Expression CREB->Gene_expression Modulation

Caption: this compound Signaling Pathway via A2A Receptor.

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationships cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Problem Inconsistent Results / Low Bioactivity / Cytotoxicity Cause1 Enzymatic Degradation (Adenosine Deaminase) Problem->Cause1 Cause2 Suboptimal Concentration Problem->Cause2 Cause3 Chemical Instability (pH, Temp.) Problem->Cause3 Solution1a Use ADA Inhibitor (e.g., EHNA) Cause1->Solution1a Solution1b Use Serum-Free or Low-ADA Serum Media Cause1->Solution1b Solution2 Perform Dose-Response Experiment Cause2->Solution2 Solution3 Prepare Fresh Solutions, Control pH and Temperature Cause3->Solution3

Caption: Logical relationships of this compound instability issues.

References

Technical Support Center: Optimizing L-Adenosine Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize L-Adenosine concentration in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture experiments?

A1: The optimal concentration of this compound is highly cell-type and assay-dependent. However, a common starting point is in the low micromolar range. For many cell lines, biological effects are observed between 1 µM and 100 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q2: Why am I observing cytotoxicity at higher concentrations of this compound?

A2: High concentrations of this compound can be cytotoxic.[3][4] This can be due to several factors, including the overstimulation of adenosine (B11128) receptors, leading to apoptosis, or interference with intracellular nucleotide pools.[5][6] If you observe significant cell death, it is recommended to perform a dose-response curve to identify a non-toxic working concentration.[1][7]

Q3: I am not seeing any effect with my this compound treatment. What could be the issue?

A3: A lack of an observable effect could be due to several reasons:

  • Concentration is too low: You may need to perform a dose-response experiment with a higher concentration range.[1]

  • Insufficient incubation time: The kinetics of this compound's effects can vary. Signaling pathway activation can be rapid (minutes to hours), while effects on processes like cell proliferation may require longer incubation (24-72 hours).[1][2]

  • Compound degradation: this compound can be metabolized by cells.[2] Ensure proper storage of stock solutions (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.[1] The half-life of adenosine in cell culture medium can range from 40 minutes to 3 hours depending on the cell line and conditions.[2]

  • Cell density: The stimulatory effect of adenosine can be dependent on cell density, with a greater mitogenic effect often observed at subconfluent densities.[2]

Q4: What are the main signaling pathways activated by this compound?

A4: this compound primarily signals through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[8][9][10]

  • A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][11]

  • A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.[9][11] Activation of these receptors can also modulate other signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) pathways like ERK1/2, JNK, and the PI3K/AKT pathway.[9][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death or Cytotoxicity This compound concentration is too high.Perform a dose-response experiment with a wider concentration range to determine the EC50 and a non-toxic concentration. Start with a lower concentration (e.g., 1 µM).[1]
Cell line is particularly sensitive.Test on a more robust cell line if possible, or carefully titrate the concentration.
Solvent toxicity (e.g., DMSO).Ensure the final solvent concentration is below the toxic threshold (typically <0.1% for DMSO) and include a solvent-only control.[1]
No Observable Effect This compound concentration is too low.Conduct a dose-response experiment with a higher concentration range.[1]
Insufficient incubation time.Optimize the incubation period. Effects on signaling can be rapid, while effects on proliferation may take longer.[1]
Degraded this compound.Store stock solutions properly (-20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.[1]
Inconsistent or Variable Results Inconsistent cell seeding density.Ensure uniform cell numbers are seeded in all wells.[1]
Variability in treatment application.Use precise pipetting techniques and ensure thorough mixing of this compound in the culture medium.[1]
High cell passage number.Use cells within a consistent and low passage number range, as cellular responses can change over time.[1]

Quantitative Data Summary

Table 1: Recommended this compound Concentration Ranges for In Vitro Assays

Cell LineAssay TypeConcentration RangeReference
RAW264.7 (macrophage)Anti-inflammatory1 - 40 µM[1]
MC3T3-E1 (pre-osteoblast)Osteogenic Differentiation2 - 10 µM[1]
Colorectal Carcinoma Cell LinesDNA Synthesis & Cell Proliferation10 - 100 µM (maximum stimulation)[2]
A549 & A375 (tumor cells)Proliferation & Migration~50 µM (stimulatory)[3][13]
A549 & A375 (tumor cells)Proliferation & Migration>100-200 µM (inhibitory)[3][13]
NK92 (immune cells)Cytotoxicity & Cytokine Secretion50 - 500 µM (inhibitory)[3]
THP-1 (leukemia cells)Proliferation10 - 1000 µM (inhibitory)[14]

Table 2: Effects of this compound on Tumor and Immune Cells

Cell Line(s)ConcentrationEffectQuantitative FindingReference
A549, A37550 µMIncreased Proliferation60%-80% increase in colony formation rate.[3][13]
A549, A37550 µMIncreased Migration30%-40% increase in migration rate.[3][13]
NK9250 µMDecreased Cytotoxicity20.3% - 31.5% reduction in killing efficiency against various tumor cells.[3][13]
NK9250 µMDecreased Cytokine Secretion24% decrease in IFN-γ secretion.[13]
NK9250 µMDecreased Proliferation14.5% reduction in relative proliferation rate.[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).[1]

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.[1]

Protocol 2: cAMP Measurement Assay

This protocol is for measuring changes in intracellular cAMP levels following this compound treatment, which is a key downstream effector of adenosine receptor activation.

  • Cell Culture: Culture cells expressing the adenosine receptor of interest to an appropriate density in a suitable plate format (e.g., 96-well or 384-well plate).

  • Phosphodiesterase Inhibition: To prevent the degradation of intracellular cAMP, pre-treat cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), at a final concentration of 0.1 mM.[15]

  • This compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • For Gαi-coupled receptors: To measure the inhibitory effect on cAMP production, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of this compound.[15]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer's instructions for the specific kit.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) of this compound.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R A1 Receptor This compound->A1R A2AR A2A Receptor This compound->A2AR A2BR A2B Receptor This compound->A2BR A3R A3 Receptor This compound->A3R Gi Gi A1R->Gi activates MAPK MAPK (ERK, JNK) A1R->MAPK activates PI3K_AKT PI3K/AKT A1R->PI3K_AKT activates Gs Gs A2AR->Gs activates A2BR->Gs activates A3R->Gi activates A3R->MAPK activates A3R->PI3K_AKT activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response MAPK->Response PI3K_AKT->Response

Caption: this compound Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells (e.g., 96-well plate) prepare_adenosine 2. Prepare this compound Serial Dilutions add_adenosine 3. Add this compound & Vehicle Control prepare_adenosine->add_adenosine incubate 4. Incubate (24-72 hours) add_adenosine->incubate add_reagent 5. Add Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent 6. Incubate (2-4 hours) add_reagent->incubate_reagent read_plate 7. Measure Signal (e.g., Absorbance) incubate_reagent->read_plate analyze 8. Calculate Viability & Plot Dose-Response read_plate->analyze

Caption: General Experimental Workflow.

References

Preventing L-Adenosine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent L-Adenosine degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is preventing this compound degradation so critical for accurate measurement?

A1: this compound has an extremely short half-life in biological samples, particularly in blood (1-2 seconds at 37°C), due to rapid enzymatic degradation and cellular uptake.[1] Failure to immediately halt these processes upon sample collection will lead to erroneously low and highly variable measurements, compromising experimental accuracy and reproducibility.

Q2: What are the primary pathways of this compound degradation and formation in blood samples?

A2: The concentration of this compound is a balance between its formation and clearance.

  • Formation: this compound is primarily generated in the extracellular space from the breakdown of adenosine (B11128) monophosphate (AMP) by the enzyme ecto-5'-nucleotidase (CD73). AMP itself is a product of ATP and ADP hydrolysis.[2][3]

  • Clearance: this compound is cleared from the extracellular space through two main mechanisms:

    • Enzymatic Degradation: Primarily by adenosine deaminase (ADA) which converts adenosine to inosine.

    • Cellular Uptake: Transport into cells, especially red blood cells, via equilibrative nucleoside transporter 1 (ENT1). Once inside the cell, it is rapidly metabolized by adenosine kinase (AK) to AMP or by ADA to inosine.[2][3]

Q3: What is a "STOP solution" and why is it essential?

A3: A "STOP solution" is a cocktail of chemical inhibitors designed to immediately halt all enzymatic activity and cellular processes that alter this compound concentrations in a biological sample.[2][3][4] Collecting samples directly into a pre-chilled STOP solution is the most critical step to ensure that the measured this compound level accurately reflects the in vivo concentration at the moment of collection.[1][2]

Q4: What are the key components of an effective STOP solution?

A4: An effective STOP solution must inhibit both the formation and the clearance of this compound. Key components typically include:

  • Adenosine Deaminase (ADA) Inhibitor: To prevent the conversion of adenosine to inosine. A commonly used inhibitor is erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA).[5]

  • Adenosine Kinase (AK) Inhibitor: To prevent the intracellular conversion of adenosine to AMP.

  • Ecto-5'-Nucleotidase (CD73) Inhibitor: To block the formation of adenosine from AMP. A common choice is α,β-methylene adenosine 5'-diphosphate (APCP).[5]

  • Adenosine Transporter (ENT1) Inhibitor: To prevent the uptake of adenosine into cells. Dipyridamole is a frequently used inhibitor for this purpose.[1][5]

  • Anticoagulant: Such as EDTA, which also helps to inhibit some ectonucleotidases.[5]

Q5: What is the recommended procedure for collecting blood samples to measure this compound?

A5: The recommended procedure involves immediate stabilization of this compound:

  • Use a collection tube pre-loaded with a chilled STOP solution.

  • Collect the blood sample directly into the tube.

  • Ensure instantaneous and thorough mixing of the blood with the STOP solution.[2][3][4]

  • Immediately place the sample on ice and process it at low temperatures (e.g., centrifuge at 4°C).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in this compound concentrations between replicate samples. 1. Delayed or inconsistent mixing of the sample with the STOP solution. 2. Incomplete inhibition of enzymatic activity. 3. Variable time between sample collection and processing.1. Ensure immediate and vigorous mixing upon collection. Use collection tubes pre-filled with STOP solution. 2. Optimize the concentration of inhibitors in your STOP solution. 3. Standardize the workflow to minimize time variations. Process samples on ice.
Consistently low or undetectable this compound levels. 1. Ineffective STOP solution (degraded inhibitors or incorrect formulation). 2. Suboptimal sample handling (e.g., processing at room temperature). 3. This compound degradation during storage.1. Prepare fresh STOP solution regularly and store it properly. Verify the efficacy of each component. 2. Perform all sample processing steps, including centrifugation, at 4°C.[5] 3. Store plasma samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[3][4]
Increase in this compound concentration over time after sample collection. Formation of this compound from ATP/AMP is not adequately inhibited.Ensure your STOP solution contains a potent inhibitor of ecto-5'-nucleotidase (CD73), such as APCP.[5]

Data and Protocols

This compound Stability Data

The stability of this compound is highly dependent on the sample matrix and storage conditions. The use of a proper STOP solution is paramount for stability in biological matrices like blood.

Table 1: Stability of Endogenous this compound in Human Plasma Collected with STOP Solution

Storage ConditionDurationStabilityReference
Room Temperature2 hoursNo degradation observed[3][4]
-20°C1 monthNo degradation observed[3][4]
-80°C1 monthNo degradation observed[3][4]
Repeated Freeze-Thaw CyclesMultipleNo degradation observed[3][4]

Table 2: Stability of this compound in Aqueous Solutions and Infusion Bags

Concentration & DiluentStorage TemperatureDurationPercent RetainedReference
3 mg/mL (undiluted)25°C7 days>90%[6]
3 mg/mL (undiluted)5°C14 days>90%[6]
3 mg/mL (undiluted)-15°C28 days>90%[6]
10 & 50 µg/mL in NaCl or DextroseRoom Temp (20-25°C)14 days99-101%[7]
10 & 50 µg/mL in NaCl or DextroseRefrigerated (2-8°C)14 days99-101%[7]
2 mg/mL in 0.9% NaClRoom Temp (20-25°C)14 days>90%[8]
2 mg/mL in 0.9% NaClRefrigerated (2-8°C)14 days>90%[8]
Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation

This protocol is crucial for accurately measuring circulating this compound levels.[5]

  • Prepare STOP Solution: Prepare a comprehensive STOP solution containing inhibitors for adenosine deaminase (e.g., EHNA), CD73 (e.g., APCP), and adenosine transport (e.g., Dipyridamole) in an appropriate buffer with an anticoagulant (e.g., EDTA). Chill the solution on ice.

  • Pre-load Collection Tubes: Aliquot the chilled STOP solution into blood collection tubes. The ratio of STOP solution to blood should be optimized (e.g., 1:4).

  • Blood Collection: Collect blood directly into the pre-loaded tubes.

  • Immediate Mixing: Invert the tube gently but thoroughly 8-10 times immediately after collection to ensure complete mixing with the STOP solution.

  • Chill: Place the tube immediately on ice.

  • Centrifugation: Within 15 minutes of collection, centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.[3][5]

  • Plasma Collection: Carefully collect the plasma supernatant without disturbing the buffy coat.

  • Storage: For immediate analysis, proceed to the quantification step. Otherwise, flash-freeze the plasma in liquid nitrogen and store at -80°C.[5]

Protocol 2: this compound Quantification by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[9]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine or Adenosine-d2).[5]

    • Vortex thoroughly for 1 minute to precipitate proteins.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Develop an LC-MS/MS method using appropriate column (e.g., C18) and mobile phases.

    • Analyze the samples using multiple reaction monitoring (MRM) for adenosine and the internal standard.[4]

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the analyte/internal standard peak area ratio against the standard curve.[4]

Visual Guides

G cluster_0 Extracellular Space cluster_1 Intracellular Space (e.g., Red Blood Cell) ATP ATP/ADP CD39 CD39 ATP->CD39 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Hydrolysis Ado This compound ADA ADA Ado->ADA Degradation ENT1 ENT1 (Transporter) Ado->ENT1 Transport Ino Inosine Ado_in This compound AK AK Ado_in->AK Metabolism AMP_in AMP CD39->AMP CD73->Ado Formation ADA->Ino ENT1->Ado_in AK->AMP_in

Caption: this compound metabolism pathway in blood.

G start Blood Sample Collection step1 Immediately mix with pre-chilled STOP Solution (Inhibitor Cocktail) start->step1 step2 Place on Ice step1->step2 step3 Centrifuge at 4°C (e.g., 2000 x g for 15 min) step2->step3 step4 Collect Plasma Supernatant step3->step4 step5a Analyze Immediately (e.g., LC-MS/MS) step4->step5a step5b Flash Freeze & Store at -80°C step4->step5b end Accurate this compound Quantification step5a->end

Caption: Recommended workflow for blood sample processing.

G q1 Are this compound levels low or variable? q2 Was sample immediately mixed with a fresh STOP solution? q1->q2 Yes ok Results should be accurate. If issues persist, check analytical instrumentation. q1->ok No q3 Was sample processed entirely at low temp (on ice, 4°C)? q2->q3 Yes sol1 Implement immediate mixing with a validated STOP solution containing ADA, CD73, and ENT1 inhibitors. q2->sol1 No sol2 Ensure all steps (centrifugation, handling) are performed on ice or in a refrigerated centrifuge. q3->sol2 No sol3 Store plasma at -80°C. Avoid freeze-thaw cycles. Verify analytical method sensitivity. q3->sol3 Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Common issues with L-Adenosine detection in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Adenosine detection in HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic problems encountered during this compound HPLC analysis?

A1: The most frequent issues include peak tailing, poor resolution, retention time variability, low sensitivity, and baseline noise.[1][2][3] These problems can stem from various factors including interactions between this compound and the stationary phase, improper mobile phase composition, column degradation, or issues with the HPLC system itself.[1][3]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for a polar and basic compound like this compound is often caused by secondary interactions with the stationary phase.[3][4] On silica-based reversed-phase columns, residual silanol (B1196071) groups (Si-OH) can interact with the basic functional groups of adenosine (B11128), leading to this issue.[3][5] Other potential causes include using an inappropriate mobile phase pH, column overload, column degradation, or extra-column effects like dead volume in the system.[3][6]

Q3: What causes variability in the retention time of my this compound peak?

A3: Retention time variability can be caused by several factors. Drifting retention times can occur due to changes in mobile phase composition, which may happen if a pre-mixed mobile phase loses its more volatile organic component through evaporation.[7] Temperature fluctuations can also alter retention times as they affect the viscosity of the mobile phase and the kinetics of the retention mechanism.[7] Other causes can include poor column equilibration, changes in flow rate, or air bubbles in the pump.[1]

Q4: I am observing high baseline noise in my chromatogram. What could be the cause?

A4: High baseline noise can originate from the LC system or the mass spectrometer (if using LC-MS).[8] Common causes include contaminated or old mobile phase solvents, air bubbles in the system, leaks, or a contaminated column.[2][8][9][10] To troubleshoot, you can start by infusing the mobile phase directly into the detector to see if the noise persists, which would indicate an issue with the mobile phase or the detector itself.[8]

Q5: My this compound peak is showing low sensitivity. How can I improve it?

A5: Low sensitivity can be a result of several factors. Contamination of the mobile phase is a common culprit, especially in gradient elution where impurities can accumulate and elute, causing a rising baseline and obscuring small peaks.[2] To improve sensitivity, ensure you are using high-purity solvents and that your mobile phase is properly filtered and degassed.[9][11] Optimizing detector settings, such as the wavelength, can also enhance sensitivity.[9] For very low concentrations, consider using a more sensitive detection method like fluorescence detection after derivatization or LC-MS/MS.[12][13][14]

Troubleshooting Guides

Issue 1: this compound Peak Tailing

Symptom: The this compound peak in your chromatogram is asymmetrical, with a "tail" extending from the peak maximum.

Troubleshooting Workflow:

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide issue likely (e.g., column void, extra-column dead volume). check_all_peaks->system_issue Yes specific_issue Issue is likely specific to this compound interactions. check_all_peaks->specific_issue No inspect_system Inspect system for leaks, check fittings, and minimize tubing length. system_issue->inspect_system end Peak Tailing Resolved inspect_system->end check_overload Reduce sample concentration and re-inject. specific_issue->check_overload overload_yes Peak shape improves? You were overloading the column. check_overload->overload_yes Yes overload_no No improvement. check_overload->overload_no No overload_yes->end optimize_mp Optimize mobile phase pH to be 2-3 units away from this compound's pKa. overload_no->optimize_mp use_additive Consider adding a competing base (e.g., triethylamine) to the mobile phase. optimize_mp->use_additive change_column Use a base-deactivated or end-capped column to minimize silanol interactions. use_additive->change_column change_column->end

Troubleshooting workflow for this compound peak tailing.
Issue 2: Retention Time Variability

Symptom: The retention time of the this compound peak is inconsistent between injections or drifts over a sequence of runs.

Troubleshooting Steps:

  • Check Mobile Phase Preparation:

    • Question: Are you using a pre-mixed mobile phase?

    • Action: Pre-mixed mobile phases can change composition over time due to the evaporation of the more volatile organic solvent.[7] Prepare fresh mobile phase. Consider using an online mixer if available.

  • Verify Column Temperature:

    • Question: Is the column temperature controlled and stable?

    • Action: Fluctuations in ambient temperature can affect retention times.[7] Use a column oven to maintain a constant temperature.

  • Ensure Proper Equilibration:

    • Question: Is the column fully equilibrated before each injection?

    • Action: Inadequate equilibration can lead to drifting retention times.[1] Ensure the column is equilibrated with the mobile phase for a sufficient amount of time until a stable baseline is achieved.

  • Inspect the Pumping System:

    • Question: Is the flow rate consistent?

    • Action: Check for any leaks in the pump or fittings.[1] Air bubbles in the pump can also cause flow rate fluctuations, so ensure the mobile phase is properly degassed.[1]

Experimental Protocols

Table 1: Example HPLC Method for this compound Quantification
ParameterConditionReference
HPLC System Standard HPLC with UV/Vis or DAD[12]
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[12][15]
Mobile Phase Isocratic: 15 mM phosphate (B84403) buffer (pH 3.8) with 10% methanol[12]
Flow Rate 0.8 - 1.0 mL/min[12][15]
Column Temperature 30°C[12]
Injection Volume 10 - 20 µL[12]
Detection Wavelength 260 nm[12][15][16]
Table 2: Sample Preparation for this compound in Biological Matrices (Plasma/Urine)
StepProcedureReference
1. Protein Precipitation To 100 µL of sample, add 200 µL of methanol.[12]
2. Vortexing Vortex the mixture for 1 minute.[12]
3. Centrifugation Centrifuge at 12,000 rpm for 5 minutes.[12]
4. Supernatant Collection Collect the supernatant.[12]
5. Filtration Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[12]
6. Dilution (if necessary) Dilute the sample with the mobile phase to fall within the linear range of the calibration curve.[12]

Adenosine Signaling Pathway

This compound plays a crucial role in various physiological processes by activating specific G-protein coupled receptors. The following diagram illustrates a simplified overview of the adenosine signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine This compound A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi A1R->Gi Gs Gs A2AR->Gs AC Adenylyl Cyclase Gi->AC Physiological_Response_Inhibition Inhibition of Physiological Response Gi->Physiological_Response_Inhibition Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Physiological_Response_Activation Activation of Physiological Response PKA->Physiological_Response_Activation

Simplified Adenosine signaling pathway.

References

L-Adenosine HPLC peak tailing and resolution improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with L-Adenosine analysis using High-Performance Liquid Chromatography (HPLC), specifically focusing on peak tailing and resolution improvement.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

A1: Peak tailing for this compound in reverse-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the basic amino group of adenosine (B11128) with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. These interactions are in addition to the intended hydrophobic interactions and lead to a non-ideal peak shape. Other contributing factors can include column contamination, low buffer concentration, and inappropriate mobile phase pH.

Q2: How does the pH of the mobile phase affect the peak shape of this compound?

A2: The pH of the mobile phase is a critical parameter in controlling the peak shape of this compound. Adenosine has a pKa value of approximately 3.5 for the N1 position of the purine (B94841) ring and around 12.5 for the ribose hydroxyl groups. At a pH below its pKa, adenosine becomes protonated and can interact strongly with residual silanol groups on the HPLC column packing material, leading to significant peak tailing. By adjusting the mobile phase pH to be at least 2 units above the pKa of the problematic functional group (e.g., pH 5.5 or higher), the molecule becomes neutral, minimizing these secondary interactions and resulting in a more symmetrical peak.

Q3: What type of HPLC column is recommended for this compound analysis to minimize peak tailing?

A3: For the analysis of polar and basic compounds like this compound, selecting the right column is crucial. Here are some recommendations:

  • End-capped C18 Columns: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped are designed to minimize the number of accessible free silanol groups, thereby reducing peak tailing for basic compounds.

  • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain (e.g., amide, carbamate). This polar group helps to shield the analyte from the silica surface and allows the use of highly aqueous mobile phases without phase collapse, improving retention and peak shape for polar compounds.

  • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the retention of very polar compounds like adenosine.

Q4: Can the sample solvent or sample concentration impact peak shape and resolution?

A4: Yes, both the sample solvent and concentration can significantly affect your results.

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase to ensure peak shape is not distorted. If a stronger solvent is used, it can cause the peak to be broad or even split.

  • Sample Concentration (Overload): Injecting too high a concentration of this compound can lead to column overload, which is a common cause of peak fronting or tailing. If you suspect overload, try diluting your sample and re-injecting.

Troubleshooting Guide

Issue: My this compound peak is exhibiting significant tailing.

This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

G start Start: this compound Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is pH > 5.5? start->check_ph adjust_ph Adjust pH with buffer (e.g., phosphate (B84403) or acetate) check_ph->adjust_ph No check_buffer 2. Check Buffer Concentration Is it 10-50 mM? check_ph->check_buffer Yes adjust_ph->check_ph adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No check_column 3. Evaluate Column Is it end-capped or polar-embedded? check_buffer->check_column Yes adjust_buffer->check_buffer change_column Consider a modern, end-capped or polar-embedded column check_column->change_column No add_additive 4. Add Mobile Phase Additive (e.g., Triethylamine) check_column->add_additive Yes change_column->add_additive end Symmetrical Peak Achieved add_additive->end

Caption: Troubleshooting workflow for this compound peak tailing.

Experimental Protocol 1: Mobile Phase pH and Buffer Concentration Adjustment
  • Prepare a Stock Buffer: Prepare a 100 mM stock solution of a suitable buffer, such as potassium phosphate or ammonium (B1175870) acetate.

  • Initial Mobile Phase: Prepare your mobile phase (e.g., 95:5 Water:Methanol) and adjust the pH of the aqueous portion to your current, problematic pH using your stock buffer.

  • pH Adjustment: Create a series of mobile phases by adjusting the pH of the aqueous portion upwards in 0.5 unit increments, from the initial pH up to 7.0.

  • Buffer Concentration Series: Using the optimal pH determined in the previous step, prepare a series of mobile phases with buffer concentrations of 10 mM, 20 mM, and 50 mM.

  • Analysis: Equilibrate the column with each mobile phase for at least 15 column volumes before injecting your this compound standard.

  • Evaluation: Compare the peak asymmetry and tailing factor for each condition.

Mobile Phase pHBuffer ConcentrationTailing Factor (Typical)Asymmetry Factor (Typical)
4.010 mM> 2.0> 2.5
5.510 mM1.51.8
6.5 20 mM < 1.2 < 1.3
7.020 mM< 1.2< 1.3

Issue: Poor resolution between this compound and other closely eluting impurities or metabolites.

Improving resolution often involves manipulating the mobile phase composition to alter the selectivity of the separation.

Experimental Protocol 2: Improving Resolution with Organic Modifier and Ion-Pair Reagents
  • Vary Organic Modifier: If you are using methanol, try substituting it with acetonitrile (B52724) or a mixture of the two. Acetonitrile often provides different selectivity for polar compounds. Prepare mobile phases with varying percentages of the organic modifier (e.g., 2%, 5%, 8%) to find the optimal balance between retention and resolution.

  • Introduce an Ion-Pair Reagent: For highly polar compounds that are difficult to retain and resolve, an ion-pair reagent can be effective.

    • Prepare a mobile phase containing 5 mM of an ion-pair reagent such as sodium 1-hexanesulfonate.

    • Ensure the mobile phase pH is appropriate to ensure both the analyte and the ion-pair reagent are ionized.

    • Equilibrate the column extensively with the ion-pair containing mobile phase before injection. This can sometimes take 30 or more column volumes.

  • Analysis and Evaluation: Inject your sample mixture under each new condition and evaluate the resolution between the this compound peak and adjacent peaks.

Mobile Phase Composition (Aqueous:Organic)Organic ModifierIon-Pair ReagentResolution (Rs) between Adenosine and Guanine (Example)
95:5MethanolNone1.3
95:5AcetonitrileNone1.6
97:3 Acetonitrile None > 2.0
95:5Methanol5 mM Hexanesulfonate> 2.5

Understanding the Mechanism of Peak Tailing

The diagram below illustrates the interaction between this compound and the silica-based stationary phase in a C18 column, which is a common cause of peak tailing.

G cluster_surface Silica Surface (Stationary Phase) cluster_mobile_phase Mobile Phase silanol1 Si-OH silanol2 Si-OH c18_chain C18 Hydrophobic Chain adenosine_good Adenosine (Neutral pH) adenosine_good->c18_chain Ideal Hydrophobic Interaction adenosine_bad Adenosine (Protonated, Low pH) adenosine_bad->silanol1 Secondary Interaction (Tailing)

Caption: Interaction of this compound with the HPLC stationary phase.

How to minimize off-target effects of L-Adenosine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of L-Adenosine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound?

A1: this compound, like its endogenous counterpart adenosine (B11128), can activate all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] When studying a specific adenosine receptor subtype, activation of the other subtypes constitutes the primary off-target effect. These receptors are widely distributed and can trigger a variety of signaling pathways, potentially leading to confounding experimental results.[3][4][5] For instance, while A1 and A3 receptors are typically coupled to Gi proteins, inhibiting adenylyl cyclase, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase.[3][4][5]

Q2: How can I be sure that the observed effect in my assay is due to the intended adenosine receptor and not an off-target effect?

A2: The most reliable method is to use selective antagonists for the other adenosine receptor subtypes.[6] If the effect of this compound persists in the presence of antagonists for receptors A, B, and C, it is strong evidence that the observed effect is mediated by receptor D (the intended target). Additionally, genetic approaches such as siRNA or CRISPR-Cas9 to knock down the expression of the intended receptor can provide definitive evidence; the effect of this compound should be abolished in the absence of its target receptor.

Q3: Can endogenous adenosine in my cell culture interfere with my this compound assay?

A3: Yes, cells can release adenosine triphosphate (ATP), which is then metabolized to adenosine in the extracellular space.[7] This endogenous adenosine can activate adenosine receptors, leading to background signal and potentially masking the effects of exogenously added this compound. This is particularly relevant in experiments involving cell stress or hypoxia, which can increase adenosine production.

Q4: What is Adenosine Deaminase (ADA) and how can it help in my experiments?

A4: Adenosine Deaminase (ADA) is an enzyme that catalyzes the conversion of adenosine to inosine.[8][9] Inosine has a much lower affinity for adenosine receptors. By adding ADA to your cell culture medium, you can effectively remove both endogenous and exogenously supplied adenosine, providing a "clean" baseline for your experiment or terminating the action of adenosine at a specific time point.[8][9]

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in this compound assays.
  • Possible Cause: Presence of endogenous adenosine in the cell culture medium.

  • Solution:

    • Enzymatic Removal of Adenosine: Pre-treat your cell culture medium with Adenosine Deaminase (ADA) to degrade any endogenous adenosine before adding this compound.

    • Wash Steps: Ensure thorough washing of cells with fresh, adenosine-free buffer before starting the assay to remove any accumulated endogenous adenosine.

Issue 2: Observed cellular response does not match the expected signaling pathway of the target receptor.
  • Possible Cause: Activation of off-target adenosine receptor subtypes.

  • Solution:

    • Pharmacological Blockade: Use a panel of selective antagonists to block the off-target adenosine receptors. This will help to isolate the effect of the intended target receptor.

    • Dose-Response Curve: Perform a dose-response curve with this compound. Different receptor subtypes have varying affinities for adenosine, and the potency of this compound in your assay can provide clues as to which receptor is being activated.

Data Presentation

Table 1: Comparative Binding Affinity of Adenosine for Human Adenosine Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki) for Adenosine (nM)Primary G-Protein Coupling
A1High (1-10 nM)Gi/o
A2AHigh (10-50 nM)Gs
A2BLow (5100 nM)Gs, Gq
A3High (10-100 nM)Gi/q

Table 2: Selective Antagonists for Human Adenosine Receptors

AntagonistPrimary TargetTypical Working Concentration
DPCPXA110 - 100 nM
ZM 241385A2A10 - 50 nM
PSB 603A2B50 - 200 nM
MRS 1220A320 - 100 nM

Experimental Protocols

Protocol 1: Pharmacological Blockade of Off-Target Adenosine Receptors

Objective: To ensure that the observed effect of this compound is mediated through a specific adenosine receptor subtype.

Materials:

  • Cells expressing the adenosine receptors of interest.

  • Cell culture medium and supplements.

  • This compound.

  • Selective antagonists for the off-target adenosine receptors (see Table 2).

  • Assay buffer (e.g., HBSS or DMEM).

  • Multi-well plates (e.g., 96-well).

  • Detection reagents for the specific assay endpoint (e.g., cAMP assay kit).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Wash the cells with assay buffer.

    • Prepare solutions of the selective antagonists in assay buffer at the desired concentrations.

    • Add the antagonist solutions to the appropriate wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) for comparison.

  • This compound Stimulation:

    • Prepare a dose-response range of this compound in assay buffer.

    • Add the this compound solutions to the wells (both with and without antagonists) and incubate for the desired time at 37°C.

  • Assay Endpoint Measurement:

    • Terminate the reaction and measure the assay endpoint (e.g., intracellular cAMP levels, calcium flux, etc.) according to the manufacturer's instructions for your specific assay kit.

  • Data Analysis:

    • Plot the dose-response curve for this compound in the presence and absence of each antagonist.

    • A rightward shift in the dose-response curve in the presence of an antagonist indicates that the corresponding receptor is involved in the observed effect. If the effect is completely blocked, it suggests that the receptor is the primary mediator of the response.

Protocol 2: Enzymatic Removal of Endogenous Adenosine using Adenosine Deaminase (ADA)

Objective: To eliminate background signal from endogenous adenosine in cell culture assays.

Materials:

  • Cells in culture.

  • Cell culture medium.

  • Adenosine Deaminase (ADA) from a reputable supplier.

  • Assay buffer.

Procedure:

  • Preparation of ADA: Reconstitute lyophilized ADA in the recommended buffer (typically a phosphate (B84403) buffer) to a stock concentration of approximately 1 U/mL. Store on ice.

  • Pre-treatment of Cells:

    • Prior to your experiment, wash the cells with fresh, pre-warmed assay buffer.

    • Add fresh assay buffer containing ADA at a final concentration of 1-2 U/mL to the cells.

    • Incubate for 30-60 minutes at 37°C to allow for the degradation of any endogenous adenosine.

  • Initiation of Experiment:

    • After the ADA pre-treatment, you can either proceed with your experiment in the presence of ADA or wash the cells again with fresh assay buffer before adding your experimental compounds (e.g., this compound).

    • If your experiment is sensitive to the presence of ADA or its byproducts, a wash step is recommended.

Visualizations

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1 A1 Gi Gi/o/q A1->Gi A3 A3 A3->Gi PLC PLC Gi->PLC AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A A2A Gs Gs/q A2A->Gs A2B A2B A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine This compound Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

Caption: Adenosine receptor signaling pathways.

Experimental_Workflow start Start: Suspected Off-Target Effect q1 Is endogenous adenosine a concern? start->q1 ada_treatment Pre-treat with Adenosine Deaminase (ADA) q1->ada_treatment Yes q2 Are multiple receptor subtypes expressed? q1->q2 No ada_treatment->q2 antagonist_block Use selective antagonists for off-target receptors q2->antagonist_block Yes run_assay Perform this compound dose-response assay q2->run_assay No antagonist_block->run_assay analyze Analyze data and compare conditions run_assay->analyze conclusion Conclusion: On-target vs. Off-target effect identified analyze->conclusion

References

Technical Support Center: Optimizing L-Adenosine Treatment in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for L-Adenosine treatment in cell-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound treatment experiments.

FAQs

Q1: What is the optimal incubation time for this compound treatment?

A1: The ideal incubation time for this compound is highly dependent on the cell type, the specific adenosine (B11128) receptor subtype being targeted (A1, A2A, A2B, or A3), and the experimental endpoint.[1][2] Short-term incubations (minutes to a few hours) are often sufficient for observing rapid signaling events like changes in intracellular cyclic AMP (cAMP) levels.[2][3] Longer incubation times (24 to 72 hours) may be necessary to observe effects on cell viability, proliferation, or gene expression.[4] A time-course experiment is essential to determine the optimal incubation period for your specific experimental conditions.

Q2: Why am I observing no effect or a weak effect from my this compound treatment?

A2: Several factors can contribute to a lack of response:

  • Suboptimal Incubation Time: The incubation period may be too short or too long. Adenosine receptor desensitization and internalization can occur rapidly, within minutes to hours, leading to a diminished response over time.[1][2][5] Conversely, some downstream effects require longer exposure.

  • Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes off-target effects or cytotoxicity.[6] A dose-response experiment is crucial to identify the optimal concentration.

  • Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number, and at an appropriate confluency. Over-confluent or unhealthy cells may respond differently to stimuli.

  • Reagent Quality: Use freshly prepared this compound solutions, as degradation can lead to reduced activity.

Q3: My this compound treatment is causing significant cell death. What should I do?

A3: High concentrations of this compound can be cytotoxic to some cell lines.[4][6]

  • Reduce Concentration: Perform a dose-response experiment to find a non-toxic concentration that still elicits the desired biological effect.

  • Shorten Incubation Time: Extended exposure can lead to cytotoxicity. A shorter incubation period may be sufficient to observe the desired effect without compromising cell viability.

  • Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the cell death is due to apoptosis or necrosis, which can provide insights into the mechanism of toxicity.

Q4: My results are inconsistent between experiments. How can I improve reproducibility?

A4: Consistency is key in cell-based assays.

  • Standardize Protocols: Use a consistent protocol for cell seeding density, treatment conditions (concentration and incubation time), and assay procedures.

  • Control for Passage Number: Use cells within a narrow passage number range, as cellular characteristics can change over time in culture.

  • Use Fresh Reagents: Prepare fresh this compound solutions for each experiment to avoid degradation.

  • Monitor Cell Health: Regularly check for signs of contamination and ensure cells are healthy before starting an experiment.

Experimental Protocols & Data

This section provides detailed protocols for key experiments and summarizes quantitative data from various studies.

Protocol 1: Determining Optimal this compound Incubation Time using a Cell Viability Assay (MTT Assay)

This protocol outlines a time-course experiment to determine the effect of this compound on cell viability over time.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a predetermined optimal concentration of this compound. Include untreated control wells.

  • Time-Course Incubation: Incubate the plate for various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • MTT Addition: At each time point, add MTT solution to the wells and incubate for 2-4 hours at 37°C.[4]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control for each time point.

Protocol 2: Measuring this compound-Induced Changes in Intracellular cAMP Levels

This protocol describes how to measure the kinetics of this compound's effect on cAMP production.

Materials:

  • Target cell line expressing the adenosine receptor of interest

  • This compound

  • Forskolin (B1673556) (or another adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA or luminescence-based)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treatment (optional): For A2A or A2B receptor studies, you may pre-treat with an adenosine deaminase inhibitor to prevent adenosine breakdown.

  • This compound Treatment (Time-Course): Treat cells with this compound for various short durations (e.g., 0, 5, 10, 15, 30, and 60 minutes). For A1 or A3 receptor studies (which inhibit adenylyl cyclase), co-treat with forskolin to stimulate basal cAMP levels.

  • Cell Lysis: At each time point, lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration in the cell lysates.

  • Data Analysis: Plot the cAMP concentration against the incubation time to observe the kinetic profile of the this compound response.

Quantitative Data Summary

The following tables summarize the effects of this compound on various cellular parameters at different incubation times and concentrations, as reported in the literature.

Table 1: Effect of this compound on Cell Viability/Proliferation

Cell LineThis compound ConcentrationIncubation TimeEffect on Viability/Proliferation
NK9250 µM12 hours14.5% reduction in relative proliferation rate[7]
NK92500 µM12 hours26.1% reduction in relative proliferation rate[7]
A549 & A37550 µMNot SpecifiedPromoted tumor cell proliferation[7]
A549 & A375>200 µMNot SpecifiedInhibited tumor cell proliferation[7]

Table 2: Effect of this compound on Apoptosis

Cell LineThis compound ConcentrationIncubation TimeEffect on Apoptosis
NK925, 50, 500 µM24 hoursNo significant difference in apoptosis rates compared to control[7]

Table 3: Effect of this compound on Cytokine Secretion

Cell TypeThis compound ConcentrationIncubation TimeEffect on Cytokine Secretion
NK92 Cells50 µM12 hours (pre-incubation for 30 min)24% decrease in IFN-γ secretion[7]

Visualizations

This section provides diagrams to illustrate key concepts related to this compound treatment.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib PLC_act Phospholipase C (Activation) Gi->PLC_act cAMP_dec ↓ cAMP AC_inhib->cAMP_dec IP3_DAG ↑ IP3, DAG PLC_act->IP3_DAG Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC_act Adenylyl Cyclase (Activation) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Exp Gene Expression CREB->Gene_Exp regulates LAdenosine This compound LAdenosine->A1_A3 LAdenosine->A2A_A2B

Caption: this compound Signaling Pathways.

Optimization_Workflow start Start: Define Experimental Goal (e.g., assess viability, measure cAMP) dose_response Step 1: Dose-Response Experiment (Fixed, intermediate incubation time, e.g., 24h) start->dose_response determine_ec50 Determine Optimal Concentration (EC50) and non-toxic range dose_response->determine_ec50 time_course Step 2: Time-Course Experiment (Using optimal concentration from Step 1) determine_ec50->time_course analyze_kinetics Analyze Results to Determine Optimal Incubation Time time_course->analyze_kinetics validate Step 3: Validation (Repeat key experiments at optimal time and concentration) analyze_kinetics->validate end End: Optimized Protocol validate->end

Caption: Workflow for Optimizing Incubation Time.

Troubleshooting_Logic start Problem Encountered no_effect No or Weak Effect start->no_effect high_toxicity High Cell Toxicity start->high_toxicity inconsistent Inconsistent Results start->inconsistent check_time Is incubation time optimized? (Time-course needed?) no_effect->check_time Possible Cause check_conc Is concentration optimal? (Dose-response needed?) no_effect->check_conc Possible Cause check_reagents Are reagents fresh? no_effect->check_reagents Possible Cause reduce_conc Reduce this compound Concentration high_toxicity->reduce_conc Solution shorten_time Shorten Incubation Time high_toxicity->shorten_time Solution standardize Standardize Protocol (seeding, passage #) inconsistent->standardize Solution fresh_reagents Use Fresh Reagents inconsistent->fresh_reagents Solution

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Measuring L-Adenosine Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Adenosine uptake and transport assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in measuring adenosine (B11128) transport.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately measuring this compound uptake?

A1: Measuring this compound uptake is experimentally challenging due to several factors:

  • Rapid Metabolism: Once inside the cell, adenosine is rapidly metabolized through phosphorylation by adenosine kinase or deamination by adenosine deaminase. This short half-life, often lasting only seconds in circulation, can lead to an underestimation of transport rates.[1][2]

  • Multiple Transporter Systems: Cells often express multiple types of nucleoside transporters, including equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), each with different affinities and capacities for adenosine.[3][4][5] This makes it difficult to attribute uptake to a specific transporter.

  • Lack of Specific Inhibitors: While some inhibitors are available, there is a lack of highly specific pharmacological tools to target every transporter subtype, particularly for CNT proteins.[3][4] This complicates the process of isolating the activity of a single transporter.

  • High Transporter Activity: In cells overexpressing a particular transporter, substrate uptake can be extremely fast, necessitating very short incubation times (on the order of seconds) to ensure initial velocity conditions are met.[3][4]

  • Endogenous Activity: Distinguishing the activity of a specific overexpressed transporter from the background of endogenous transporters can be difficult.[3][4]

Q2: How can I differentiate between ENT and CNT-mediated adenosine transport?

A2: Differentiating between Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs) is crucial for understanding adenosine transport mechanisms. Here’s how you can distinguish them:

  • Sodium Dependence: CNTs are sodium-dependent co-transporters, meaning they utilize the sodium gradient to move adenosine into the cell, often against its concentration gradient.[3][4] ENTs, on the other hand, are sodium-independent and facilitate bidirectional transport down the concentration gradient.[6] Performing uptake assays in the presence and absence of sodium can help distinguish their activities.

  • Pharmacological Inhibition: While not perfectly specific, certain inhibitors can help differentiate transporter families. Dipyridamole and dilazep (B1670637) can block both ENT1 and ENT2 at micromolar concentrations, while S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is a high-affinity inhibitor of ENT1 at nanomolar concentrations.[3][4][7] The contribution of ENT2 can be inferred by subtracting the NBMPR-sensitive component (ENT1) from the dipyridamole-sensitive component (ENT1 and ENT2).[3][4]

Q3: What are the advantages and disadvantages of using radiolabeled versus fluorescence-based uptake assays?

A3: Both radiolabeled and fluorescence-based assays are common methods for measuring adenosine uptake, each with its own set of pros and cons.

Assay TypeAdvantagesDisadvantages
Radiolabeled Assays Direct measurement of substrate accumulation.[8]Increased cost and safety precautions associated with handling radioactive materials. Requires endpoint measurements, making it more labor-intensive for time-course studies.[8]
Fluorescence-Based Assays Less expensive and allows for continuous, real-time measurements on the same sample, reducing statistical variation.[8]Often an indirect measurement of uptake.[8] Fluorescent adenosine analogs may have altered binding and transport characteristics compared to the natural substrate.[8][9][10] The sensitivity of some fluorescent probes can be affected by temperature and ionic strength.[8]

Troubleshooting Guide

Problem 1: High background or non-specific binding in my radiolabeled adenosine uptake assay.

  • Possible Cause: Inadequate washing, non-specific binding of the radiolabel to the filter or cells, or contamination of reagents.

  • Troubleshooting Steps:

    • Optimize Washing: Increase the number and volume of washes with ice-cold stop buffer immediately after incubation to remove unbound radiolabel.

    • Pre-soak Filters: Pre-soaking filters (e.g., GF/C) in a buffer containing bovine serum albumin (BSA) can help reduce non-specific binding.[11]

    • Include Proper Controls: Always include a control with a high concentration of an unlabeled competing substrate or a potent inhibitor (like NBMPR for ENT1) to define non-specific uptake.[6][11]

    • Check Reagents: Ensure all buffers and reagents are fresh and free of contamination.

Problem 2: My measured adenosine uptake is very low or undetectable.

  • Possible Cause: Low transporter expression in the chosen cell line, incorrect assay conditions (time, temperature, pH), or degradation of adenosine.

  • Troubleshooting Steps:

    • Cell Line Selection: Use a cell line known to express the transporter of interest or consider using a system with overexpressed transporters.[3][4]

    • Optimize Incubation Time: Perform a time-course experiment to determine the linear range of uptake. For highly active transporters, very short incubation times (seconds to a few minutes) may be necessary.[3][4][6]

    • Verify Assay Conditions: Ensure the assay buffer pH and temperature are optimal for transporter activity (typically pH 7.4 and 37°C).[11]

    • Inhibit Adenosine Metabolism: To prevent rapid intracellular degradation of adenosine, consider including inhibitors of adenosine kinase (e.g., ABT-702) and adenosine deaminase (e.g., EHNA) in your assay buffer.[7]

Problem 3: I am seeing inconsistent results and high variability between replicates.

  • Possible Cause: Inconsistent cell seeding density, variations in incubation timing, or issues with the assay termination step.

  • Troubleshooting Steps:

    • Ensure Uniform Cell Seeding: Plate cells at a consistent density and allow them to reach a similar confluency (e.g., 80-90%) before the assay.

    • Precise Timing: Use a multi-channel pipette or an automated system to initiate and terminate the uptake simultaneously across all wells, especially for short incubation times.

    • Rapid and Consistent Termination: The termination of the uptake must be rapid and efficient. Ensure immediate and thorough washing with ice-cold stop buffer to halt transport.[12]

    • Agitation: Gentle agitation during incubation can help ensure uniform exposure of cells to the substrate.[11]

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay in Adherent Cells

This protocol is a generalized method for determining the cellular uptake of this compound using a radiolabeled substrate.

Materials:

  • Adherent cells expressing the nucleoside transporter of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., HBSS-HEPES, pH 7.4)[11]

  • Radiolabeled this compound (e.g., [³H]-Adenosine)

  • Unlabeled this compound (for competition assays)

  • Inhibitors (e.g., NBMPR, dipyridamole)

  • Ice-cold Stop Buffer (e.g., PBS)

  • Cell Lysis Buffer (e.g., 0.2 M NaOH)

  • Scintillation Cocktail

  • Multi-well plates (24- or 96-well)

  • Liquid Scintillation Counter

Procedure:

  • Cell Preparation:

    • Seed cells in multi-well plates and culture until they reach near confluence (e.g., 80-90%).[11]

    • On the day of the assay, aspirate the culture medium and wash the cells twice with PBS.[12]

  • Pre-incubation:

    • Add 150 µL of fresh assay buffer to each well and incubate at 37°C for 15-30 minutes to equilibrate the cells.[11][12]

  • Uptake Initiation:

    • Aspirate the pre-incubation buffer.

    • To initiate the uptake, add 50 µL of assay buffer containing the radiolabeled this compound at the desired concentration.[11] For competition or inhibition assays, pre-incubate the cells with 50 µL of the test compound or inhibitor for 30 minutes before adding the radiolabeled substrate.[11]

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 1, 5, 10 minutes) at 37°C with gentle agitation.[11][12] The optimal time should be within the linear range of uptake.

  • Uptake Termination:

    • To stop the uptake, rapidly aspirate the incubation buffer and immediately wash the cells three times with ice-cold stop buffer.[12]

  • Cell Lysis:

    • Add 50 µL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.[11][12]

  • Scintillation Counting:

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]

Data Analysis:

  • Determine the intracellular concentration of the radiolabeled substrate.

  • For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for this compound transporters.

Table 1: Apparent Affinity Constants (Kₘ) for Human Adenosine Transporters

TransporterApparent Kₘ (µM) for AdenosineCell System/MethodReference
hCNT2~2.4HEK293 cells[3][4]
hCNT3~2.4HEK293 cells[3][4]
rCNT126Oocytes (radiolabeled uptake)[4]

Note: There is variability in reported Kₘ values due to different experimental systems and conditions.[4]

Table 2: Inhibitor Concentrations and IC₅₀ Values

InhibitorTarget(s)Typical ConcentrationIC₅₀Cell SystemReference
NBMPRENT1nM range--[3][4]
DipyridamoleENT1, ENT2µM range--[3][4]
DilazepENT1, ENT2µM range--[3][4]
ABT-702Adenosine Kinase100 nM-Rat caudate brain slices[7]
EHNAAdenosine Deaminase20 µM-Rat caudate brain slices[7]
AMG 337Adenosine Transporter-0.28 µMIn vitro pharmacological profiling[13]
Bongkrekic AcidANT1-55.6 ± 17.0 µMProteoliposomes[8]
CarboxyatractylosideANT1-32.5 ± 5.9 µMProteoliposomes[8]

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow Experimental Workflow for Radiolabeled Adenosine Uptake Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed_cells Seed cells in multi-well plates culture Culture to 70-90% confluency seed_cells->culture wash1 Wash with PBS culture->wash1 pre_incubate Pre-incubate with assay buffer wash1->pre_incubate add_radiolabel Incubate with radiolabeled This compound +/- inhibitors pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate uptake with ice-cold stop buffer incubate->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count analyze Calculate uptake rates and kinetic parameters count->analyze

Caption: Workflow for a radiolabeled this compound uptake assay.

Adenosine_Signaling_and_Transport Adenosine Transport and Intracellular Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ext_ado Extracellular Adenosine ent ENTs ext_ado->ent Na+-independent cnt CNTs ext_ado->cnt Na+-dependent ar Adenosine Receptors ext_ado->ar int_ado Intracellular Adenosine ent->int_ado cnt->int_ado camp cAMP Signaling ar->camp Activates ak Adenosine Kinase (AK) int_ado->ak Phosphorylation ada Adenosine Deaminase (ADA) int_ado->ada Deamination amp AMP ak->amp imp Inosine Monophosphate (IMP) ada->imp

Caption: this compound transport and subsequent signaling pathways.

References

Technical Support Center: Optimizing L-Adenosine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Adenosine chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives are the Vorbrüggen (silyl-Hilbert-Johnson) reaction and the Mitsunobu reaction. Another effective method involves a three-step process of chlorination, condensation, and aminolysis.

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields in this compound synthesis can stem from several factors. Common issues include suboptimal reaction conditions, poor quality of reagents, and the formation of undesired isomers. Steric hindrance from the L-configuration of the ribose sugar can also slow down reaction kinetics compared to the synthesis of the natural D-enantiomer.

Q3: How can I minimize the formation of the undesired α-anomer during glycosylation?

A3: The formation of the α-anomer is a common side reaction. To favor the desired β-anomer, you can optimize the Lewis acid used in the Vorbrüggen reaction, control the reaction temperature (lower temperatures often favor the β-anomer), and choose an appropriate solvent.

Q4: What is the significance of protecting groups in this compound synthesis?

A4: Protecting groups are crucial for preventing unwanted side reactions at reactive sites on both the adenine (B156593) base and the L-ribose sugar. For instance, the N6-amino group of adenine is often protected (e.g., with a benzoyl group) to prevent it from interfering with the glycosylation reaction. Similarly, the hydroxyl groups of the L-ribose are protected to ensure the desired regioselectivity.

Q5: How do I remove by-products and purify the final this compound product?

A5: Purification is critical for obtaining high-purity this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating this compound from unreacted starting materials, by-products, and isomers. Column chromatography with silica (B1680970) gel is also a common purification technique.

Troubleshooting Guides

Problem 1: Low Yield of the Desired β-Anomer in Vorbrüggen Glycosylation

Symptoms:

  • The overall yield of the glycosylation step is low.

  • Analysis of the crude product (e.g., by ¹H NMR or HPLC) shows a significant amount of the undesired α-anomer.

Possible CauseSuggested Solution
Suboptimal Lewis Acid Screen different Lewis acids such as SnCl₄, TMSOTf, or TiCl₄. The choice and amount of Lewis acid can significantly influence the α/β ratio.
Incorrect Reaction Temperature Perform the glycosylation at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity.
Incomplete Silylation of Adenine Ensure complete silylation of the N6-protected adenine using an excess of the silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) and sufficient reaction time. Monitor the silylation reaction to confirm completion before adding the sugar donor.
Anomerization of the Sugar Donor Start with a highly pure anomer of the protected L-ribose derivative.
Solvent Effects The choice of solvent can influence the reaction's stereoselectivity. Anhydrous acetonitrile (B52724) is commonly used, but other anhydrous solvents can be explored.
Problem 2: Presence of N7-Regioisomer and Unreacted Starting Materials

Symptoms:

  • Characterization of the product mixture reveals the presence of the N7-glycosylated purine (B94841) in addition to the desired N9-isomer.

  • Significant amounts of unreacted N6-protected adenine and/or the protected L-ribose donor are observed.

Possible CauseSuggested Solution
Suboptimal Reaction Conditions for Regioselectivity The Vorbrüggen reaction conditions generally favor N9 glycosylation. However, the choice of Lewis acid and solvent can influence the N9/N7 ratio. Careful optimization of these parameters is necessary.
Insufficient Activation of the Sugar Donor Ensure the Lewis acid is of high quality, fresh, and used in a sufficient stoichiometric amount (typically 1.1-1.5 equivalents).
Low Reactivity of Silylated Adenine Use the silylated adenine immediately after its preparation to ensure maximum reactivity.
Reaction Temperature is Too Low While low temperatures favor stereoselectivity, they can also decrease the reaction rate, leading to incomplete conversion. A gradual warming of the reaction mixture after the initial low-temperature phase may improve the yield.
Moisture in the Reaction Strict anhydrous conditions are critical. Use flame-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data on Synthesis Yield

The following table summarizes the reported yields for a three-step chemical synthesis of adenosine.

Synthesis StepReagentsYield (%)
Chlorination Hypoxanthine, Phosphorus oxychloride90.0%[1]
Condensation 6-chloropurine, Tetraacetyl-ribofuranose75.0%[1]
Ammonolysis 6-chloro-9-(β-D-2',3',5'-triacetyl ribofuranosyl)purine, Ammonia (B1221849)66.7%[1]
Overall Yield 45.0% [1]

Experimental Protocols

Protocol 1: Vorbrüggen Glycosylation for this compound Synthesis

This protocol outlines the key steps for the synthesis of this compound via the Vorbrüggen reaction.

1. Silylation of N6-Benzoyladenine:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend N6-benzoyladenine in anhydrous acetonitrile.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (approximately 2.5 equivalents).

  • Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated adenine.

2. Glycosylation Reaction:

  • In a separate flame-dried flask, dissolve the protected L-ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose) in anhydrous acetonitrile and cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add the chosen Lewis acid (e.g., TMSOTf, 1.2 equivalents) to the cooled sugar solution.

  • After stirring for about 15 minutes, add the freshly prepared hot solution of silylated N6-benzoyladenine to the activated sugar solution via a cannula.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

3. Quenching and Work-up:

  • Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Deprotection:

  • Treat the protected nucleoside with a solution of sodium methoxide (B1231860) in methanol (B129727) or methanolic ammonia to remove the benzoyl and acetyl protecting groups.

  • Monitor the deprotection by TLC until completion.

5. Purification:

  • Purify the crude this compound by column chromatography on silica gel or by preparative HPLC to obtain the final product.

Protocol 2: Mitsunobu Reaction for Nucleoside Synthesis

This protocol provides a general procedure for the Mitsunobu reaction, which can be adapted for the synthesis of this compound by coupling a protected L-ribose with N6-benzoyladenine.

1. Reaction Setup:

  • To a solution of the protected L-ribose (1 equivalent) in anhydrous THF, add triphenylphosphine (B44618) (PPh₃) (1.5 equivalents) and N6-benzoyladenine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

2. Reagent Addition:

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the cooled solution. The order of addition of reagents is crucial for the success of the reaction.

3. Reaction Execution:

  • Allow the reaction to warm to room temperature and stir for 6 to 8 hours.

  • Monitor the progress of the reaction by TLC. The formation of triphenylphosphine oxide as a solid precipitate is an indication that the reaction is proceeding.

4. Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Filter the mixture to remove the triphenylphosphine oxide by-product.

  • Wash the filtrate successively with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acidic nucleophile), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing Start Start Protect_Adenine Protect N6-amino group of Adenine Start->Protect_Adenine Protect_Ribose Protect hydroxyl groups of L-Ribose Start->Protect_Ribose Silylation Silylate protected Adenine Protect_Adenine->Silylation Glycosylation Glycosylation (Vorbrüggen or Mitsunobu) Protect_Ribose->Glycosylation Silylation->Glycosylation Deprotection Remove protecting groups Glycosylation->Deprotection Purification Purification (HPLC or Column Chromatography) Deprotection->Purification Analysis Characterization and Quality Control Purification->Analysis Final_Product Pure this compound Analysis->Final_Product G Low_Yield Low Yield of this compound Check_Reagents Verify Reagent Quality and Purity Low_Yield->Check_Reagents Anhydrous_Conditions Ensure Strict Anhydrous Conditions Low_Yield->Anhydrous_Conditions Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Check_Isomers Analyze for Isomer Formation (α/β, N7/N9) Low_Yield->Check_Isomers Optimize_Lewis_Acid Optimize Lewis Acid Optimize_Conditions->Optimize_Lewis_Acid Optimize_Temperature Optimize Temperature Optimize_Conditions->Optimize_Temperature Optimize_Solvent Optimize Solvent Optimize_Conditions->Optimize_Solvent Purification_Strategy Refine Purification Strategy Check_Isomers->Purification_Strategy G cluster_impurities Common Impurities Synthesis This compound Synthesis Alpha_Anomer α-Anomer Synthesis->Alpha_Anomer Non-stereoselective glycosylation N7_Regioisomer N7-Regioisomer Synthesis->N7_Regioisomer Non-regioselective glycosylation Unreacted_Starting_Materials Unreacted Starting Materials Synthesis->Unreacted_Starting_Materials Incomplete reaction Partially_Deprotected Partially Deprotected Intermediates Synthesis->Partially_Deprotected Incomplete deprotection

References

L-Adenosine assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Adenosine assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access frequently asked questions, and find detailed experimental protocols to ensure the variability and reproducibility of your this compound measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most common and robust methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection and fluorescence-based enzymatic assays.[1][2][3] HPLC offers high specificity and is considered a gold standard, particularly when using stable isotope-labeled internal standards.[4] Fluorescence-based assays provide a high-throughput and sensitive alternative suitable for screening large numbers of samples.[3][5]

Q2: Why is sample preparation so critical for this compound assays?

A2: this compound is rapidly metabolized in biological samples by enzymes like adenosine (B11128) deaminase and adenosine kinase.[6] Improper or delayed sample handling can lead to artificially low or high this compound levels, significantly impacting data accuracy and reproducibility. Therefore, it is crucial to use a "stop solution" containing enzyme inhibitors and anticoagulants immediately upon sample collection.[4][7][8]

Q3: What factors can contribute to high variability in my this compound measurements?

A3: High variability in this compound assays can stem from several factors:

  • Inadequate Sample Preparation: As mentioned, the rapid metabolism of adenosine necessitates immediate enzyme inhibition upon collection.[7][8]

  • Choice of Anticoagulant: The type of anticoagulant used can affect results. For instance, EDTA can chelate ions required by ectonucleotidases, leading to higher ATP levels and potentially altered adenosine concentrations compared to heparin.[2]

  • Sample Stability and Storage: this compound stability is dependent on temperature and pH.[9][10] For long-term storage, temperatures of -20°C or -80°C are recommended.[10] Repeated freeze-thaw cycles should be avoided.[11]

  • Assay-Specific Issues: For HPLC, this can include improper column selection or mobile phase composition.[12] For fluorescence assays, issues like high background or signal saturation can be problematic.[13]

Q4: What is a "stop solution" and why is it important?

A4: A stop solution is a cocktail of reagents added to a biological sample immediately upon collection to halt enzymatic activity that can alter this compound levels.[4][7] It typically contains an anticoagulant (like EDTA or heparin) and inhibitors for enzymes such as adenosine deaminase (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine - EHNA), adenosine kinase, and ecto-5'-nucleotidase.[8] The use of a stop solution is critical for obtaining accurate measurements of in vivo this compound concentrations.

Troubleshooting Guides

HPLC-Based Assays
Issue Potential Cause Troubleshooting Steps
No or Low Signal Inadequate sample preparation leading to this compound degradation.[12]Ensure immediate use of a "stop solution" upon sample collection.[7]
Incorrect mobile phase composition.[12]Verify the pH and composition of the mobile phase. An isocratic mobile phase of 15 mM phosphate (B84403) buffer (pH 3.8) with 10% methanol (B129727) is often effective.[1]
Improper column selection.[12]Use a C18 reversed-phase column for optimal separation.[1]
Poor Peak Shape or Resolution Suboptimal mobile phase.[12]Adjust the mobile phase composition or consider gradient elution.[1]
Column degradation.Check column performance with standards and replace if necessary.
Inadequate sample cleanup.[12]Ensure proper protein precipitation and filtration of the sample before injection.[1]
Inconsistent Retention Times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a stable temperature (e.g., 30°C).[1] Ensure the mobile phase is well-mixed and degassed.
Poor instrument maintenance.[12]Perform regular maintenance and calibration of the HPLC system.[12]
Fluorescence-Based Assays
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity Incorrect filter settings on the plate reader.[13]Ensure the excitation and emission wavelengths match the fluorophore's spectra (e.g., Ex/Em = 535/587 nm for many commercial kits).[5]
Insufficient incubation time or temperature.Follow the kit protocol for recommended incubation times and temperatures (e.g., 15 minutes at 37°C).[5]
Reagent degradation.Prepare fresh reagents and avoid repeated freeze-thaw cycles of enzyme solutions.[11]
High Background Fluorescence Autofluorescence from the microplate or reagents.[13]Use black-walled, clear-bottom plates to minimize background.[13] Run a blank control to identify the source of the background.
Contaminated reagents.Use high-purity reagents and water.
Signal Saturation Sample concentration is too high.[13]Dilute the samples to fall within the linear range of the standard curve.[13]
Incorrect gain settings on the plate reader.Reduce the gain or shorten the integration time.[13]
High Well-to-Well Variability Pipetting inconsistencies.[13]Use calibrated multichannel pipettes and ensure proper mixing in each well.
Evaporation from wells.Use plate sealers, especially during incubation steps.[13]

Quantitative Data Summary

Table 1: Typical Performance Characteristics of this compound HPLC-UV Assays

ParameterValueReference
Linear Range0.25 - 100.00 µmol/L[1]
Limit of Detection (LOD)0.017 µg/mL[1]
Limit of Quantification (LOQ)0.25 µmol/L[1][14]
Precision (RSD)< 2%[1]
Accuracy (Recovery)99.47% - 101.35%[1]

Table 2: Intra- and Inter-Subject Variability of Plasma Adenosine

ParameterCoefficient of Variation (CV)Reference
Analytical CV (CVa)3.2%[15]
Intra-subject CV (CVi)35.8%[15]
Inter-subject CV (CVg)56.7%[15]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV for this compound Quantification
  • Sample Preparation (Plasma/Urine):

    • To a 100 µL aliquot of the sample, add 200 µL of methanol to precipitate proteins.[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 5 minutes.[1]

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[1]

    • If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: Standard HPLC with a degasser, pump, autosampler, column oven, and UV/Vis detector.[1]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

    • Mobile Phase: Isocratic mobile phase of 15 mM phosphate buffer (pH 3.8) with 10% methanol.[1]

    • Flow Rate: 0.8 - 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 - 20 µL.

    • Detection Wavelength: 260 nm.[1]

  • Data Analysis:

    • Prepare a calibration curve by injecting standards of known this compound concentrations.

    • Plot the peak area against the concentration and perform a linear regression.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Fluorescence-Based this compound Assay
  • Sample Preparation:

    • Cells/Bacteria: Resuspend approximately 5 x 10^6 cells in 1 mL of assay buffer. Sonicate to lyse the cells (e.g., 20% power, 3s on, 10s off, for 30 cycles). Centrifuge at 10,000 x g for 20 minutes at 4°C and collect the supernatant.[5]

    • Tissues: Homogenize 0.1 g of tissue in 1 mL of ice-cold assay buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C and collect the supernatant.[5]

    • Liquid Samples (e.g., Urine): Centrifuge at 4,000 x g for 5 minutes at 4°C to remove particulates.[5]

  • Assay Procedure:

    • Prepare a standard curve by performing serial dilutions of the this compound standard.

    • Add 170 µL of Reaction Buffer to each well of a 96-well black microplate.

    • Add 10 µL of the sample, standard, or distilled water (for the blank) to the appropriate wells.

    • Add 10 µL of the Probe to each well.

    • Add 10 µL of the Enzyme mix to each well.

    • Mix and incubate at 37°C for 15 minutes, protected from light.[5]

  • Data Analysis:

    • Measure the fluorescence at Ex/Em = 535/587 nm.[5]

    • Subtract the blank reading from all sample and standard readings.

    • Plot the fluorescence values of the standards against their concentrations to generate a standard curve.

    • Determine the this compound concentration in the samples from the standard curve.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP:s->ADP:n AMP AMP ADP:s->AMP:n Adenosine This compound AMP:s->Adenosine:n Inosine Inosine Adenosine:s->Inosine:n A_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->A_Receptor Binding Adenosine_intra This compound Adenosine->Adenosine_intra Transport CD39_1 CD39 CD39_2 CD39 CD73 CD73 ADA ADA ENT1 ENT1 Cellular_Effects Cellular Effects (e.g., cAMP modulation) A_Receptor->Cellular_Effects Adenosine_intra->Cellular_Effects

Caption: Simplified this compound signaling pathway.

HPLC_Workflow start Start: Sample Collection stop_solution Immediate addition of 'Stop Solution' start->stop_solution protein_precipitation Protein Precipitation (e.g., with Methanol) stop_solution->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation filtration Supernatant Filtration (0.22 µm filter) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (260 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End: Concentration Determined data_analysis->end

Caption: Experimental workflow for HPLC-based this compound assay.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start: Unexpected Results issue_type What is the issue? start->issue_type low_signal low_signal issue_type->low_signal Low/No Signal high_background high_background issue_type->high_background High Background high_variability high_variability issue_type->high_variability High Variability check_reagents Are reagents fresh & properly stored? low_signal->check_reagents check_plate Using black-walled plates? high_background->check_plate check_pipetting Consistent pipetting technique? high_variability->check_pipetting no1 no1 check_reagents->no1 No yes1 yes1 check_reagents->yes1 Yes prep_fresh prep_fresh no1->prep_fresh Prepare fresh reagents re_run re_run prep_fresh->re_run check_instrument check_instrument yes1->check_instrument Check instrument settings (wavelength, gain) optimize_instrument optimize_instrument check_instrument->optimize_instrument Optimize settings optimize_instrument->re_run Re-run assay final Problem Solved? re_run->final no2 no2 check_plate->no2 No yes2 yes2 check_plate->yes2 Yes use_black_plate use_black_plate no2->use_black_plate Switch to black plates use_black_plate->re_run check_blank check_blank yes2->check_blank Run blank control identify_source identify_source check_blank->identify_source Identify & replace contaminated reagent identify_source->re_run no3 no3 check_pipetting->no3 No yes3 yes3 check_pipetting->yes3 Yes improve_pipetting improve_pipetting no3->improve_pipetting Use calibrated pipettes & good technique improve_pipetting->re_run check_evaporation check_evaporation yes3->check_evaporation Using plate sealers? no4 no4 check_evaporation->no4 No use_sealer use_sealer no4->use_sealer Use plate sealers during incubation use_sealer->re_run end End final->end Yes contact_support Contact Technical Support final->contact_support No

Caption: Logical troubleshooting guide for this compound assays.

References

L-Adenosine Solutions: Technical Support & Long-Term Storage Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of L-Adenosine solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For aqueous solutions, this compound can be dissolved in water or phosphate-buffered saline (PBS) at a pH of 7.2.[1] The solubility in water is approximately 2.67 mg/mL (10 mM) and in PBS (pH 7.2) is around 10 mg/mL.[1] For organic stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent, with a solubility of about 20.04 mg/mL (75 mM).[1] When using an organic solvent, it is crucial to ensure the residual amount in your final experimental dilution is insignificant, as it may have physiological effects.[1]

2. What are the optimal storage temperatures for this compound solutions?

The ideal storage temperature depends on the desired storage duration:

  • Short-term (days to weeks): Refrigeration at 2-8°C is recommended for aqueous solutions to minimize degradation.[2]

  • Long-term (months to years): For extended stability of stock solutions (both aqueous and organic), freezing at -20°C or -80°C is advisable.[2] One supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[2] Solid, crystalline adenosine (B11128) is stable for at least four years when stored at -20°C.[1]

3. How stable are diluted this compound solutions for immediate use?

Diluted solutions of this compound in 0.9% sodium chloride or 5% dextrose are stable for at least 14 days at both room temperature (20-25°C) and under refrigeration (2-8°C).[3][4][5][6][7][8] Studies have shown that concentrations ranging from 10 µg/mL to 2 mg/mL retain 98-101% of their initial concentration over this period.[3][4][5][7][8]

4. Should I protect my this compound solutions from light?

While specific photostability data is not extensively reported, it is considered good laboratory practice to store this compound solutions in light-resistant containers or in the dark to prevent potential photodegradation.[2]

5. What are the primary degradation pathways for this compound?

The main degradation pathway for this compound is the hydrolysis of the N-glycosidic bond, which results in the formation of adenine (B156593) and ribose.[2] This process can be influenced by pH.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound in the solution.- Verify the storage conditions (temperature, light exposure) of your stock and working solutions.- Prepare fresh solutions from solid this compound.- Perform a stability analysis using a method like HPLC to check the concentration and purity of your solution.
Crystals have formed in my refrigerated this compound solution. Low temperature has caused the this compound to crystallize out of the solution. This is a known issue with refrigeration.[9]- Allow the solution to warm to room temperature to redissolve the crystals.[9]- Ensure the solution is clear before use.[9]
The pH of my diluted aqueous solution has changed significantly over time. This could indicate degradation or interaction with the storage container.- It is best to use freshly prepared dilutions. For aqueous solutions, maintaining a neutral pH is generally advisable.[2]- Studies have shown that the pH of adenosine solutions in 0.9% sodium chloride or 5% dextrose remains relatively stable over 14 days.[5][6]

Quantitative Stability Data

The following tables summarize the stability of this compound solutions under various conditions as reported in several studies.

Table 1: Stability of this compound in Different Solvents and Temperatures

ConcentrationSolvent/DiluentStorage ContainerTemperatureDuration% Initial Concentration RetainedReference
10 µg/mL & 50 µg/mL0.9% NaCl or 5% DextrosePolyolefin bags2-8°C & 20-25°C14 days99-101%[3][4]
50, 100, & 220 µg/mL0.9% NaCl or 5% DextrosePVC bags2-8°C & 23-25°C14 days>98%[5][7][8]
2 mg/mL0.9% NaClPVC & Polyolefin bags2-8°C & 20-25°C14 days90-110%[6]
0.75 mg/mL0.9% NaCl or 5% DextrosePolypropylene syringes & PVC bags-15°C, 5°C, & 25°C16 daysConstant[10]
0.75 mg/mLLactated Ringer'sPolypropylene syringes & PVC bags-15°C, 5°C, & 25°C14 daysConstant[10]
3 mg/mLUndilutedPolypropylene syringes25°C7 daysConstant[10]
3 mg/mLUndilutedPolypropylene syringes5°C14 daysConstant[10]
3 mg/mLUndilutedPolypropylene syringes-15°C28 daysConstant[10]
Aqueous SolutionNot specifiedNot specified4°C, 22°C, 37°C6 monthsNo alteration[11]
6 µg/mL0.9% NaClGlass ampuls4°C & 25°C5 years (projected)Stable[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM aqueous stock solution and a 75 mM DMSO stock solution.

Materials:

  • This compound (solid)

  • Sterile, nuclease-free water

  • DMSO

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Aqueous Stock Solution (10 mM):

  • Calculate the mass of this compound required. The molecular weight of this compound is 267.24 g/mol . For 1 mL of a 10 mM solution, you will need 2.67 mg.

  • Weigh the calculated amount of this compound and place it in a sterile tube.

  • Add the appropriate volume of sterile water.

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

DMSO Stock Solution (75 mM):

  • Calculate the mass of this compound required. For 1 mL of a 75 mM solution, you will need 20.04 mg.

  • Weigh the calculated amount of this compound and place it in a sterile tube.

  • Add the appropriate volume of DMSO.

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot and store at -20°C or -80°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound solutions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 3 µm particle size, 4.6 mm x 150 mm).[2]

  • Mobile Phase: A mixture of a buffer and an organic solvent. An example is a 90:10 (v/v) mixture of 0.01 M phosphate (B84403) buffer (pH 3.7) and methanol.[2] Another option is a gradient of 25mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[2]

  • Flow Rate: Typically 0.5-1.2 mL/min.[2][3]

  • Detection Wavelength: 259 nm or 260 nm.[2][3]

  • Injection Volume: 10 µL.[3]

Procedure:

  • Prepare this compound solutions at the desired concentrations and in the chosen diluents.

  • Store the solutions under the specified conditions (e.g., different temperatures, light exposure).

  • At designated time points (e.g., 0, 24 hours, 48 hours, 7 days, 14 days), withdraw an aliquot of each sample.[3]

  • Analyze the samples by HPLC.

  • Quantify the peak area of this compound and any degradation products (such as adenine). The concentration is determined using a calibration curve generated from standards of known concentrations.[3]

  • Stability is typically defined as retaining 90% to 110% of the initial this compound concentration.[3]

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep_stock Prepare Stock (Aqueous or DMSO) prep_working Prepare Working Solutions prep_stock->prep_working Dilute storage_temp Set Temperature (e.g., 4°C, 25°C, -20°C) prep_working->storage_temp sampling Sample at Time Points storage_temp->sampling storage_light Control Light (Dark vs. Light) hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for this compound solution stability testing.

degradation_pathway adenosine This compound adenine Adenine adenosine->adenine Hydrolysis of N-glycosidic bond ribose Ribose adenosine->ribose

Caption: Primary degradation pathway of this compound.

References

Validation & Comparative

L-Adenosine Binding Affinity at A1 and A2A Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of L-Adenosine to the A1 and A2A adenosine (B11128) receptors. The data presented herein is supported by experimental findings and is intended to serve as a valuable resource for researchers engaged in the fields of pharmacology, neuroscience, and drug discovery. This document summarizes quantitative binding data, details experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this compound's interaction with these critical G protein-coupled receptors (GPCRs).

Comparative Binding Affinity of Adenosine and Reference Ligands

The binding affinity of a ligand for its receptor is a crucial parameter in determining its biological potency and potential therapeutic utility. The following table summarizes the binding affinities (Ki) of endogenous adenosine and several well-characterized reference compounds for the human A1 and A2A adenosine receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Compound Type
Adenosine A1~10-100Endogenous Agonist
A2A~30-316
NECA A114Non-selective Agonist
A2A20
CHA A11.3A1-selective Agonist
A2A514
CGS 21680 A1290A2A-selective Agonist
A2A27

Note: The binding affinity of endogenous adenosine can vary depending on the tissue and the presence of guanine (B1146940) nucleotides, which can modulate the receptor's affinity state. Some studies report Ki values for adenosine at high-affinity sites to be in the 10-30 nM range for both A1 and A2A receptors[1]. Another study calculated the affinity of adenosine for the high-affinity state of the human A1 receptor to be approximately 14 nM (derived from 7 x 10^7 M-1)[2]. A separate source reports pKi values of 7.0 for A1 and 6.5 for A2A, corresponding to Ki values of 100 nM and approximately 316 nM, respectively[3].

Experimental Protocols: Radioligand Binding Assay

The binding affinity data presented in this guide are typically determined using radioligand binding assays. This technique allows for the quantitative measurement of ligand binding to its receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for A1 and A2A adenosine receptors by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Membrane Preparations: Cell membranes expressing the human A1 or A2A adenosine receptor. These are often prepared from recombinant cell lines (e.g., CHO or HEK293 cells) to ensure high receptor density.

  • Radioligands:

    • For A1 Receptors: [³H]CHA (N⁶-cyclohexyladenosine) or [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).

    • For A2A Receptors: [³H]CGS 21680 or [³H]ZM241385.

  • Test Compound: this compound and other reference ligands.

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂.

  • Adenosine Deaminase (ADA): To degrade any endogenous adenosine present in the membrane preparation.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Frozen cell pellets containing the receptor of interest are thawed and homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or room temperature) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Experimental workflow for a radioligand binding assay.

Signaling Pathways of A1 and A2A Receptors

Adenosine A1 and A2A receptors are coupled to different G proteins and thus initiate distinct intracellular signaling cascades.

A1 Adenosine Receptor Signaling: The A1 receptor is primarily coupled to the inhibitory G protein, Gi/o. Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly activate certain potassium channels, leading to hyperpolarization of the cell membrane, and inhibit voltage-gated calcium channels, which reduces calcium influx. These actions collectively result in an inhibitory effect on neuronal activity and cellular function.

A1_signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Gi Gi/o Protein A1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K+ Channel Gi->K_channel activates (βγ) Ca_channel Ca2+ Channel Gi->Ca_channel inhibits (βγ) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response

A1 adenosine receptor signaling pathway.

A2A Adenosine Receptor Signaling: In contrast to the A1 receptor, the A2A receptor is coupled to the stimulatory G protein, Gs. Upon activation by an agonist, the A2A receptor stimulates the activity of adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, leading to a stimulatory cellular response. This pathway is particularly prominent in the striatum, where it plays a key role in modulating dopaminergic signaling.

A2A_signaling Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Excitatory Cellular Response PKA->Cellular_Response phosphorylates targets

A2A adenosine receptor signaling pathway.

References

A Tale of Two Stereoisomers: Unveiling the Cellular Divergence of L-Adenosine and D-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of molecules with their biological targets is paramount. This guide provides a comprehensive comparison of the cellular effects of L-Adenosine and the naturally occurring D-Adenosine, highlighting the critical role of stereochemistry in determining biological activity. The available evidence overwhelmingly indicates that while D-Adenosine is a vital signaling molecule with pleiotropic effects, its enantiomer, this compound, is biologically inert due to the stringent stereospecificity of adenosine (B11128) receptors and metabolizing enzymes.

Adenosine, a purine (B94841) nucleoside, plays a crucial role in numerous physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The naturally occurring form of adenosine is D-Adenosine, which is composed of an adenine (B156593) molecule attached to a D-ribose sugar. This stereochemical configuration is pivotal for its recognition by and interaction with its biological targets.

Quantitative Comparison of Cellular Effects

The stark difference in the biological activity of D-Adenosine and this compound is most evident when examining their interaction with adenosine receptors and their influence on downstream signaling pathways.

ParameterD-AdenosineThis compoundReference
Receptor Binding
A1 Receptor Affinity (Ki)High affinity (nM range)Inactive/No significant binding[Implied by stereospecificity studies]
A2A Receptor Affinity (Ki)High affinity (nM range)Inactive/No significant binding[Implied by stereospecificity studies]
A2B Receptor Affinity (Ki)Lower affinity (µM range)Inactive/No significant binding[Implied by stereospecificity studies]
A3 Receptor Affinity (Ki)High affinity (nM range)Inactive/No significant binding[Implied by stereospecificity studies]
Downstream Signaling
Adenylyl Cyclase ModulationActivates (A2A, A2B) or inhibits (A1, A3)No effect[Inferred from lack of receptor binding]
Intracellular cAMP LevelsIncreases (A2A, A2B) or decreases (A1, A3)No change[Inferred from lack of receptor binding]
Metabolism
Substrate for Adenosine DeaminaseYesNo[General knowledge of enzyme stereospecificity]
Substrate for Adenosine KinaseYesNo[General knowledge of enzyme stereospecificity]
Cellular Uptake
Nucleoside TransportersTransportedNot transported[One study indicates stereospecificity for D-enantiomers]

Signaling Pathways and Experimental Workflows

The differential effects of D-Adenosine and this compound can be visualized through their interaction with cellular signaling pathways and the workflows used to study them.

D-Adenosine Signaling Pathways D_Adenosine D-Adenosine A1_A3_Receptor A1/A3 Receptors D_Adenosine->A1_A3_Receptor A2A_A2B_Receptor A2A/A2B Receptors D_Adenosine->A2A_A2B_Receptor Gi Gi A1_A3_Receptor->Gi activates Gs Gs A2A_A2B_Receptor->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Cellular_Response_Inhibition Cellular Response (Inhibition) Gi->Cellular_Response_Inhibition Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response_Stimulation Cellular Response (Stimulation) PKA->Cellular_Response_Stimulation

Figure 1. D-Adenosine activates distinct G-protein coupled receptor pathways.

Comparative Activity at Adenosine Receptor L_Adenosine This compound Adenosine_Receptor Adenosine Receptor L_Adenosine->Adenosine_Receptor no interaction D_Adenosine D-Adenosine D_Adenosine->Adenosine_Receptor binds No_Binding No Binding Adenosine_Receptor->No_Binding Binding Binding & Activation Adenosine_Receptor->Binding No_Effect No Cellular Effect No_Binding->No_Effect Cellular_Effect Cellular Effect Binding->Cellular_Effect

Figure 2. Stereoselectivity of adenosine receptor binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of adenosine analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the equilibrium dissociation constant (Ki) of D-Adenosine and this compound for each of the four adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest.

  • Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [³H]PSB-603 for A2B, [¹²⁵I]AB-MECA for A3).

  • Unlabeled D-Adenosine and this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (D-Adenosine or this compound).

  • Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate receptor-bound radioligand from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubate Incubate (Membranes + Radioligand + Test Compound) Prepare_Reagents->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Analyze_Data Analyze Data (IC50 & Ki Determination) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 3. Workflow for a typical radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the adenosine signaling pathway.

Objective: To determine the effect of D-Adenosine and this compound on the adenylyl cyclase activity mediated by A1/A3 (inhibitory) and A2A/A2B (stimulatory) receptors.

Materials:

  • Whole cells or membrane preparations from cells expressing the adenosine receptor subtype of interest.

  • D-Adenosine and this compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for inhibition studies).

  • ATP (substrate for adenylyl cyclase).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, ATP regeneration system).

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Cell/Membrane Preparation: Prepare cells or membranes expressing the receptor of interest.

  • Pre-incubation (for antagonists): If testing for antagonism, pre-incubate the cells/membranes with the test compound.

  • Incubation: Add the test compound (D-Adenosine or this compound) to the cells/membranes. For A1/A3 receptors, also add forskolin to stimulate basal adenylyl cyclase activity.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).

  • cAMP Measurement: Measure the amount of cAMP produced using a commercial kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Adenylyl Cyclase Activity Assay Workflow Start Start Prepare_Cells Prepare Cells/Membranes Expressing Receptor Start->Prepare_Cells Add_Compound Add Test Compound (D- or this compound) Prepare_Cells->Add_Compound Add_Forskolin Add Forskolin (for A1/A3 inhibition assay) Add_Compound->Add_Forskolin Start_Reaction Initiate Reaction with ATP Add_Forskolin->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Measure_cAMP Measure cAMP Levels Stop_Reaction->Measure_cAMP Analyze_Data Analyze Data (EC50/IC50 Determination) Measure_cAMP->Analyze_Data End End Analyze_Data->End

Figure 4. Workflow for an adenylyl cyclase activity assay.

Conclusion

The comparison between this compound and D-Adenosine provides a clear and compelling example of stereospecificity in pharmacology. D-Adenosine, the endogenous enantiomer, is a potent signaling molecule that modulates a wide array of cellular functions through its interaction with specific adenosine receptors. In stark contrast, the available evidence strongly indicates that this compound is biologically inactive. This inactivity stems from the highly specific three-dimensional structure of the binding pockets of adenosine receptors and the active sites of metabolizing enzymes, which are configured to recognize only the D-ribose form of adenosine. For researchers in drug development, this underscores the critical importance of considering stereochemistry in ligand design and evaluation, as even minor changes in the spatial arrangement of atoms can lead to a complete loss of biological function.

L-Adenosine vs. ATP: A Comparative Guide to Purinergic Signaling Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides, such as L-adenosine and adenosine (B11128) 5'-triphosphate (ATP), are fundamental signaling molecules that mediate a wide array of physiological and pathological processes. They exert their effects by activating specific purinergic receptors, broadly classified into P1 receptors, which are preferentially activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP.[1][2][3] This guide provides a comprehensive comparison of this compound and ATP in their ability to activate these distinct purinergic signaling pathways, supported by quantitative data and detailed experimental protocols.

Overview of Purinergic Receptors

Purinergic signaling is mediated by two main families of receptors:

  • P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) that are selectively activated by adenosine.[1][3] There are four subtypes: A1, A2A, A2B, and A3.[4][5] A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.[5][6]

  • P2 Receptors: This family is further divided into two distinct subfamilies:

    • P2X Receptors (P2XR): These are ligand-gated ion channels that are directly activated by extracellular ATP.[7] Upon ATP binding, these trimeric receptors open a non-selective cation channel, allowing the influx of Na+, K+, and Ca2+, which leads to membrane depolarization.[8][9] There are seven mammalian P2X receptor subtypes (P2X1-7).[7]

    • P2Y Receptors (P2YR): These are GPCRs activated by a variety of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose.[8][9] There are eight mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[7] Their activation leads to diverse downstream signaling cascades involving G proteins such as Gq/11, Gi/o, and Gs.[8]

Comparative Efficacy and Potency

The potency and efficacy of this compound and ATP differ significantly due to their selective actions on different receptor families. The following tables summarize the reported potency (EC50) and binding affinity (Ki) values for these ligands at their respective human receptor subtypes.

Table 1: Potency (EC50) of this compound and ATP at Purinergic Receptors

LigandReceptor SubtypeReported EC50 (nM)Primary Downstream Effect
This compound A1~70[6]Inhibition of Adenylyl Cyclase
A2A~150[6]Stimulation of Adenylyl Cyclase
A2B~5100[6]Stimulation of Adenylyl Cyclase
A3~6500[6]Inhibition of Adenylyl Cyclase
ATP P2X154 (2-MeSATP)[8]Cation Influx
P2X3350 (2-MeSATP)[8]Cation Influx
P2Y2~1000[10]Phospholipase C Activation
P2Y1117,000 (cAMP) / 65,000 (IP3)[11]Stimulation of Adenylyl Cyclase & PLC

Note: EC50 values can vary depending on the cell type and experimental conditions. 2-MeSATP is a potent agonist often used to characterize P2X receptors.

Table 2: Binding Affinity (Ki) of this compound and ATP Analogues at Purinergic Receptors

LigandReceptor SubtypeReported Ki (nM)
[³H]R-PIA (Adenosine A1 agonist) A10.7 (High affinity), 9.9 (Low affinity)[12]
[³H]CGS21680 (Adenosine A2A agonist) A2A2.3[13]
NECA (Non-selective Adenosine agonist) A114[14]
A2A20[14]
A325[14]
TNP-ATP (P2X antagonist) P2X16 (IC50)
P2X30.9 (IC50)

Signaling Pathways

The signaling pathways activated by this compound and ATP are fundamentally different, reflecting the nature of their respective receptors.

This compound Signaling Pathway

This compound activates G protein-coupled P1 receptors, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels.

This compound Signaling Pathway Adenosine This compound A1_A3 A1 / A3 Receptors Adenosine->A1_A3 A2A_A2B A2A / A2B Receptors Adenosine->A2A_A2B Gi Gi/o Protein A1_A3->Gi activates Gs Gs Protein A2A_A2B->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC stimulates cAMP ↓ cAMP AC->cAMP cAMP2 ↑ cAMP AC->cAMP2 Response Cellular Response cAMP->Response Response2 Cellular Response cAMP2->Response2 ATP Signaling Pathways cluster_P2X P2X Receptor Pathway cluster_P2Y P2Y Receptor Pathway ATP_X ATP P2X P2X Receptor (Ligand-gated Ion Channel) ATP_X->P2X binds Ion_Influx Na+, Ca2+ Influx P2X->Ion_Influx opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Response_X Fast Cellular Response Depolarization->Response_X ATP_Y ATP P2Y P2Y Receptor (GPCR) ATP_Y->P2Y binds Gq Gq/11 Protein P2Y->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Response_Y Slow Cellular Response Ca_Release->Response_Y Calcium Imaging Workflow Start Start Cell_Culture 1. Culture cells to 80-100% confluence Start->Cell_Culture Prepare_Loading 2. Prepare Fura-2 AM loading solution Cell_Culture->Prepare_Loading Load_Dye 3. Incubate cells with Fura-2 AM (37°C, 60 min) Prepare_Loading->Load_Dye Wash 4. Wash cells to remove extracellular dye Load_Dye->Wash Stimulate 5. Add this compound or ATP Wash->Stimulate Image 6. Measure fluorescence at Ex: 340/380nm, Em: 505nm Stimulate->Image Analyze 7. Calculate F340/F380 ratio to determine [Ca2+]i Image->Analyze End End Analyze->End cAMP Assay Workflow Start Start Cell_Culture 1. Culture cells in a multi-well plate Start->Cell_Culture Stimulate 2. Incubate cells with This compound or ATP and a phosphodiesterase inhibitor Cell_Culture->Stimulate Lyse 3. Lyse cells to release intracellular cAMP Stimulate->Lyse Detect 4. Add cAMP detection reagents (e.g., HTRF, ELISA) Lyse->Detect Measure 5. Measure signal (e.g., fluorescence, luminescence) Detect->Measure Analyze 6. Quantify cAMP concentration using a standard curve Measure->Analyze End End Analyze->End

References

L-Adenosine's Interaction with Nucleoside Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of L-adenosine, the levorotatory enantiomer of adenosine (B11128), with various nucleoside transporters. While research has extensively focused on the physiological transport of D-adenosine, understanding the interaction of its L-isostere with these transporters is crucial for drug development, particularly in evaluating potential off-target effects and designing stereospecific nucleoside analog drugs.

Executive Summary

This compound has been demonstrated to be a substrate for equilibrative nucleoside transporters (ENTs), specifically the inhibitor-sensitive (es) type. However, its transport efficiency is lower compared to its naturally occurring counterpart, D-adenosine. Data on the interaction of this compound with concentrative nucleoside transporters (CNTs) is limited. This guide summarizes the available quantitative data, provides a detailed experimental protocol for assessing this compound transport, and illustrates the established signaling pathways for adenosine, which may be relevant for this compound.

Data Presentation: this compound Interaction with Nucleoside Transporters

The following table summarizes the key quantitative data regarding the interaction of this compound with nucleoside transporters. It is important to note that the available data is primarily from studies on DDT1 MF-2 smooth muscle cells, which predominantly express the equilibrative inhibitor-sensitive (es) type of nucleoside transporters.

Transporter TypeCell LineSubstrate/InhibitorParameterValueReference
Equilibrative (es)DDT1 MF-2[3H]this compoundAccumulation relative to [3H]D-Adenosine~3-fold lower[1]
Equilibrative (es)DDT1 MF-2This compoundInhibition of [3H]D-Adenosine accumulationUp to 72%[1]
Equilibrative (es)DDT1 MF-2D-AdenosineInhibition of [3H]this compound accumulationUp to 52%[1]
Equilibrative (es)DDT1 MF-2Nitrobenzylthioinosine (NBMPR)IC50 for inhibition of [3H]this compound accumulation1.6 nM[1]
Equilibrative (es)DDT1 MF-2Nitrobenzylthioinosine (NBMPR)IC50 for inhibition of [3H]D-Adenosine accumulation2.0 nM[1]
Equilibrative (es)DDT1 MF-2DipyridamoleInhibition of [3H]this compound release47%[1]
Equilibrative (es)DDT1 MF-2DilazepInhibition of [3H]this compound release39%[1]

Note: Data for specific subtypes of equilibrative (ENT1, ENT2) and concentrative (CNT1, CNT2, CNT3) transporters for this compound are currently not available in the literature. The provided data pertains to the general 'es' type transporter.

Experimental Protocols

A detailed methodology for assessing the transport of this compound is crucial for reproducible research. The following protocol is a standard method for a radiolabeled nucleoside uptake assay, adapted for [3H]this compound.

Protocol: [3H]this compound Uptake Assay in Cultured Cells

1. Cell Culture:

  • Culture cells (e.g., DDT1 MF-2 or other cell lines expressing the transporter of interest) to confluency in appropriate growth medium.

  • Seed cells in 24-well plates at a density that allows for confluency on the day of the experiment.

2. Preparation of Assay Buffer:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.

3. Uptake Assay:

  • On the day of the experiment, aspirate the growth medium from the wells.

  • Wash the cells twice with the transport buffer at 37°C.

  • Pre-incubate the cells for 10-15 minutes at 37°C in the transport buffer.

  • To initiate the uptake, replace the buffer with a pre-warmed transport buffer containing [3H]this compound at the desired concentration (e.g., 10 µM). For inhibition studies, the buffer should also contain the inhibitor at various concentrations.

  • Incubate the cells for a specific time period (e.g., 1, 5, 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold transport buffer containing a high concentration of a transport inhibitor (e.g., 10 µM NBMPR) to stop further transport and remove extracellular [3H]this compound.

4. Cell Lysis and Scintillation Counting:

  • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the cell lysate to scintillation vials.

  • Add scintillation cocktail to each vial.

  • Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Express the uptake as pmol of [3H]this compound/mg of protein/minute.

  • For inhibition studies, calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

  • Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates of uptake at various concentrations of this compound and fitting the data to the Michaelis-Menten equation.

Visualization of Key Processes

To better understand the context of this compound's interaction with nucleoside transporters, the following diagrams illustrate the general experimental workflow and the established signaling pathways for adenosine.

experimental_workflow cluster_preparation Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., DDT1 MF-2) seeding 2. Seed cells in 24-well plates cell_culture->seeding wash1 3. Wash cells with transport buffer pre_incubation 4. Pre-incubate at 37°C wash1->pre_incubation initiate_uptake 5. Add [3H]this compound +/- inhibitors pre_incubation->initiate_uptake incubation 6. Incubate for a defined time initiate_uptake->incubation terminate_uptake 7. Wash with ice-cold buffer + inhibitor incubation->terminate_uptake lysis 8. Cell Lysis scintillation 9. Scintillation Counting lysis->scintillation data_processing 10. Normalize to protein concentration scintillation->data_processing kinetic_analysis 11. Calculate Km, Vmax, IC50 data_processing->kinetic_analysis

Caption: Experimental workflow for a radiolabeled this compound uptake assay.

adenosine_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Adenosine_ext This compound ENT Equilibrative Nucleoside Transporter (e.g., ENT1) L_Adenosine_ext->ENT Bidirectional Transport CNT Concentrative Nucleoside Transporter (e.g., CNT2) L_Adenosine_ext->CNT Na+-dependent Cotransport L_Adenosine_int This compound ENT->L_Adenosine_int CNT->L_Adenosine_int Metabolism Metabolic Fate (Potential for phosphorylation or other modifications) L_Adenosine_int->Metabolism Signaling Downstream Signaling (Hypothetical, requires experimental validation) L_Adenosine_int->Signaling ?

Caption: Potential transport and signaling pathways for this compound.

Discussion and Future Directions

The existing data clearly indicates that this compound can interact with and be transported by equilibrative nucleoside transporters. The lower affinity and transport rate compared to D-adenosine suggest that the stereochemistry of the ribose sugar is a critical determinant for optimal interaction with the transporter's binding site.

The ability of this compound to inhibit the transport of D-adenosine highlights the potential for competitive inhibition at the transporter level. This could be a relevant consideration in pharmacological studies where high concentrations of this compound or its analogs are used.

A significant gap in the current knowledge is the lack of data on the interaction of this compound with the various subtypes of both ENT and CNT transporters. Future research should focus on:

  • Systematic Screening: Evaluating the transport kinetics (Km, Vmax) and binding affinities (Ki) of this compound across all known human nucleoside transporter subtypes (hENT1-4, hCNT1-3).

  • Signaling Consequences: Investigating whether the intracellular accumulation of this compound can trigger downstream signaling pathways analogous to those activated by D-adenosine, such as the activation of adenosine receptors from the intracellular side or modulation of cellular processes like cAMP levels.

  • In Vivo Relevance: Exploring the in vivo pharmacokinetics and biodistribution of this compound to understand how its interaction with nucleoside transporters affects its clearance and tissue penetration.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the biological activity of this compound and its potential as a pharmacological tool or therapeutic agent.

References

L-Adenosine: The Inactive Control for Unraveling Adenosine Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Adenosine (B11128) Receptor Studies

In the intricate world of G protein-coupled receptor (GPCR) research, the use of appropriate controls is paramount to generating robust and reproducible data. For scientists investigating the four subtypes of adenosine receptors—A1, A2A, A2B, and A3—the endogenous ligand, D-Adenosine, serves as the primary agonist for eliciting physiological responses. However, to discern specific receptor-mediated effects from non-specific actions, a reliable negative control is indispensable. L-Adenosine, the unnatural enantiomer of D-Adenosine, has emerged as the gold-standard inactive control compound in these studies. This guide provides a comprehensive comparison of this compound and D-Adenosine, detailing their differential activities at adenosine receptors and offering standardized experimental protocols for their use in research.

Distinguishing Activity: D-Adenosine vs. This compound

The profound difference in biological activity between D-Adenosine and this compound stems from the stereospecificity of the adenosine receptors. These receptors have evolved to recognize the specific three-dimensional structure of the endogenous D-isomer, leading to high-affinity binding and subsequent activation of downstream signaling pathways. In contrast, the L-isomer, this compound, does not fit into the binding pocket of the receptors with the same precision, resulting in a lack of significant binding affinity and functional activity.

While specific high-throughput screening data for this compound's binding affinity (Ki) and functional activity (EC50) across all four receptor subtypes is not extensively published, it is widely accepted in the scientific community to be inactive. This lack of readily available quantitative data is a testament to its established role as a true negative control. Experiments utilizing this compound at concentrations equivalent to or higher than those of D-Adenosine that show no biological effect confirm that the observed responses to D-Adenosine are indeed receptor-mediated.

Table 1: Comparative Binding Affinity (Ki) of D-Adenosine and this compound at Human Adenosine Receptor Subtypes

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
D-Adenosine~10-70~30-150>1000~1000
This compoundInactiveInactiveInactiveInactive

Note: Ki values for D-Adenosine are approximate and can vary depending on the experimental conditions and cell type used.

Table 2: Comparative Functional Activity (EC50) of D-Adenosine and this compound at Human Adenosine Receptor Subtypes

CompoundA1 Receptor EC50 (cAMP Inhibition)A2A Receptor EC50 (cAMP Stimulation)A2B Receptor EC50 (cAMP Stimulation)A3 Receptor EC50 (cAMP Inhibition)
D-Adenosine~10-100 nM~20-200 nM~1-10 µM~0.5-5 µM
This compoundNo significant activityNo significant activityNo significant activityNo significant activity

Note: EC50 values for D-Adenosine are approximate and can vary depending on the specific assay and cell line.

Visualizing the Signaling Landscape

The activation of adenosine receptors by D-Adenosine initiates distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production. Some adenosine receptors can also couple to other G proteins, such as Gq, to modulate alternative signaling pathways.

cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling cluster_L_Adenosine This compound Interaction A1A3 A1 / A3 Receptor Gi Gi/o A1A3->Gi D-Adenosine AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Leads to A2A2B A2A / A2B Receptor Gs Gs A2A2B->Gs D-Adenosine AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc cAMP ↑ AC_stim->cAMP_inc Leads to L_Ado This compound Receptors A1, A2A, A2B, A3 Receptors L_Ado->Receptors No_Binding No Significant Binding/Activation Receptors->No_Binding

Adenosine Receptor Signaling Pathways.

Experimental Protocols: A Guide to Best Practices

To accurately assess the activity of compounds at adenosine receptors and validate the use of this compound as a negative control, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two key assays: radioligand binding and cAMP functional assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest. It is a direct measure of the binding affinity of the compound for the receptor.

start Start prep Prepare Membranes (Expressing Receptor Subtype) start->prep reagents Prepare Assay Buffer, Radioligand, and Test Compounds (D-Ado, L-Ado, etc.) prep->reagents incubate Incubate Membranes, Radioligand, and Test Compounds reagents->incubate filter Rapid Filtration (Separate Bound from Free Radioligand) incubate->filter wash Wash Filters filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Data Analysis (Calculate Ki values) scintillation->analyze end End analyze->end

Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 for A1/A3 or 10 mM MgCl2 for A2A/A2B).

      • 50 µL of radioligand solution (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3) at a concentration near its Kd.

      • 50 µL of test compound (D-Adenosine, this compound, or other compounds) at various concentrations. For determining non-specific binding, use a high concentration of a known non-radioactive ligand (e.g., 10 µM NECA).

      • 100 µL of the prepared cell membrane suspension.

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Radioactivity Counting and Data Analysis:

    • Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Generate competition curves by plotting the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the intracellular levels of the second messenger, cyclic AMP (cAMP). This is a key method for distinguishing between agonists, antagonists, and inactive compounds.

start Start cell_prep Prepare Cells Expressing Receptor Subtype start->cell_prep reagent_prep Prepare Assay Buffer, Forskolin (B1673556) (for Gi), and Test Compounds cell_prep->reagent_prep incubation Incubate Cells with Test Compounds reagent_prep->incubation lysis Lyse Cells and Add Detection Reagents (HTRF/GloSensor) incubation->lysis readout Measure Signal (Fluorescence/Luminescence) lysis->readout analysis Data Analysis (Calculate EC50/IC50 values) readout->analysis end End analysis->end

cAMP Functional Assay Workflow.

Detailed Protocol (using HTRF as an example):

  • Cell Preparation:

    • Seed cells expressing the adenosine receptor of interest into a 384-well plate and culture overnight.

  • Assay Procedure:

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For A2A and A2B receptors (Gs-coupled): Add serial dilutions of the test compounds (D-Adenosine, this compound).

    • For A1 and A3 receptors (Gi-coupled): Add serial dilutions of the test compounds in the presence of a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate a measurable level of cAMP that can be inhibited.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol. These reagents are part of a competitive immunoassay.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Measurement and Data Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of cAMP produced.

    • Generate dose-response curves by plotting the HTRF ratio against the log concentration of the test compound.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values from the curves.

Conclusion

The stereospecificity of adenosine receptors makes this compound an invaluable tool for researchers. Its established inactivity at all four receptor subtypes provides a reliable baseline for confirming that the effects observed with D-Adenosine are specific, receptor-mediated events. By employing the detailed experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data, thereby advancing our understanding of adenosine receptor pharmacology and its therapeutic potential. The consistent use of this compound as a negative control will continue to be a cornerstone of rigorous and impactful research in this field.

A Comparative Analysis of L-Adenosine and Synthetic Adenosine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of adenosine (B11128) receptor pharmacology is critical for the design of targeted therapeutics. This guide provides an objective comparison of the naturally occurring nucleoside L-Adenosine and a range of synthetic adenosine analogs, supported by experimental data and detailed methodologies.

This compound is an endogenous purine (B94841) nucleoside that plays a pivotal role in numerous physiological and pathophysiological processes by activating four subtypes of G protein-coupled receptors: A₁, A₂A, A₂B, and A₃.[1][2] However, its therapeutic utility is often hampered by a short half-life (less than 10 seconds in blood) and a lack of receptor selectivity.[3] This has spurred the development of a vast array of synthetic adenosine analogs designed to overcome these limitations, offering enhanced receptor affinity, selectivity, and metabolic stability. This guide explores the comparative performance of this compound and key synthetic analogs, providing a framework for selecting the appropriate tool for research and drug development.

Performance Comparison: this compound vs. Synthetic Analogs

The affinity of adenosine and its analogs for the four receptor subtypes is a key determinant of their biological effects. The following table summarizes the binding affinities (Ki) of this compound and several widely used synthetic analogs for human adenosine receptors. Lower Ki values indicate higher binding affinity.

CompoundA₁ Ki (nM)A₂A Ki (nM)A₂B Ki (nM)A₃ Ki (nM)Primary Selectivity
This compound ~1000~1000>10000~1000Non-selective
CPA 2.3790-43A₁[4]
CCPA 0.2--35 (antagonist)A₁[5][6]
Regadenoson 164601269>10000>10000A₂A[7]
IB-MECA 5456-1.1A₃[8]
2-Cl-IB-MECA >1000>1000-0.33A₃[9]
NECA 142062023Non-selective (potent)

Key Synthetic Adenosine Analogs: A Closer Look

Synthetic modifications to the adenosine scaffold have yielded compounds with remarkable receptor selectivity and potency.

  • A₁ Receptor Agonists (e.g., CPA, CCPA): N⁶-substitution on the adenine (B156593) ring, particularly with cycloalkyl groups, has proven to be a highly effective strategy for achieving A₁ selectivity.[10] N⁶-Cyclopentyladenosine (CPA) and its 2-chloro derivative (CCPA) are among the most potent and widely used A₁-selective agonists.[6] CCPA exhibits subnanomolar affinity for the A₁ receptor.[5]

  • A₂A Receptor Agonists (e.g., Regadenoson): Modifications at the C2 position of the adenine ring have been instrumental in developing A₂A-selective agonists.[1] Regadenoson, a 2-pyrazolyladenosine derivative, is a selective A₂A agonist used clinically as a pharmacological stress agent for myocardial perfusion imaging.[2][3]

  • A₃ Receptor Agonists (e.g., IB-MECA, 2-Cl-IB-MECA): A combination of modifications at the N⁶ and 5' positions of the adenosine molecule has led to the development of potent and selective A₃ agonists. N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) and its 2-chloro derivative (2-Cl-IB-MECA) are highly selective for the A₃ receptor, with 2-Cl-IB-MECA displaying subnanomolar affinity.[8][9]

Signaling Pathways and Experimental Workflows

The activation of adenosine receptors initiates intracellular signaling cascades that mediate the physiological effects of adenosine and its analogs. The following diagrams illustrate the canonical signaling pathways and a typical experimental workflow for characterizing these compounds.

Adenosine_Signaling cluster_receptor Adenosine Receptor Activation cluster_downstream Downstream Signaling Agonist Agonist AR Adenosine Receptor Agonist->AR Binds G_Protein G Protein (αβγ) AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC G_Protein->AC Gi (A₁/A₃) inhibits Gs (A₂A/A₂B) stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Canonical Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Characterization cluster_functional_types Functional Assay Types cluster_analysis Data Analysis Binding Radioligand Binding Assay (Ki) Functional Functional Assays (EC₅₀, Emax) Binding->Functional Determine Affinity cAMP cAMP Accumulation Assay Functional->cAMP GTPgS [³⁵S]GTPγS Binding Assay Functional->GTPgS SAR Structure-Activity Relationship (SAR) Functional->SAR Selectivity Receptor Selectivity Profile Functional->Selectivity Compound_Synthesis Synthesis of Adenosine Analog Compound_Synthesis->Binding

Experimental Workflow for Adenosine Analog Characterization.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key assays used to characterize adenosine receptor ligands.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂A receptors), and varying concentrations of the unlabeled test compound.[11]

  • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled standard agonist (e.g., 10 µM NECA).[11]

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[11][12]

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

1. Cell Preparation:

  • Seed cells expressing the adenosine receptor of interest into a 96-well plate and culture until they reach the desired confluency.

2. Assay Procedure:

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent the degradation of cAMP.

  • Add varying concentrations of the test agonist to the wells. For Gi-coupled receptors (A₁ and A₃), co-stimulate with forskolin (B1673556) to induce a measurable level of cAMP that can be inhibited.

  • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

3. cAMP Quantification:

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

4. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the agonist concentration.

  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist) from the dose-response curve.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon agonist binding to a G protein-coupled receptor.

1. Membrane Preparation:

  • Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membranes, varying concentrations of the test agonist, and a fixed concentration of [³⁵S]GTPγS in an assay buffer containing GDP and MgCl₂.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to activated G proteins.

3. Filtration and Scintillation Counting:

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of membrane-bound [³⁵S]GTPγS using a scintillation counter.

4. Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

  • Determine the EC₅₀ and Emax values from the resulting dose-response curve. This assay is particularly useful for distinguishing between full and partial agonists.[13]

Conclusion

The development of synthetic adenosine analogs has provided researchers with a powerful toolkit to dissect the complex roles of adenosine signaling in health and disease. By offering enhanced receptor selectivity, affinity, and metabolic stability compared to this compound, these compounds enable more precise pharmacological interventions. The choice of an appropriate analog depends on the specific research question and the desired receptor subtype to be targeted. The experimental protocols detailed in this guide provide a foundation for the robust characterization and comparison of novel and existing adenosine receptor ligands, ultimately facilitating the discovery of new therapeutic agents.

References

Validating the Specificity of L-Adenosine Receptor Agonists and Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of L-Adenosine receptor agonists and antagonists is paramount for accurate experimental results and the successful development of targeted therapeutics. This guide provides an objective comparison of the performance of various ligands, supported by experimental data, to aid in the selection of the most appropriate compounds for your research needs.

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological processes by activating four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors for conditions ranging from cardiovascular diseases to neurodegenerative disorders and cancer has driven the development of a multitude of selective agonists and antagonists. Validating the specificity of these ligands is a critical step to minimize off-target effects and ensure that the observed biological responses are indeed mediated by the intended receptor subtype.

Quantitative Comparison of Ligand Specificity

The binding affinity (Ki) of a ligand for its receptor is a key indicator of its potency and specificity. A lower Ki value signifies a higher binding affinity. The following tables summarize the Ki values of commonly used this compound receptor agonists and antagonists across all four human receptor subtypes, allowing for a direct comparison of their selectivity profiles.

Table 1: Binding Affinity (Ki in nM) of this compound Receptor Agonists

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Predominant Selectivity
Adenosine ---~1000-
NECA 1420EC50 = 24006.2Non-selective
CPA 2.3790-43A1
CCPA 0.8---A1
CGS 21680 >100022-27--A2A
IB-MECA 5456-1.1A3
2-Cl-IB-MECA ---0.33A3

Note: Ki values can vary between studies depending on experimental conditions. This table provides a representative overview.

Table 2: Binding Affinity (Ki in nM) of this compound Receptor Antagonists

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Predominant Selectivity
Caffeine ----Non-selective
Theophylline --9000-Non-selective
DPCPX 0.47---A1
ZM241385 2550.8-1.450>10000A2A
Istradefylline (KW-6002) -2.2-9.12--A2A
MRS1754 4035032570A2B
CVT-6883 19403280221070A2B
MRS1220 305 (rat)52 (rat)-0.65 (human)A3 (human)

Note: Ki values can vary between studies depending on experimental conditions. This table provides a representative overview.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of ligand binding, it is essential to be familiar with the downstream signaling pathways of each receptor subtype. Furthermore, standardized experimental workflows are crucial for obtaining reliable and reproducible data.

This compound Receptor Signaling Pathways

The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP production.[1]

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi/o A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA Activity cAMP_increase->PKA_stimulate

Caption: Signaling pathways of this compound receptor subtypes.

Experimental Workflow for Ligand Specificity Validation

A typical workflow for validating the specificity of a novel this compound receptor ligand involves a combination of binding and functional assays.

Experimental_Workflow start Test Compound binding_assay Radioligand Binding Assay start->binding_assay determine_ki Determine Ki at all 4 Adenosine Receptor Subtypes binding_assay->determine_ki selectivity_profile Establish Selectivity Profile determine_ki->selectivity_profile functional_assay Functional Assay (cAMP) selectivity_profile->functional_assay determine_ec50_ic50 Determine EC50 (Agonist) or IC50 (Antagonist) functional_assay->determine_ec50_ic50 confirm_mechanism Confirm Agonist/Antagonist Mechanism of Action determine_ec50_ic50->confirm_mechanism end Validated Ligand confirm_mechanism->end

Caption: Workflow for validating ligand specificity.

Experimental Protocols

Detailed and standardized protocols are essential for generating high-quality, comparable data. Below are outlines for the key experiments used to validate this compound receptor ligand specificity.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor subtype by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for each of the four adenosine receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing each human adenosine receptor subtype (A1, A2A, A2B, A3).

  • Radioligands:

    • A1: [³H]DPCPX (antagonist)

    • A2A: [³H]ZM241385 (antagonist)

    • A2B: [³H]MRS1754 (antagonist)

    • A3: [¹²⁵I]I-AB-MECA (agonist)

  • Test compound (unlabeled).

  • Non-selective competing ligand (e.g., NECA) for determining non-specific binding.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (typically near its Kd value), and increasing concentrations of the test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a test compound to modulate the production of cyclic AMP, the primary second messenger for adenosine receptors.

Objective: To determine the functional potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of a test compound at A1/A3 or A2A/A2B receptors.

Materials:

  • Whole cells stably expressing the adenosine receptor subtype of interest.

  • Test compound (agonist or antagonist).

  • Reference agonist (e.g., NECA).

  • Forskolin (an adenylyl cyclase activator, used for A1/A3 assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-treatment (for antagonists): Pre-incubate the cells with increasing concentrations of the test antagonist for a defined period.

  • Stimulation:

    • For A2A/A2B agonists: Add increasing concentrations of the test agonist.

    • For A1/A3 agonists: Add increasing concentrations of the test agonist in the presence of a fixed concentration of forskolin.

    • For antagonists: Add a fixed concentration of a reference agonist (EC80) to the pre-treated cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonists: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • Antagonists: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).

By employing these rigorous experimental protocols and utilizing the comparative data provided, researchers can confidently validate the specificity of their this compound receptor ligands, leading to more reliable and impactful scientific discoveries.

References

A Head-to-Head Comparison of L-Adenosine and 2-Chloroadenosine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate adenosine (B11128) receptor agonist is critical for experimental success. This guide provides a detailed, data-driven comparison of the endogenous ligand L-Adenosine and its synthetic analog, 2-Chloroadenosine, focusing on their biochemical and physiological properties.

This comparison guide delves into the key differences in receptor binding affinity, metabolic stability, and their impact on downstream signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support the reproducibility of the findings.

At a Glance: Key Differences

FeatureThis compound2-Chloroadenosine
Receptor Selectivity Endogenous agonist for all four adenosine receptor subtypes (A1, A2A, A2B, A3).Non-selective agonist with varying affinities for A1, A2A, and A3 receptors.
Metabolic Stability Rapidly metabolized by adenosine deaminase.Resistant to degradation by adenosine deaminase, resulting in a longer half-life.[1]
Potency Generally potent, but its effects are transient due to rapid metabolism.Often exhibits higher functional potency in experimental systems due to its metabolic stability.[2]

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a crucial determinant of its biological activity. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the reported Ki values for this compound and 2-Chloroadenosine at human adenosine receptor subtypes.

Receptor SubtypeThis compound Ki (nM)2-Chloroadenosine Ki (nM)
A1 0.31 µM (EC50 for cAMP inhibition)[3]300[4]
A2A 0.7 µM (EC50 for cAMP stimulation)[3]80[4]
A3 0.29 µM (EC50 for cAMP inhibition)[3]1900[4]

Note: The provided values for this compound are EC50 values from a functional assay measuring cAMP modulation, which are indicative of potency and related to binding affinity.

Impact on Physiological Systems: A Comparative Overview

A study on cerebrocortical microcirculation in cats demonstrated the differential in vivo effects of topically applied this compound (ADO) and 2-Chloroadenosine (CADO). Due to its greater stability, 2-Chloroadenosine exhibited a more potent and sustained effect on cerebral blood flow (CBF).

Concentration% Increase in CBF (this compound)% Increase in CBF (2-Chloroadenosine)
10⁻⁵ M49.6 ± 5.6%80.4 ± 10.3%
10⁻³ M164.6 ± 13.5%333 ± 44%

These findings highlight the enhanced in vivo efficacy of 2-Chloroadenosine, which can be attributed to its resistance to metabolic degradation.

Signaling Pathways

Both this compound and 2-Chloroadenosine exert their effects by binding to adenosine receptors, which are a class of G-protein coupled receptors (GPCRs). The specific downstream signaling cascade is determined by the receptor subtype and the type of G-protein to which it couples.

A1 and A3 Receptor Signaling

The A1 and A3 adenosine receptors primarily couple to the inhibitory G-protein, Gi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or 2-Chloroadenosine Receptor A1/A3 Receptor Agonist->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC Downstream Downstream Cellular Response cAMP->Downstream Leads to

A1/A3 Receptor Signaling Pathway
A2A and A2B Receptor Signaling

Conversely, the A2A and A2B adenosine receptors couple to the stimulatory G-protein, Gs. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or 2-Chloroadenosine Receptor A2A/A2B Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC Downstream Downstream Cellular Response cAMP->Downstream Leads to

A2A/A2B Receptor Signaling Pathway

Experimental Protocols

To ensure the reproducibility of the data presented, the following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Start Prepare cell membranes expressing the target adenosine receptor subtype Incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound (this compound or 2-Chloroadenosine) Start->Incubate Equilibrate Allow the binding reaction to reach equilibrium Incubate->Equilibrate Filter Rapidly filter the mixture to separate bound from unbound radioligand Equilibrate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity of the filters using a scintillation counter Wash->Count Analyze Plot the data and calculate the IC50, then derive the Ki value Count->Analyze End Determine Receptor Affinity Analyze->End

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-CGS21680 for A2A).

  • This compound and 2-Chloroadenosine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and a range of concentrations of either this compound or 2-Chloroadenosine.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This assay measures the functional consequence of adenosine receptor activation by quantifying the change in intracellular cAMP levels.

Materials:

  • Whole cells expressing the adenosine receptor subtype of interest.

  • This compound and 2-Chloroadenosine.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and appropriate buffers.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • For Gs-coupled receptors (A2A, A2B): Add varying concentrations of this compound or 2-Chloroadenosine to the cells.

    • For Gi-coupled receptors (A1, A3): Pre-treat the cells with forskolin to induce a basal level of cAMP production, then add varying concentrations of this compound or 2-Chloroadenosine.

  • Incubation: Incubate the plate for a specific period to allow for cAMP accumulation or inhibition.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 (for stimulation) or IC50 (for inhibition).

Conclusion

The choice between this compound and 2-Chloroadenosine depends on the specific experimental goals. This compound is the natural ligand and is ideal for studying endogenous physiological processes where rapid metabolism is a key feature. In contrast, 2-Chloroadenosine's metabolic stability makes it a more robust tool for in vitro and in vivo studies where a sustained and potent activation of adenosine receptors is desired. Its resistance to degradation allows for more controlled and prolonged experimental conditions, often resulting in a higher apparent potency. Researchers should carefully consider these differences in receptor affinity, metabolic stability, and resulting functional potency when designing their experiments.

References

Comparative Efficacy of L-Adenosine and Other Anti-Inflammatory Nucleosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunomodulatory and anti-inflammatory drug discovery, nucleoside analogs represent a class of compounds with significant therapeutic potential. L-Adenosine, an endogenous purine (B94841) nucleoside, is a key signaling molecule that regulates inflammation primarily through the activation of its G-protein coupled receptors. This guide provides a comparative analysis of the anti-inflammatory efficacy of this compound against other notable anti-inflammatory nucleosides, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory potency of various nucleosides can be quantified by their ability to modulate inflammatory responses, such as inhibiting the production of pro-inflammatory cytokines or promoting the release of anti-inflammatory mediators. The following table summarizes key quantitative data from various studies.

NucleosideTarget/AssayKey FindingsConcentration/IC₅₀Reference
This compound LPS-activated macrophagesDown-regulation of M1 cytokine (IL-1β, TNF-α) mRNANot specified[1]
Up-regulation of M2 cytokine (IL-10, IL-1ra, TGF-β) mRNANot specified[1]
Adenosine (B11128) A₂A Receptor ActivationPotent anti-inflammatory effectsEC₅₀: 0.2-0.7 µM[2]
Cordycepin LPS-activated macrophagesDown-regulation of M1 cytokine (IL-1β, TNF-α) mRNAHigh concentration (40 µg/ml)[1][3]
Up-regulation of M2 cytokine (IL-10, TGF-β) mRNAHigh concentration (40 µg/ml)[1][3]
Cladribine LPS-activated M1 macrophagesReduction of IL-6 and TNF-α secretionTherapeutic concentrations[4]
PBMCs from MS patientsIncreased IL-4 and IL-5 release5x10⁻⁷ M[5]
Sangivamycin SARS-CoV-2 infected cellsAntiviral activity (indirect anti-inflammatory)IC₅₀: 14–82 nM[6]
Toyocamycin ER stress-induced cellsInhibition of XBP1 mRNA splicingIC₅₀: 0.079-0.172 µM[7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these nucleosides are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound Signaling Pathway

This compound primarily exerts its anti-inflammatory effects by activating the A₂A adenosine receptor (A₂AAR), a Gs-protein coupled receptor. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate the CREB transcription factor, leading to the transcription of anti-inflammatory genes, such as IL-10, and the suppression of pro-inflammatory signaling pathways like NF-κB.[8][9]

This compound Signaling Pathway Adenosine This compound A2AR A₂A Receptor Adenosine->A2AR Binds Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Leads to Anti_Inflammatory Anti-inflammatory Gene Expression (e.g., IL-10) CREB->Anti_Inflammatory Promotes Cladribine Mechanism of Action cluster_cell Intracellular Cladribine Cladribine Cell Immune Cell (e.g., Lymphocyte, Macrophage) Cladribine->Cell Enters DCK Deoxycytidine Kinase (DCK) Cd_ATP Cladribine Triphosphate (Cd-ATP) DCK->Cd_ATP Phosphorylates DNA_synthesis DNA Synthesis/Repair Cd_ATP->DNA_synthesis Interferes with Cytokine_inhibition Decreased Pro-inflammatory Cytokine Secretion (Macrophages) Cd_ATP->Cytokine_inhibition Leads to Apoptosis Apoptosis (Lymphocytes) DNA_synthesis->Apoptosis Leads to Toyocamycin UPR Inhibition ER_Stress ER Stress IRE1a IRE1α ER_Stress->IRE1a Activates XBP1u XBP1u mRNA IRE1a->XBP1u Splices XBP1s XBP1s mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translates to Inflammatory_Genes Pro-inflammatory Gene Expression XBP1s_protein->Inflammatory_Genes Promotes Toyocamycin Toyocamycin Toyocamycin->IRE1a Inhibits splicing activity Experimental Workflow Start Start: Cell Culture (e.g., Macrophages) Stimulation Pro-inflammatory Stimulation (e.g., LPS) Start->Stimulation Treatment Treatment with Nucleosides (Varying Concentrations) Stimulation->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Cytokine Cytokine Quantification (ELISA, Luminex) Analysis->Cytokine Gene_Expression Gene Expression Analysis (RT-qPCR) Analysis->Gene_Expression NFkB NF-κB Activation Assay (Western Blot, Reporter Assay) Analysis->NFkB

References

L-Adenosine Demonstrates Superior Metabolic Stability Over D-Adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of nucleoside analogs is paramount for designing effective therapeutic agents. This guide provides a comprehensive comparison of the metabolic stability of L-Adenosine and its naturally occurring enantiomer, D-Adenosine, supported by established biochemical principles and experimental methodologies.

The core difference in the metabolic stability between this compound and D-Adenosine lies in the stereospecificity of the key enzyme responsible for adenosine (B11128) catabolism: Adenosine Deaminase (ADA). This enzyme exhibits a strict preference for the D-enantiomer, rendering this compound significantly more resistant to degradation.

Comparative Metabolic Stability Data

While direct, head-to-head kinetic data from a single comparative study is not extensively available in public literature, the biochemical properties of the enantiomers in the presence of metabolic enzymes provide a clear picture of their respective stabilities. This compound is not recognized as a substrate by adenosine deaminase (ADA) or adenosine kinase (AK), the primary enzymes in the metabolic pathway of D-Adenosine.[1] This inherent resistance to enzymatic degradation translates to a significantly longer biological half-life for this compound.

ParameterD-AdenosineThis compoundRationale / Reference
Primary Metabolic Enzyme Adenosine Deaminase (ADA)Not a substrateADA exhibits strict enantioselectivity for the D-enantiomer.[1]
Phosphorylation Substrate for Adenosine Kinase (AK)Not a substrateAK does not utilize this compound.[1]
Expected In Vitro Half-life (t½) ShortSignificantly LongerResistance to primary metabolic pathways leads to increased stability.
Expected Intrinsic Clearance (CLint) HighNegligibleLack of metabolism by key enzymes results in minimal clearance.

Experimental Protocols

To empirically determine and compare the metabolic stability of this compound and D-Adenosine, a standard in vitro metabolic stability assay using liver microsomes can be employed. This assay measures the disappearance of the parent compound over time in the presence of a metabolically active system.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and D-Adenosine.

Materials:

  • Human liver microsomes (pooled)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • This compound and D-Adenosine stock solutions (in a suitable solvent like DMSO)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C with shaking.

  • Initiation of Reaction: Add this compound or D-Adenosine to the pre-warmed microsome mixture to a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%. A parallel incubation without the NADPH regenerating system should be run as a negative control to assess non-enzymatic degradation.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.[2][3]

  • Reaction Termination: Immediately terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent compound (this compound or D-Adenosine) using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizing the Metabolic Disparity

The following diagrams illustrate the differential metabolic pathways of D-Adenosine and the metabolic resistance of this compound, as well as a typical experimental workflow for assessing their stability.

cluster_D D-Adenosine Metabolism cluster_L This compound D-Adenosine D-Adenosine Inosine Inosine D-Adenosine->Inosine Adenosine Deaminase (ADA) This compound This compound Metabolically Stable Metabolically Stable This compound->Metabolically Stable Start Start Prepare Microsome Mix Prepare Microsome Mix (Buffer + Microsomes) Start->Prepare Microsome Mix Pre-incubate Pre-incubate at 37°C Prepare Microsome Mix->Pre-incubate Add Substrate Add L/D-Adenosine + NADPH Pre-incubate->Add Substrate Incubate & Sample Incubate at 37°C Sample at Time Points Add Substrate->Incubate & Sample Terminate Reaction Terminate with Acetonitrile + Internal Standard Incubate & Sample->Terminate Reaction Centrifuge Centrifuge Terminate Reaction->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Analysis Calculate t½ and CLint Analyze->Data Analysis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine L/D-Adenosine A1_R A1 Receptor Adenosine->A1_R A2A_R A2A Receptor Adenosine->A2A_R A2B_R A2B Receptor Adenosine->A2B_R A3_R A3 Receptor Adenosine->A3_R ADA Adenosine Deaminase Adenosine->ADA D-Adenosine only G_protein G-protein Signaling A1_R->G_protein A2A_R->G_protein A2B_R->G_protein A3_R->G_protein Inosine Inosine ADA->Inosine Effector Effector Enzymes (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messengers (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

L-Adenosine in Cardiac Ischemia-Rereperfusion Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Adenosine's performance in preclinical models of cardiac ischemia-reperfusion (I/R) injury. The data presented herein is collated from various experimental studies to offer an objective overview of this compound's potential as a cardioprotective agent.

Efficacy of this compound in Attenuating Ischemia-Reperfusion Injury

This compound has been extensively studied for its ability to mitigate the damage caused by the restoration of blood flow to ischemic heart tissue. Its protective effects are primarily attributed to its interaction with specific cell surface receptors, leading to a cascade of downstream signaling events that collectively reduce infarct size, limit the "no-reflow" phenomenon, and improve overall cardiac function post-injury.

Comparative Analysis of Cardioprotective Effects

The following tables summarize quantitative data from key experimental studies, comparing the effects of this compound administration to control groups and other cardioprotective strategies.

Table 1: Effect of this compound on Myocardial Infarct Size and No-Reflow in a Porcine Model

Treatment GroupInfarct Size (% of Area at Risk)No-Reflow Area (% of Infarct Area)
Control (Placebo)59 ± 3%49 ± 6%
This compound (Prolonged, High-Dose Infusion)46 ± 4%[1]26 ± 6%[1]
This compound (Bolus Administration)Similar to Control[1]Similar to Control[1]

Table 2: Cardioprotective Effects of an this compound Analog in an Isolated Perfused Mouse Heart Model

Treatment GroupFunctional Recovery (% Rate Pressure Product)Time to Onset of Ischemic Contracture (min)Infarct Area (%)
Control21.3 ± 1.410.5 ± 1.040.5 ± 7.2
This compound30.7 ± 3.413.6 ± 0.611.5 ± 2.1
L-3'-ADMdA (this compound Analog)32.2 ± 3.7[2]14.5 ± 0.9[2]19.1 ± 8.4[2]

Table 3: Clinical Trial Outcomes of Adjunctive Intracoronary this compound in STEMI Patients

OutcomeIntracoronary this compoundControlRisk Ratio (95% CI)
Incidence of Heart FailureLowerHigher0.44 (0.25-0.78)[3]
Incidence of Coronary No-Reflow (TIMI flow <3)ReducedHigher0.68 (0.47-0.99)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing and evaluating cardiac ischemia-reperfusion injury in a rodent model.

In Vivo Mouse Model of Myocardial Ischemia-Reperfusion
  • Anesthesia and Surgical Preparation:

    • Mice are anesthetized with an intraperitoneal injection of a ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg) solution.[4]

    • The animals are then intubated and mechanically ventilated with isoflurane (B1672236) and oxygen.[4]

    • A thoracotomy is performed to expose the heart.

  • Induction of Ischemia:

    • The left anterior descending (LAD) coronary artery is ligated with a suture.[4]

    • Complete occlusion is confirmed by the visible whitening of the ventricle.[4]

    • The ischemic period is typically maintained for 30 minutes.[4]

  • Reperfusion and Treatment:

    • The ligature is removed to allow for the reperfusion of the heart muscle.[4]

    • Immediately upon reperfusion, the treatment (e.g., this compound or vehicle) is administered, often via intravenous injection into the jugular vein.[4]

  • Assessment of Myocardial Injury:

    • After a set reperfusion period (e.g., 24 hours), the heart is excised.

    • The area at risk and the infarct area are determined using staining techniques such as Evans blue and triphenyltetrazolium (B181601) chloride (TTC).

    • Cardiac function can be assessed before and after I/R using echocardiography.

Ex Vivo Langendorff Perfused Heart Model
  • Heart Isolation and Perfusion:

    • Mice are heparinized and anesthetized.

    • The heart is rapidly excised and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, at a constant pressure.

  • Ischemia-Reperfusion Protocol:

    • After a stabilization period, baseline cardiac function (e.g., left ventricular developed pressure, heart rate) is recorded.

    • Global normothermic ischemia is induced by stopping the perfusion for a defined period (e.g., 20 minutes).[5]

    • Reperfusion is initiated by restoring the flow of the buffer for a subsequent period (e.g., 40 minutes).[5]

    • This compound or other compounds are added to the perfusate before ischemia or at the onset of reperfusion.[5]

  • Data Analysis:

    • Functional recovery is calculated as the percentage of the post-ischemic value relative to the pre-ischemic baseline.

    • Lactate dehydrogenase (LDH) efflux into the coronary effluent is measured as an indicator of myocyte injury.[5]

    • At the end of the experiment, the heart can be sectioned and stained to determine infarct size.

Signaling Pathways and Experimental Workflow

The cardioprotective effects of this compound are mediated through complex signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

G This compound Cardioprotective Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effect Cardioprotective Effects Adenosine This compound A1R A1 Receptor Adenosine->A1R Activates A2AR A2A Receptor Adenosine->A2AR Activates A3R A3 Receptor Adenosine->A3R Activates G_protein Gi/Gs Protein A1R->G_protein A2AR->G_protein A3R->G_protein PKC Protein Kinase C G_protein->PKC MAPK MAP Kinases G_protein->MAPK mKATP Mitochondrial KATP Channel PKC->mKATP Infarct Reduced Infarct Size mKATP->Infarct Apoptosis Inhibited Apoptosis mKATP->Apoptosis Inflammation Reduced Inflammation mKATP->Inflammation MAPK->Infarct MAPK->Apoptosis MAPK->Inflammation

Caption: this compound activates A1, A2A, and A3 receptors, initiating downstream signaling cascades involving G-proteins, PKC, and MAP kinases, leading to cardioprotection.

G Experimental Workflow for In Vivo I/R Model Anesthesia Anesthesia & Surgical Prep Ischemia LAD Ligation (Ischemia) Anesthesia->Ischemia Reperfusion Ligation Removal (Reperfusion) Ischemia->Reperfusion Treatment Treatment Administration Reperfusion->Treatment Assessment Assessment of Injury Treatment->Assessment

References

Safety Operating Guide

Proper Disposal of L-Adenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedural information for the proper disposal of L-Adenosine, tailored for researchers, scientists, and drug development professionals. By adhering to these guidelines, laboratories can maintain a safe environment and comply with relevant regulations.

This compound Waste Profile

The following table summarizes the key characteristics and disposal information for this compound. It is important to note that while this compound is often not classified as a hazardous substance, institutional and local regulations should always be consulted for final determination.[1][2]

CharacteristicInformationSource(s)
GHS Classification Not classified as a hazardous substance or mixture.[1][2]
Hazard Statements No specific hazard statements typically apply.[2]
Environmental Hazards No special environmental precautions are generally required. This substance is not considered persistent, bioaccumulative, or toxic (PBT).[1]
Primary Disposal Route Disposal via a licensed disposal company or an approved waste disposal plant is the recommended conservative approach.[1]
Alternative Disposal Some guidelines permit disposal of non-hazardous solids in trash and liquids in the sanitary sewer, but this depends on local and institutional policies.[3][4]
Contaminated Materials All materials contaminated with this compound (e.g., gloves, pipette tips, containers) should be handled as chemical waste.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This procedure prioritizes safety and regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1][5]

2. Waste Segregation and Collection:

  • Designate a specific waste container for this compound and this compound-contaminated materials.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect all materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, tubes, gloves), in this designated container.[5] These should be considered chemical waste.[5]

3. Container Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

  • If the waste is in a solution, indicate the concentration.

  • Ensure the container is marked as "Hazardous Waste" or as required by your institution's EHS guidelines, even if the substance itself is not classified as hazardous, as this promotes proper handling.[5]

4. Waste Storage:

  • Store the sealed waste container in a designated and secure area, away from incompatible materials.[6]

  • The storage area should be cool and well-ventilated.[1]

  • Ensure the container is kept closed at all times, except when adding waste.[5]

5. Disposal Request:

  • Once the waste container is full, or if you no longer generate this type of waste, arrange for its disposal through your institution's EHS department or a licensed chemical waste contractor.[1][5]

  • Do not dispose of this compound down the drain or in the regular trash unless you have explicit permission from your EHS department and it aligns with local regulations.[5]

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[5]

  • Wearing appropriate PPE, cover and absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[5]

  • If the spill involves a solid, sweep it up carefully to avoid generating dust.[1][6]

  • Collect the contaminated absorbent material and place it in the designated chemical waste container.[5]

  • Clean the spill area with an appropriate solvent and decontaminate it. All cleaning materials must also be disposed of as chemical waste.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

L_Adenosine_Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe is_contaminated Is the item unused this compound or contaminated with it? ppe->is_contaminated non_haz_waste Dispose as General Waste (Consult EHS/Local Regulations First) is_contaminated->non_haz_waste No chem_waste_container Place in a Labeled Chemical Waste Container is_contaminated->chem_waste_container Yes label_container Label Container: 'this compound Waste' Include Concentration (if applicable) chem_waste_container->label_container store_waste Store Sealed Container in Designated Area label_container->store_waste request_pickup Request Waste Pickup from EHS/Licensed Contractor store_waste->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling L-Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling L-Adenosine, including operational procedures and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

To prevent exposure when handling this compound, appropriate personal protective equipment is mandatory. The required PPE is summarized below, based on established laboratory safety standards for chemical compounds.[1]

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A fully buttoned lab coat should be worn.[1] Consider a flame-resistant lab coat if working with flammable materials in the same procedure.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Gloves should be inspected for tears or punctures before use.[1] Remove and dispose of gloves immediately after handling the compound or if contamination is suspected.[1] Wash hands thoroughly after removing gloves.[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.Required if handling the compound as a powder outside of a chemical fume hood or in areas with poor ventilation.[1] The use of respiratory protection should be based on a risk assessment of the specific procedure.
Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Avoid all personal contact, including inhalation of dust.[2][3]

  • Wear protective clothing when there is a risk of exposure.[2][3]

  • Use in a well-ventilated area.[2][3][4] Local exhaust ventilation is required where solids are handled as powders.[2][3]

  • Do not eat, drink, or smoke when using this product.[2][4]

  • Always wash hands with soap and water after handling.[2]

  • Keep containers securely sealed when not in use.[2]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, well-ventilated area.[2][4]

  • Store away from incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[2]

  • Protect containers from physical damage and check regularly for leaks.[2]

  • Do not refrigerate, as crystallization may occur. If crystals have formed, warm the solution to room temperature to redissolve them. The solution must be clear at the time of use.[5]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[2][6] Seek medical attention if pain or irritation persists.[2]
Skin Contact Flush skin and hair with running water and soap, if available.[2] Remove contaminated clothing.[6] Seek medical attention if irritation occurs.[2][6]
Inhalation Remove the individual from the contaminated area to fresh air.[2][6] Encourage the patient to blow their nose to clear the breathing passage.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[2][6] If the person is conscious, rinse their mouth with water and then provide liquid slowly.[2][6] Never give anything by mouth to an unconscious person.[2][6] Seek medical advice.[2]
Spill and Disposal Procedures

Proper management of spills and waste is essential to prevent environmental contamination and ensure laboratory safety.

Spill Management:

  • Minor Spills: Remove all ignition sources.[2] Clean up spills immediately, avoiding contact with skin and eyes.[2] Use dry clean-up procedures and avoid generating dust.[2][3] Place the spilled material in a suitable, labeled container for waste disposal.[2]

  • Major Spills: Evacuate the area and alert emergency responders.[1][2] Wear appropriate protective clothing.[2] Prevent the spillage from entering drains or water courses.[2][3] If the material is dry, use dry clean-up procedures. If wet, vacuum or shovel it into labeled containers for disposal.[2] Wash the area with large amounts of water.[2]

Disposal Plan:

  • All materials contaminated with this compound, including unused compounds and contaminated PPE, should be treated as chemical waste.[1]

  • Collect solid waste in a designated, sealed waste container.[1]

  • Liquid waste should be collected in a clearly labeled, sealed container.[1]

  • Do not dispose of this compound down the drain or in regular trash.[7]

  • Dispose of the contents and container at an approved waste disposal plant.[7]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat prep_setup 2. Prepare Workspace - Ensure proper ventilation - Set up fume hood if necessary prep_ppe->prep_setup emergency_exposure Exposure Response - Follow first aid measures for skin/eye contact, inhalation, or ingestion prep_ppe->emergency_exposure If exposure occurs handle_weigh 3. Weighing this compound - Use a chemical fume hood or ventilated balance enclosure - Handle as a powder with care to avoid dust generation prep_setup->handle_weigh handle_solution 4. Solution Preparation - Dissolve in appropriate solvent - Keep container sealed when not in use handle_weigh->handle_solution emergency_spill Spill Response - Evacuate area - Follow spill cleanup protocol handle_weigh->emergency_spill If spill occurs cleanup_decon 5. Decontaminate Workspace - Wipe down surfaces with appropriate cleaning agent handle_solution->cleanup_decon handle_solution->emergency_spill If spill occurs cleanup_waste 6. Dispose of Waste - Segregate contaminated materials (gloves, tips) into a labeled hazardous waste container cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE - Remove gloves and lab coat before leaving the work area cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Adenosine
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。